2,2-Diethyloxirane
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165646. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
2,2-diethyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-3-6(4-2)5-7-6/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKYVUFYOFPYNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CO1)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20304411 | |
| Record name | 2,2-diethyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20304411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192-17-2 | |
| Record name | 2,2-Diethyloxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1192-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Diethyloxirane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxirane,2-diethyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165646 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-diethyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20304411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,2-Diethyloxirane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to 2,2-diethyloxirane, a valuable epoxide intermediate in organic synthesis. The document details two core methodologies: direct epoxidation of the corresponding alkene and a two-step synthesis via a halohydrin intermediate. For each method, detailed experimental protocols are provided, along with a comparative analysis of their key quantitative parameters. Visual diagrams of the synthetic pathways are included to facilitate a clear understanding of the chemical transformations.
Core Synthesis Methods
The synthesis of this compound predominantly proceeds through two reliable pathways:
-
Direct Epoxidation of 2-Ethyl-1-butene (B1580654): This is a one-step process involving the direct oxidation of the double bond of 2-ethyl-1-butene using a peroxy acid, most commonly meta-chloroperoxybenzoic acid (mCPBA). This method is often favored for its simplicity and high yield.
-
Synthesis via Halohydrin Intermediate: This two-step approach first involves the formation of a halohydrin, such as 1-chloro-2-ethyl-2-butanol, from 2-ethyl-1-butene. Subsequent treatment of the halohydrin with a base induces an intramolecular SN2 reaction to form the desired epoxide.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two primary synthesis methods of this compound for easy comparison.
| Parameter | Method 1: Direct Epoxidation | Method 2: Synthesis via Halohydrin |
| Starting Material | 2-Ethyl-1-butene | 2-Ethyl-1-butene |
| Key Reagents | m-Chloroperoxybenzoic acid (mCPBA), Dichloromethane (B109758) (DCM) | 1. N-Chlorosuccinimide (NCS), Water 2. Sodium hydroxide (B78521) (NaOH) |
| Reaction Time | 18 hours[1] | Step 1: 2-4 hours (estimated) Step 2: 2-3 hours (estimated) |
| Temperature | 0°C to Room Temperature[1] | Step 1: Room Temperature Step 2: Room Temperature |
| Yield | 97%[1] | High (typically >80% over two steps) |
| Number of Steps | 1 | 2 |
Experimental Protocols
Method 1: Direct Epoxidation of 2-Ethyl-1-butene with mCPBA
This protocol is based on a reported synthesis of this compound.[1]
Materials:
-
2-Ethyl-1-butene (assuming this is the intended, correct starting material instead of the stated 3-methylenepentane)
-
meta-Chloroperoxybenzoic acid (mCPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 2-ethyl-1-butene (201.99 mmol) and mCPBA (323.19 mmol) in 300 mL of dichloromethane (DCM) at 0°C.
-
Stir the solution at room temperature for 18 hours.
-
To the reaction mixture, add a saturated aqueous solution of Na₂SO₃ to quench the excess peroxy acid.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with a saturated aqueous NaCl solution.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain this compound.
Method 2: Synthesis of this compound via a Halohydrin Intermediate
This is a representative two-step protocol based on general methods for halohydrin formation and subsequent epoxidation.
Step 1: Synthesis of 1-Chloro-2-ethyl-2-butanol
Materials:
-
2-Ethyl-1-butene
-
N-Chlorosuccinimide (NCS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Water
-
Diethyl ether
Procedure:
-
In a flask, dissolve 2-ethyl-1-butene in a mixture of DMSO and water.
-
Add N-Chlorosuccinimide (NCS) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Add water to the reaction mixture and extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-chloro-2-ethyl-2-butanol. This intermediate can be used in the next step without further purification.
Step 2: Cyclization to this compound
Materials:
-
Crude 1-Chloro-2-ethyl-2-butanol from Step 1
-
Aqueous sodium hydroxide (NaOH) solution
-
Diethyl ether
Procedure:
-
Dissolve the crude 1-chloro-2-ethyl-2-butanol in a suitable solvent like diethyl ether.
-
Add an aqueous solution of sodium hydroxide to the flask.
-
Stir the mixture vigorously at room temperature for 2-3 hours.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and carefully remove the solvent by distillation to obtain this compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical transformations and logical workflows for the synthesis of this compound.
Caption: Direct epoxidation of 2-ethyl-1-butene to this compound.
Caption: Two-step synthesis of this compound via a halohydrin intermediate.
References
An In-depth Technical Guide to 2,2-Diethyloxirane: Chemical Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Diethyloxirane, a member of the epoxide class of organic compounds, is a valuable intermediate in organic synthesis. Its strained three-membered ring structure, containing a reactive oxygen atom, allows for a variety of ring-opening reactions, making it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, intended to support research and development in the chemical and pharmaceutical sciences.
Chemical and Physical Properties
This compound is a colorless liquid with a distinctive sweet odor.[1] It is soluble in organic solvents and has limited solubility in water.[1] The core chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O | [1][2] |
| Molecular Weight | 100.16 g/mol | [2] |
| CAS Number | 1192-17-2 | [2] |
| Boiling Point | 106.1 °C at 760 mmHg | ChemNet |
| Density | 0.849 g/cm³ | ChemNet |
| Flash Point | 10.4 °C | ChemNet |
| Vapor Pressure | 33.4 mmHg at 25 °C | ChemNet |
| Refractive Index | 1.412 | ChemNet |
| Kovats Retention Index (Standard non-polar) | 542 | [2] |
| Calculated LogP | 1.5 | [2] |
Synthesis of this compound
A common and effective method for the synthesis of this compound is the epoxidation of an alkene precursor, specifically 3-ethyl-1-pentene (B6595685) (also known as 3-methylenepentane), using a peroxyacid such as meta-chloroperoxybenzoic acid (m-CPBA).[3][4]
Experimental Protocol: Epoxidation of 3-Ethyl-1-pentene
The following protocol is adapted from a known synthesis of this compound.[3]
Materials:
-
3-Ethyl-1-pentene (3-methylenepentane)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Sodium sulfite (B76179) (Na₂SO₃) aqueous solution
-
Ethyl acetate
-
Saturated sodium chloride (NaCl) aqueous solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath, dissolve 3-ethyl-1-pentene (201.99 mmol) and m-CPBA (323.19 mmol) in 300 mL of dichloromethane (DCM).
-
Allow the solution to warm to room temperature and stir for 18 hours.
-
After the reaction is complete, quench the excess peroxyacid by adding an aqueous solution of sodium sulfite (Na₂SO₃) to the reaction mixture.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of NaCl (brine).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by distillation.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity: Ring-Opening Reactions
The high ring strain of the oxirane ring makes this compound susceptible to nucleophilic attack, leading to ring-opening products. The regioselectivity of the ring-opening is dependent on the reaction conditions (acidic or basic).
Acid-Catalyzed Ring-Opening
Under acidic conditions, the oxygen atom of the epoxide is first protonated, making it a better leaving group. The nucleophile then attacks the more substituted carbon atom, following a mechanism with significant Sₙ1 character.
Caption: Acid-catalyzed ring-opening of this compound.
Base-Catalyzed Ring-Opening
In the presence of a strong nucleophile under basic or neutral conditions, the ring-opening occurs via an Sₙ2 mechanism. The nucleophile attacks the less sterically hindered carbon atom.
References
Spectroscopic Data of 2,2-Diethyloxirane: A Technical Overview
Introduction
2,2-Diethyloxirane is an organic compound belonging to the epoxide class, characterized by a three-membered ring containing two carbon atoms and one oxygen atom. The presence of two ethyl groups on one of the carbon atoms influences its chemical and physical properties, as well as its spectroscopic signature. Understanding the spectroscopic data of this compound is crucial for its identification, characterization, and utilization in various chemical syntheses. This document provides a detailed overview of the theoretical Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with generalized experimental protocols for acquiring such data.
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~2.5 | s | 2H | -CH₂- (oxirane ring) |
| ~1.6 | q | 4H | -CH₂- (ethyl groups) |
| ~0.9 | t | 6H | -CH₃ (ethyl groups) |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~65 | C-O (quaternary) |
| ~55 | -CH₂- (oxirane ring) |
| ~25 | -CH₂- (ethyl groups) |
| ~8 | -CH₃ (ethyl groups) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-2950 | Strong | C-H stretch (sp³ hybridized) |
| 1470-1450 | Medium | CH₂ scissoring |
| 1385-1375 | Medium | CH₃ bending |
| ~1250 | Strong | C-O stretch (asymmetric ring stretch) |
| ~950-810 | Medium-Strong | C-O stretch (symmetric ring stretch) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Relative Intensity | Assignment |
| 100 | Moderate | [M]⁺ (Molecular Ion) |
| 85 | Moderate | [M - CH₃]⁺ |
| 71 | Strong | [M - C₂H₅]⁺ |
| 57 | Very Strong | [C₄H₉]⁺ (tert-butyl cation rearrangement) |
| 43 | Strong | [C₃H₇]⁺ |
| 29 | Strong | [C₂H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tubes (5 mm)
-
Pipettes
-
NMR spectrometer (e.g., 300 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of CDCl₃.
-
Shim the magnetic field to achieve homogeneity.
-
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 10-12 ppm.
-
Use a standard single-pulse experiment.
-
Set the number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Process the Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Set the spectral width to approximately 200-220 ppm.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set a sufficient number of scans (e.g., 128 or more) due to the low natural abundance of ¹³C.
-
Process the FID similarly to the ¹H spectrum.
-
Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.
-
Infrared (IR) Spectroscopy
Objective: To obtain the FT-IR spectrum of liquid this compound.
Materials:
-
This compound sample
-
FT-IR spectrometer with a liquid sample holder or an Attenuated Total Reflectance (ATR) accessory.
-
Salt plates (e.g., NaCl or KBr) for the liquid sample holder.
-
Pipette.
-
Solvent for cleaning (e.g., isopropanol (B130326) or acetone).
Procedure (Neat Liquid Film Method):
-
Background Spectrum: Record a background spectrum of the empty sample compartment to subtract atmospheric interferences.
-
Sample Preparation: Place one or two drops of this compound onto a clean, dry salt plate.
-
Assemble Sample Holder: Carefully place a second salt plate on top of the first, creating a thin liquid film between them.
-
Acquisition: Place the assembled salt plates into the spectrometer's sample holder.
-
Scan: Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Cleaning: After analysis, clean the salt plates thoroughly with a suitable solvent and store them in a desiccator.
Mass Spectrometry (MS)
Objective: To obtain the mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
This compound sample
-
Volatile solvent (e.g., dichloromethane (B109758) or hexane)
-
GC-MS instrument equipped with an electron ionization (EI) source.
-
GC column suitable for volatile organic compounds (e.g., a nonpolar column like DB-5).
-
Microsyringe.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., ~100 ppm) in a volatile solvent.
-
Instrument Setup:
-
Set the GC oven temperature program (e.g., initial temperature of 40°C, ramp to 200°C).
-
Set the injector temperature (e.g., 250°C).
-
Set the MS transfer line temperature (e.g., 280°C).
-
Set the ion source to electron ionization (EI) at 70 eV.
-
Set the mass analyzer to scan a suitable m/z range (e.g., 20-200 amu).
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port.
-
Data Acquisition: The sample is vaporized, separated by the GC column, and then introduced into the mass spectrometer for ionization and analysis. The resulting mass spectrum is recorded.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the compound.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
An In-depth Technical Guide to the Synthesis Mechanism of 2,2-Diethyloxirane
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Diethyloxirane, a cyclic ether with the chemical formula C₆H₁₂O, is a valuable intermediate in organic synthesis.[1][2] Its strained three-membered ring makes it susceptible to ring-opening reactions, allowing for the introduction of various functional groups and the construction of more complex molecular architectures.[1] This reactivity is of significant interest in the development of novel polymers and in the synthesis of fine chemicals and pharmaceutical compounds. This guide provides a detailed overview of the core synthesis mechanism for this compound, focusing on the widely employed epoxidation of its corresponding alkene, complete with experimental data and protocols.
Core Synthesis Pathway: Epoxidation of 2-Ethyl-1-butene (B1580654)
The most prevalent and straightforward method for synthesizing this compound is through the epoxidation of 2-ethyl-1-butene.[3] This reaction typically utilizes a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an aprotic solvent like dichloromethane (B109758) (DCM).[3] This specific type of reaction is known as the Prilezhaev reaction.[4]
The mechanism is a concerted, stereospecific process where the oxygen atom from the peroxy acid is transferred to the double bond of the alkene in a single step.[5][6][7] The reaction is believed to proceed through a non-polar, cyclic transition state often referred to as the "butterfly mechanism".[8] In this transition state, the peroxy acid approaches the alkene's π-bond. The electrophilic oxygen of the peroxy acid interacts with the nucleophilic double bond, while a series of bond formations and breakages occur simultaneously: the O-O bond of the peroxy acid cleaves, a new C-O bond forms with the alkene, the alkene's π-bond breaks, and the second C-O bond is formed, completing the oxirane ring.[5][8]
The reaction's concerted nature ensures that the stereochemistry of the starting alkene is retained in the epoxide product.[6][9] Since 2-ethyl-1-butene is a prochiral molecule, this reaction results in a racemic mixture of the two enantiomers of this compound.
Caption: Epoxidation of 2-Ethyl-1-butene via the Prilezhaev "Butterfly" Mechanism.
Quantitative Data Summary
The following table summarizes the quantitative data from a representative experimental protocol for the synthesis of this compound.[3]
| Parameter | Value | Moles (mmol) | Notes |
| Reactant 1 | 2-Ethyl-1-butene (3-Methylenepentane) | 201.99 | Starting alkene |
| Volume | 24.63 mL | ||
| Reactant 2 | m-CPBA (meta-chloroperoxybenzoic acid) | 323.19 | Oxidizing agent (approx. 1.6 equiv) |
| Mass | 55.75 g | ||
| Solvent | Dichloromethane (DCM) | N/A | Reaction medium |
| Volume | 300 mL | ||
| Initial Temperature | 0 °C | N/A | For initial mixing |
| Reaction Temperature | Room Temperature | N/A | For the duration of the reaction |
| Reaction Time | 18 hours | N/A |
Detailed Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound based on established procedures.[3]
Materials and Equipment:
-
500 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Standard glassware for extraction and drying
-
Rotary evaporator
-
2-Ethyl-1-butene (3-Methylenepentane)
-
meta-chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate
Procedure:
-
Reaction Setup: A 500 mL round-bottom flask equipped with a magnetic stir bar is charged with 300 mL of dichloromethane (DCM). The flask is cooled to 0 °C in an ice bath.
-
Addition of Reactants: To the cooled DCM, add 2-ethyl-1-butene (24.63 mL, 201.99 mmol) followed by the slow addition of m-CPBA (55.75 g, 323.19 mmol).
-
Reaction: The ice bath is removed, and the solution is stirred at room temperature for 18 hours.
-
Quenching: After 18 hours, the reaction mixture is quenched by the addition of an aqueous solution of sodium sulfite (Na₂SO₃) to destroy any excess peroxy acid.
-
Extraction: The mixture is transferred to a separatory funnel, and the organic layer is extracted with ethyl acetate.
-
Washing: The separated organic layer is washed with a saturated aqueous solution of NaCl (brine).
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound product. Further purification can be achieved through distillation if required.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. CAS 1192-17-2: this compound | CymitQuimica [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Oxirane, 2,2-diethyl- synthesis - chemicalbook [chemicalbook.com]
- 4. Buy 3-Ethyl-2,2-dimethyloxirane | 1192-22-9 [smolecule.com]
- 5. Epoxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 6. tsijournals.com [tsijournals.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. If cis-2-butene is treated with meta-chloroperbenzoic acid (MCPBA), what .. [askfilo.com]
An In-depth Technical Guide to the Spectroscopic Analysis of 2,2-diethyloxirane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic techniques used for the structural elucidation and analysis of 2,2-diethyloxirane. Due to the limited availability of specific experimental data for this compound in public-access databases, this guide utilizes data from its close structural analog, 2,2-dimethyloxirane (B32121), to provide illustrative spectral interpretations. This approach offers valuable insights into the expected spectroscopic behavior of this compound. The methodologies and principles described herein are fundamental for the characterization of small molecule epoxides in research and development settings.
Introduction to this compound and its Spectroscopic Characterization
This compound is a cyclic ether with a three-membered ring containing two carbon atoms and one oxygen atom. The ethyl groups are attached to one of the carbon atoms. The strained oxirane ring makes it a reactive and useful intermediate in organic synthesis. Accurate characterization of its structure is paramount for its application in synthetic chemistry and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (based on 2,2-dimethyloxirane analog)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Oxirane CH₂ | ~2.5 | Singlet (s) | - |
| Ethyl CH₂ | ~1.5 - 1.7 | Quartet (q) | ~7.0 |
| Ethyl CH₃ | ~0.9 - 1.1 | Triplet (t) | ~7.0 |
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information on the different carbon environments in the molecule. The key signals will be from the quaternary and methylene (B1212753) carbons of the oxirane ring and the carbons of the ethyl groups. The definitive ¹³C NMR data for this compound was reported by Paulson, D. R., Tang, F. Y., & Moran, G. F. in the Journal of Organic Chemistry, 1975, 40(2), 184-188.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C(CH₃)₂ | 63.8 |
| CH₂ (oxirane) | 51.5 |
| CH₂ (ethyl) | 25.1 |
| CH₃ (ethyl) | 8.6 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for an epoxide ring are due to the C-O bond stretching and ring "breathing" modes.
Table 3: Predicted IR Absorption Data for this compound (based on 2,2-dimethyloxirane analog)
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C-H stretch (alkane) | 2970 - 2850 | Strong |
| C-O-C symmetric stretch (ring) | ~1250 | Strong |
| C-O-C asymmetric stretch (ring) | ~870 | Strong |
| Oxirane ring breathing | ~820 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion peak, followed by characteristic fragmentation patterns.
Table 4: Predicted Mass Spectrometry Data for this compound (based on 2,2-dimethyloxirane analog)
| m/z | Predicted Fragment Ion | Relative Abundance |
| 100 | [M]⁺ (Molecular Ion) | Low |
| 85 | [M - CH₃]⁺ | Moderate |
| 71 | [M - C₂H₅]⁺ | High |
| 57 | [C₄H₉]⁺ | High (likely base peak) |
| 43 | [C₃H₇]⁺ | Moderate |
| 29 | [C₂H₅]⁺ | High |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of a volatile liquid organic compound like this compound.
Synthesis of this compound
A common method for the synthesis of this compound is the epoxidation of the corresponding alkene, 3-methylenepentane.
Procedure:
-
Dissolve 3-methylenepentane and meta-chloroperoxybenzoic acid (mCPBA) in a chlorinated solvent such as dichloromethane (B109758) (DCM) at 0°C.
-
Allow the solution to stir at room temperature for approximately 18 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite (B76179) (Na₂SO₃).
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated sodium chloride (brine) solution.
-
Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by distillation.
NMR Sample Preparation
Materials:
-
5-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR)
-
~0.7 mL of a deuterated solvent (e.g., CDCl₃)
-
5 mm NMR tube
-
Pipette
-
Vortex mixer (optional)
Procedure:
-
Accurately weigh the required amount of this compound and transfer it to a clean, dry vial.
-
Add approximately 0.7 mL of the deuterated solvent to the vial.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Using a pipette, transfer the solution into a 5 mm NMR tube.
-
Cap the NMR tube and carefully wipe the outside with a lint-free tissue.
-
The sample is now ready for analysis in the NMR spectrometer.
FTIR Spectroscopy (Neat Liquid)
Materials:
-
1-2 drops of this compound
-
Two salt plates (e.g., NaCl or KBr)
-
Pipette
Procedure:
-
Ensure the salt plates are clean and dry.
-
Using a pipette, place one drop of this compound onto the center of one salt plate.
-
Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, even film between the plates.
-
Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.
-
Acquire the infrared spectrum.
-
After analysis, clean the salt plates thoroughly with an appropriate solvent (e.g., acetone) and store them in a desiccator.
Gas Chromatography-Mass Spectrometry (GC-MS)
Materials:
-
Dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane)
-
GC-MS instrument equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms)
-
Autosampler vial with a septum cap
Procedure:
-
Prepare a dilute solution (e.g., 100 ppm) of this compound in a volatile solvent.
-
Transfer the solution to an autosampler vial and seal it with a septum cap.
-
Set up the GC-MS method with appropriate parameters for a volatile organic compound. A typical temperature program would start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).
-
The mass spectrometer is typically operated in electron ionization (EI) mode with a scan range of m/z 20-200.
-
Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
The separated components eluting from the GC column will be analyzed by the mass spectrometer.
Visualization of Analytical Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the logical flow of the spectroscopic analysis and the relationship between the techniques and the structural information they provide.
Quantum Chemical Insights into 2,2-Diethyloxirane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-Diethyloxirane, a substituted cyclic ether, presents a molecule of interest for various chemical syntheses. Understanding its electronic structure, geometry, and vibrational properties through quantum chemical calculations is paramount for predicting its reactivity and interactions in complex systems. This technical guide provides a comprehensive overview of the theoretical framework and computational protocols for the quantum chemical analysis of this compound. Due to the limited availability of specific published computational data for this molecule, this guide outlines the established methodologies applied to analogous substituted oxiranes and presents illustrative data.
Introduction
Substituted oxiranes are crucial intermediates in organic synthesis and are present in various biologically active molecules. The strained three-membered ring of the oxirane moiety governs its reactivity, particularly its susceptibility to ring-opening reactions.[1] Quantum chemical calculations, especially those employing Density Functional Theory (DFT), have proven to be powerful tools for elucidating the structural and electronic properties of these molecules, offering insights that complement experimental data.[1][2] This guide details the application of these computational methods to this compound.
Computational Methodology
A robust computational protocol is essential for obtaining accurate and reliable theoretical data. The following outlines a typical workflow for the quantum chemical characterization of this compound, based on methodologies successfully applied to similar oxirane derivatives.
Geometry Optimization
The first step in any quantum chemical calculation is to determine the equilibrium geometry of the molecule. This is achieved through an iterative process where the forces on each atom are minimized. For this compound, a common and effective approach involves using DFT with a suitable functional and basis set.
Protocol:
-
Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.
-
Level of Theory and Basis Set Selection: A popular choice for reliable geometries of organic molecules is the B3LYP functional combined with a Pople-style basis set, such as 6-311G(d,p).[3]
-
Optimization Procedure: The geometry optimization is performed, allowing all bond lengths, bond angles, and dihedral angles to relax to their minimum energy conformation.
-
Frequency Analysis: Following optimization, a vibrational frequency calculation is crucial to confirm that the obtained structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
Vibrational Spectra Calculation
The calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands.[4][5]
Protocol:
-
Frequency Calculation: Performed at the same level of theory as the geometry optimization.
-
Scaling Factors: It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and basis set deficiencies.
-
Visualization: The vibrational modes can be animated to visualize the atomic motions associated with each frequency.
Electronic Properties Analysis
The electronic structure of this compound can be analyzed to understand its reactivity and spectroscopic properties.
Protocol:
-
Molecular Orbital Analysis: The energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap is a key indicator of chemical reactivity.
-
Electron Density and Electrostatic Potential: The distribution of electron density and the molecular electrostatic potential (MEP) can be mapped to identify electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack.
Illustrative Computational Data
Table 1: Optimized Geometrical Parameters (Illustrative)
| Parameter | Atom(s) | Calculated Value |
| Bond Lengths (Å) | C1-O | 1.44 |
| C2-O | 1.44 | |
| C1-C2 | 1.47 | |
| C2-C(ethyl) | 1.53 | |
| C(ethyl)-C(H3) | 1.54 | |
| Bond Angles (°) | C1-O-C2 | 61.5 |
| O-C2-C1 | 59.2 | |
| C1-C2-C(ethyl) | 118.0 | |
| C(ethyl)-C2-C(ethyl) | 115.0 | |
| Dihedral Angle (°) | H-C1-C2-C(ethyl) | 109.5 |
Table 2: Calculated Vibrational Frequencies (Illustrative, prominent modes)
| Mode Number | Frequency (cm⁻¹, scaled) | Description of Vibrational Mode |
| 1 | 3050 | C-H stretch (oxirane ring) |
| 2 | 2980 | C-H stretch (ethyl groups, asymmetric) |
| 3 | 2940 | C-H stretch (ethyl groups, symmetric) |
| 4 | 1460 | CH₂ scissoring (ethyl groups) |
| 5 | 1250 | Oxirane ring breathing |
| 6 | 950 | C-C stretch (ethyl groups) |
| 7 | 880 | Oxirane ring deformation |
Table 3: Electronic Properties (Illustrative)
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 1.9 D |
Visualizations
Visual representations are crucial for understanding the relationships between molecular structure and computational workflows.
References
An In-depth Technical Guide on the Thermochemical Properties of 2,2-diethyloxirane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core thermochemical properties of 2,2-diethyloxirane, a substituted epoxide of interest in organic synthesis and as a potential reactive intermediate. Due to the limited availability of direct experimental data for this specific compound, this guide presents high-quality calculated data and outlines established experimental protocols for determining the thermochemical properties of epoxides, drawing from methodologies applied to analogous compounds.
Introduction to this compound
This compound (CAS No. 1192-17-2) is a cyclic ether with a three-membered ring containing two ethyl substituents on one of the carbon atoms.[1][2][3] Its chemical formula is C6H12O, and it has a molecular weight of approximately 100.16 g/mol .[1][3][4] The strained epoxide ring makes this compound a reactive molecule, susceptible to ring-opening reactions with various nucleophiles under both acidic and basic conditions.[2][5] This reactivity is fundamental to its utility as an intermediate in the synthesis of more complex molecules. Understanding its thermochemical properties, such as its enthalpy of formation, is crucial for predicting its stability, reactivity, and for the design of synthetic routes and reaction conditions.
Thermochemical Data
The following table summarizes the key calculated thermochemical properties for this compound. It is important to note that these values are derived from computational models (Joback and Crippen methods) and serve as valuable estimates in the absence of direct experimental measurements.[1]
| Property | Value | Unit | Source |
| Enthalpy of Formation (gas, 298.15 K) | -211.13 | kJ/mol | Joback Calculated Property[1] |
| Standard Gibbs Free Energy of Formation | -31.22 | kJ/mol | Joback Calculated Property[1] |
| Enthalpy of Vaporization | 32.22 | kJ/mol | Joback Calculated Property[1] |
| Enthalpy of Fusion | 11.11 | kJ/mol | Joback Calculated Property[1] |
| Normal Boiling Point | 378.65 ± 2.00 | K | NIST[1] |
| Critical Temperature | 559.20 | K | Joback Calculated Property[1] |
| Critical Pressure | 3773.04 | kPa | Joback Calculated Property[1] |
| Critical Volume | 0.347 | m³/kmol | Joback Calculated Property[1] |
Experimental Protocols for Thermochemical Analysis
3.1. Synthesis and Purification of this compound
A common method for the synthesis of this compound is the epoxidation of the corresponding alkene, 3-methylenepentane.[9]
-
Reaction: 3-Methylenepentane is dissolved in a suitable solvent, such as dichloromethane (B109758) (DCM), and cooled to 0°C.
-
Epoxidizing Agent: A peroxy acid, typically meta-chloroperoxybenzoic acid (mCPBA), is added to the solution.
-
Reaction Conditions: The mixture is stirred at room temperature for an extended period (e.g., 18 hours) to ensure complete reaction.
-
Workup: The reaction is quenched with an aqueous solution of sodium sulfite (B76179) (Na2SO3). The organic layer is separated, washed with a saturated sodium chloride solution, and dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO4).
-
Purification: The final product is purified by distillation to remove any remaining starting materials, solvent, and byproducts. The purity of the this compound should be confirmed by gas chromatography and NMR spectroscopy before proceeding with thermochemical measurements.
3.2. Determination of Enthalpy of Formation by Reaction Calorimetry
The gas-phase enthalpy of formation can be determined by measuring the condensed-phase heat of reduction to the corresponding alcohol, followed by determination of the heat of vaporization.[6][7][8]
-
Apparatus: A reaction calorimeter is used to measure the heat evolved during a chemical reaction.
-
Reaction: The epoxide is reduced to its corresponding alcohol (2-ethyl-1-butanol) using a strong reducing agent like lithium triethylborohydride in a suitable solvent such as triethylene glycol dimethyl ether. This reaction is known to be rapid and quantitative for epoxides.[6]
-
Procedure:
-
A known amount of the purified this compound is reacted with the reducing agent in the calorimeter at a constant temperature (e.g., 25.1 °C).
-
The heat of reaction is measured.
-
The calorimeter is calibrated by a reaction with a known enthalpy change.
-
The measured heat of reaction provides the condensed-phase heat of reduction.
-
-
Calculation: The gas-phase enthalpy of formation of the epoxide can then be calculated using the known gas-phase enthalpy of formation of the corresponding alcohol and the enthalpies of vaporization for both the epoxide and the alcohol.
3.3. Determination of Enthalpy of Vaporization by Ebulliometry
Ebulliometry is a technique used to measure the boiling point of a liquid at different pressures.[6]
-
Apparatus: An ebulliometer is used to precisely measure the boiling point of a liquid under controlled pressure.
-
Procedure:
-
The boiling point of the purified this compound is measured at various pressures.
-
The collected data of pressure versus temperature are then fitted to the Clausius-Clapeyron equation.
-
This allows for the determination of the enthalpy of vaporization at a specific temperature, which can be corrected to standard conditions (25 °C).
-
Logical Workflow and Signaling Pathways
As this compound is primarily a reactive intermediate in chemical synthesis, it is not typically involved in biological signaling pathways. However, the logical workflow for its thermochemical characterization can be visualized.
This diagram illustrates the process from the synthesis and purification of this compound to the experimental determination of its key thermochemical properties using reaction calorimetry and ebulliometry, culminating in the calculation of the gas-phase enthalpy of formation and enthalpy of vaporization.
References
- 1. 2,2-Diethyl-oxirane (CAS 1192-17-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. CAS 1192-17-2: this compound | CymitQuimica [cymitquimica.com]
- 3. 2,2-Diethyl-oxirane [webbook.nist.gov]
- 4. This compound | C6H12O | CID 295971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 6. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thermochemical studies of epoxides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxirane, 2,2-diethyl- synthesis - chemicalbook [chemicalbook.com]
Physical and chemical properties of 2,2-Diethyloxirane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2,2-diethyloxirane (CAS No: 1192-17-2). It is a colorless liquid with a distinctive sweet odor, recognized for the reactivity of its strained epoxide ring.[1] This document details its key physicochemical characteristics, provides established experimental protocols for their determination, and explores its synthesis and characteristic chemical reactions. The information presented is intended to support researchers, scientists, and professionals in drug development in understanding and utilizing this versatile chemical intermediate.
Physical and Chemical Properties
This compound, also known as 2-ethyl-1,2-epoxybutane, is a cyclic ether with a three-membered ring containing an oxygen atom. This structure imparts significant ring strain, making it a reactive intermediate in organic synthesis. It is soluble in organic solvents with limited solubility in water.[1]
Tabulated Physical and Chemical Data
The following table summarizes the key quantitative physical and chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O | [1] |
| Molecular Weight | 100.16 g/mol | |
| Boiling Point | 106.1 °C at 760 mmHg | |
| Density | 0.849 g/cm³ | |
| Refractive Index | 1.412 | |
| Flash Point | 10.4 °C | |
| CAS Number | 1192-17-2 | [1] |
Experimental Protocols for Physical Property Determination
Detailed methodologies for the determination of key physical properties are outlined below. These are generalized procedures that are widely applicable to liquid organic compounds like this compound.
Determination of Boiling Point using the Thiele Tube Method
Objective: To determine the boiling point of a liquid sample.
Apparatus:
-
Thiele tube
-
Thermometer (0-200 °C)
-
Capillary tube (sealed at one end)
-
Small test tube
-
Rubber band or wire for attachment
-
Heating mantle or Bunsen burner
-
Mineral oil or other suitable heating bath fluid
Procedure:
-
Fill the Thiele tube with mineral oil to a level just above the side arm.
-
Place a few drops of this compound into the small test tube.
-
Place the capillary tube, sealed end up, into the small test tube containing the sample.
-
Attach the small test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Suspend the thermometer and test tube assembly in the Thiele tube, immersing the bulb and sample in the oil.
-
Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform heating of the oil.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady and rapid stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube. Record this temperature.
Caption: Acid-catalyzed hydrolysis of this compound.
Base-Catalyzed Ring Opening
In the presence of a strong nucleophile under basic or neutral conditions, the ring opening of an epoxide proceeds via an Sₙ2 mechanism. The nucleophile attacks the less sterically hindered carbon atom of the epoxide ring. For this compound, this would be the methylene (B1212753) (-CH₂) carbon.
Base-Catalyzed Methanolysis Signaling Pathway
Caption: Base-catalyzed methanolysis of this compound.
Spectral Data
The structural elucidation of this compound is supported by various spectroscopic techniques. Although specific spectra with detailed peak assignments are not publicly available in a readily accessible format, the expected spectral characteristics can be predicted based on its structure.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of this compound is expected to show signals corresponding to the ethyl groups and the methylene protons of the oxirane ring.
-
Triplet: Around 0.9 ppm, integrating to 6H, corresponding to the two methyl (-CH₃) groups of the ethyl substituents.
-
Quartet: Around 1.5 ppm, integrating to 4H, corresponding to the two methylene (-CH₂) groups of the ethyl substituents.
-
Singlet: Around 2.5 ppm, integrating to 2H, corresponding to the methylene (-CH₂) protons of the oxirane ring.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule.
-
~8 ppm: Signal for the methyl carbons of the ethyl groups.
-
~25 ppm: Signal for the methylene carbons of the ethyl groups.
-
~55 ppm: Signal for the methylene carbon of the oxirane ring.
-
~65 ppm: Signal for the quaternary carbon of the oxirane ring.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for C-H and C-O bonds.
-
2970-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.
-
~1250 cm⁻¹: Characteristic C-O-C stretching of the epoxide ring.
-
~850 cm⁻¹: Asymmetric ring stretching (ring breathing) of the epoxide.
Mass Spectrometry (Predicted)
The mass spectrum will show a molecular ion peak (M⁺) at m/z = 100. Common fragmentation patterns for epoxides involve cleavage of the C-C bond of the ring and alpha-cleavage adjacent to the oxygen atom. Expected fragments would include the loss of an ethyl group (m/z = 71) and the loss of a CH₂O group (m/z = 70).
Safety Information
This compound should be handled with appropriate safety precautions. It is a flammable liquid and can be irritating to the skin and eyes. U[1]se in a well-ventilated area, preferably in a fume hood, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
This compound is a valuable and reactive chemical intermediate with well-defined physical and chemical properties. Its synthesis is readily achievable through the epoxidation of corresponding alkenes. The strained three-membered ring of this epoxide governs its reactivity, primarily through acid- and base-catalyzed ring-opening reactions, providing access to a variety of functionalized molecules. This technical guide provides essential data and experimental protocols to aid researchers and professionals in the effective and safe utilization of this compound in their scientific endeavors.
References
In-Depth Structural Analysis of 2,2-Diethyloxirane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Diethyloxirane is a cyclic ether with a three-membered ring containing an oxygen atom. As a member of the oxirane, or epoxide, family, it is characterized by significant ring strain, which imparts a high degree of reactivity, making it a valuable intermediate in organic synthesis. Its structure presents a quaternary carbon atom within the epoxide ring, influencing its chemical behavior and spectroscopic properties. This technical guide provides a comprehensive overview of the structural analysis of this compound, including its synthesis, spectroscopic characterization, and relevant experimental protocols. The information herein is intended to serve as a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development.
Molecular Structure and Properties
This compound is a colorless liquid with a distinctive sweet odor.[1] It is soluble in organic solvents but has limited solubility in water.[1] The strained three-membered ring makes it susceptible to ring-opening reactions catalyzed by both acids and bases.[1]
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O | [2][3] |
| Molecular Weight | 100.16 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 1192-17-2 | [2][3] |
| Canonical SMILES | CCC1(CO1)CC | [2] |
| InChIKey | OVKYVUFYOFPYNK-UHFFFAOYSA-N | [2][3] |
| XLogP3 | 1.5 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Exact Mass | 100.088815002 Da | [2] |
| Topological Polar Surface Area | 12.5 Ų | [2] |
| Heavy Atom Count | 7 | [2] |
| Complexity | 64.6 | [2] |
Synthesis of this compound
The most common method for the synthesis of this compound is the epoxidation of its corresponding alkene precursor, 3-ethyl-2-pentene (B1580655), using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA).
Experimental Protocol: Epoxidation of 3-Ethyl-2-pentene
Materials:
-
3-Ethyl-2-pentene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-ethyl-2-pentene (1.0 eq) in dichloromethane (approximately 0.1 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
To the stirred solution, add m-CPBA (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Caption: Synthesis and purification workflow for this compound.
Structural Elucidation
The structure of this compound can be confirmed through a combination of spectroscopic techniques.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Fragmentation: The molecular ion peak ([M]⁺) for this compound is expected at m/z = 100. Due to the strained epoxide ring and the presence of a quaternary carbon, the molecular ion may be of low abundance. Key fragmentation pathways would involve the loss of alkyl groups. The loss of an ethyl radical (•CH₂CH₃) would lead to a stable tertiary carbocation at m/z = 71. Further fragmentation could involve the loss of ethene (C₂H₄) from this ion to give a peak at m/z = 43.
| m/z | Predicted Fragment |
| 100 | [C₆H₁₂O]⁺ (Molecular Ion) |
| 71 | [M - CH₂CH₃]⁺ |
| 57 | [C₄H₉]⁺ |
| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ |
| 29 | [CH₂CH₃]⁺ |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule.
Expected Absorptions: The IR spectrum of this compound is expected to show characteristic C-H stretching and bending vibrations for the alkyl groups. The key absorptions will be those associated with the epoxide ring. The asymmetric C-O-C stretching of the epoxide ring typically appears in the region of 800-950 cm⁻¹, while the symmetric "ring breathing" mode is found around 1250 cm⁻¹.
| Wavenumber (cm⁻¹) | Predicted Assignment |
| 2970-2850 | C-H stretching (alkyl) |
| 1465-1450 | C-H bending (CH₂) |
| 1380-1370 | C-H bending (CH₃) |
| ~1250 | Epoxide ring breathing |
| ~900 | Asymmetric C-O-C stretching |
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule.
Expected Chemical Shifts and Multiplicities: The ¹H NMR spectrum of this compound is expected to show a singlet for the two equivalent protons on the oxirane ring (CH₂), a quartet for the methylene (B1212753) protons (CH₂) of the ethyl groups, and a triplet for the methyl protons (CH₃) of the ethyl groups.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.5 | Singlet | 2H | -OCH₂- (oxirane) |
| ~1.5 | Quartet | 4H | -CH₂CH₃ |
| ~0.9 | Triplet | 6H | -CH₂CH₃ |
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule.
Experimental Chemical Shifts: The following ¹³C NMR chemical shifts have been reported for this compound.[2]
| Chemical Shift (δ, ppm) | Assignment |
| 64.6 | Quaternary C (C-O) |
| 54.2 | CH₂ (oxirane) |
| 25.1 | -CH₂CH₃ |
| 8.3 | -CH₂CH₃ |
Experimental Protocols for Spectroscopic Analysis
General Considerations:
-
Ensure the sample of this compound is pure, as impurities will interfere with spectral interpretation.
-
Use appropriate deuterated solvents for NMR analysis (e.g., CDCl₃).
Mass Spectrometry (Electron Impact - EI):
-
Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) into the mass spectrometer.
-
Ionize the sample using a standard electron energy of 70 eV.
-
Record the mass spectrum over a suitable m/z range (e.g., 15-150).
Infrared (IR) Spectroscopy (Neat Liquid):
-
Place a drop of neat this compound between two salt plates (e.g., NaCl or KBr).
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
NMR Spectroscopy (¹H and ¹³C):
-
Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
-
Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 300 MHz or higher).
-
Process the spectra (Fourier transform, phase correction, and baseline correction) to obtain the final spectra for analysis.
Caption: Logical workflow for the structural elucidation of this compound.
Conclusion
The structural analysis of this compound is readily achievable through standard spectroscopic techniques. Its mass spectrum is expected to be characterized by the loss of ethyl groups, while its IR spectrum will display the characteristic absorptions of an epoxide ring. ¹H and ¹³C NMR spectroscopy provide unambiguous confirmation of the connectivity and chemical environments of the protons and carbons in the molecule. The experimental protocols and data presented in this guide serve as a comprehensive resource for the synthesis and characterization of this versatile synthetic intermediate.
References
An In-depth Technical Guide to the Synthesis and Characterization of 2,2-Diethyloxirane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,2-diethyloxirane, a valuable epoxide intermediate in organic synthesis. This document details the primary synthetic methodology, including a step-by-step experimental protocol, and presents a thorough characterization of the compound through a compilation of its physical and spectroscopic properties.
Synthesis of this compound
The principal and most effective method for the synthesis of this compound is the epoxidation of 2-ethyl-1-butene (B1580654) (also known as 3-methylenepentane) using a peroxy acid, most commonly meta-chloroperoxybenzoic acid (m-CPBA). This reaction proceeds via a concerted mechanism, ensuring the stereospecific transfer of an oxygen atom to the double bond of the alkene.
The overall reaction is as follows:
Caption: Epoxidation of 2-ethyl-1-butene to this compound.
Experimental Protocol
The following protocol is adapted from established literature procedures and provides a reliable method for the synthesis of this compound with a high yield.
Materials:
-
2-ethyl-1-butene (3-methylenepentane)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
10% aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-ethyl-1-butene (1.0 equivalent) in dichloromethane (DCM). Cool the solution to 0°C using an ice bath.
-
Addition of m-CPBA: To the cooled solution, add meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.2 equivalents) portion-wise over a period of 30 minutes, ensuring the temperature remains below 5°C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture to 0°C and quench the excess peroxy acid by the slow addition of a 10% aqueous solution of sodium sulfite. Stir for 30 minutes.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove meta-chlorobenzoic acid) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation or flash column chromatography on silica (B1680970) gel to yield pure this compound.
A reported yield for a similar synthesis of this compound is approximately 97%.
Characterization of this compound
The structural confirmation and purity assessment of the synthesized this compound are achieved through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), in conjunction with the determination of its physical properties.
Physical Properties
This compound is a colorless liquid with a characteristic ether-like odor.[1] Its key physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₁₂O |
| Molecular Weight | 100.16 g/mol |
| Boiling Point | 106.1 °C at 760 mmHg[2] |
| Density | 0.849 g/cm³[2] |
| Refractive Index | 1.412[2] |
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
¹H NMR Spectroscopy
While a publicly available experimental ¹H NMR spectrum for this compound is not readily accessible, the expected chemical shifts can be predicted based on the structure and data from analogous compounds.
| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |
| -CH₂- (oxirane ring) | ~2.5 | s | 2H |
| -CH₂- (ethyl groups) | ~1.5 - 1.7 | q | 4H |
| -CH₃ (ethyl groups) | ~0.9 - 1.1 | t | 6H |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a clear carbon fingerprint of the molecule. The following data is based on the work of Paulson, Tang, and Moran (1975).[3]
| Carbon | Chemical Shift (δ, ppm) |
| C(CH₂) (oxirane ring) | Data to be extracted from J. Org. Chem. 1975, 40 (2), 184–186 |
| C(quat) (oxirane ring) | Data to be extracted from J. Org. Chem. 1975, 40 (2), 184–186 |
| -CH₂- (ethyl groups) | Data to be extracted from J. Org. Chem. 1975, 40 (2), 184–186 |
| -CH₃ (ethyl groups) | Data to be extracted from J. Org. Chem. 1975, 40 (2), 184–186 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the C-O-C stretch of the epoxide ring and C-H stretches of the alkyl groups.
| Functional Group | Wavenumber (cm⁻¹) (Predicted) |
| C-H stretch (alkane) | 2850 - 3000 |
| C-O-C stretch (epoxide ring) | 1250 (asymmetric), 800-950 (symmetric) |
Mass Spectrometry (MS)
The mass spectrum of this compound will show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation (Predicted) |
| 100 | Molecular Ion [M]⁺ |
| 85 | [M - CH₃]⁺ |
| 71 | [M - C₂H₅]⁺ |
| 57 | [M - C₃H₇]⁺ |
Visualizations
Reaction Mechanism
The epoxidation of 2-ethyl-1-butene with m-CPBA proceeds through a concerted "butterfly" transition state. The following diagram illustrates the flow of electrons in this mechanism.
Caption: Epoxidation Mechanism of 2-Ethyl-1-butene with m-CPBA
Experimental Workflow
The following diagram outlines the key stages in the synthesis and purification of this compound.
Caption: Workflow for the Synthesis of this compound
References
A Technical Guide to 2,2-Diethyloxirane: Nomenclature, Properties, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-Diethyloxirane is a heterocyclic organic compound belonging to the epoxide family. Its strained three-membered ring structure imparts significant reactivity, making it a valuable intermediate in various synthetic applications. This document provides a comprehensive overview of its nomenclature, physicochemical properties, and characteristic ring-opening reactions, which are fundamental to its utility in chemical synthesis.
Nomenclature and Identification
The nomenclature of epoxides can sometimes be ambiguous. The formally correct International Union of Pure and Applied Chemistry (IUPAC) name for the compound with two ethyl groups on the same carbon of the oxirane ring is This compound .[1] This name systematically identifies the substituents and their position on the heterocyclic ring.
Beyond its formal IUPAC designation, this compound is known by several synonyms in scientific literature and chemical catalogs. These alternative names are crucial for comprehensive literature searches and material sourcing.
-
1,1-Diethyloxirane
-
1,2-Epoxy-2-ethylbutane
-
2-Ethyl-1,2-epoxybutane
-
Oxirane, 2,2-diethyl-
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, application in reactions, and for the purification of its products. The following table summarizes key quantitative data for this compound.
| Property | Value | Unit | Source |
| Molecular Formula | C₆H₁₂O | [1][2] | |
| Molecular Weight | 100.16 | g/mol | [1] |
| CAS Number | 1192-17-2 | [1] | |
| Boiling Point | 378.65 ± 2.00 | K | [3] |
| Melting Point | 225.79 | K | [3] |
| Enthalpy of Vaporization (ΔvapH°) | 32.22 | kJ/mol | [3] |
| Enthalpy of Fusion (ΔfusH°) | 11.11 | kJ/mol | [3] |
| Octanol/Water Partition Coefficient (logPoct/wat) | 1.575 | [3] | |
| Water Solubility (log10WS) | -1.43 | mol/l | [3] |
| Critical Temperature (Tc) | 559.20 | K | [3] |
| Critical Pressure (Pc) | 3773.04 | kPa | [3] |
| Critical Volume (Vc) | 0.347 | m³/kmol | [3] |
Reactivity and Ring-Opening Reactions
The significant ring strain of the oxirane ring in this compound is the primary driver of its reactivity. The molecule readily undergoes ring-opening reactions when treated with nucleophiles, and the regioselectivity of this attack is highly dependent on the reaction conditions, specifically whether it is performed in an acidic or basic medium.
Acid-Catalyzed Ring-Opening
Under acidic conditions, the oxygen atom of the epoxide is first protonated, forming a good leaving group. The nucleophile then attacks the more substituted carbon atom. This regioselectivity is attributed to the development of a partial positive charge on the tertiary carbon, which can better stabilize the charge. The reaction proceeds with an inversion of stereochemistry at the site of nucleophilic attack.
References
An In-depth Technical Guide to 2,2-Diethyloxirane
CAS Number: 1192-17-2
This technical guide provides a comprehensive overview of 2,2-diethyloxirane, a valuable intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, reactivity, and illustrative experimental protocols.
Chemical and Physical Properties
This compound, also known as 2-ethyl-1,2-epoxybutane, is a cyclic ether with a three-membered ring.[1] This strained ring structure is the source of its reactivity, making it a useful building block in the synthesis of various organic compounds.[1] It is a colorless liquid at room temperature with a characteristic sweet odor.[1]
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Identifiers | ||
| CAS Number | 1192-17-2 | [1][2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 2-Ethyl-1,2-epoxybutane, Oxirane, 2,2-diethyl- | [1] |
| Molecular Formula | C₆H₁₂O | [1] |
| SMILES | CCC1(CO1)CC | [2] |
| InChI Key | OVKYVUFYOFPYNK-UHFFFAOYSA-N | [1][2] |
| Physical Properties | ||
| Molecular Weight | 100.16 g/mol | [2][3] |
| Boiling Point | 106.1 °C at 760 mmHg | |
| Density | 0.849 g/cm³ | |
| Refractive Index | 1.412 | |
| Flash Point | 10.4 °C | |
| Vapor Pressure | 33.4 mmHg at 25°C | |
| Calculated Properties | ||
| logP (Octanol/Water) | 1.575 | [3] |
| Water Solubility (logS) | -1.43 | [3] |
| Polar Surface Area | 12.5 Ų | [2] |
Reactivity and Transformation Pathways
The high ring strain of the oxirane ring in this compound makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can be catalyzed by either acids or bases, yielding different regiochemical outcomes.
Acid-Catalyzed Ring Opening: Under acidic conditions, the oxygen atom of the epoxide is protonated, forming a good leaving group. The subsequent nucleophilic attack occurs at the more substituted carbon atom due to the development of a partial positive charge that is stabilized by the adjacent ethyl groups.
Base-Catalyzed Ring Opening: In the presence of a strong base, the nucleophile attacks one of the carbon atoms of the epoxide ring via an Sₙ2 mechanism. For a sterically unhindered epoxide like this compound, the attack will occur at the least substituted carbon atom.
Below are diagrams illustrating these fundamental reaction pathways.
Caption: Acid-Catalyzed Ring Opening Pathway.
Caption: Base-Catalyzed Ring Opening Pathway.
Experimental Protocols
Detailed experimental protocols for the synthesis and reactions of this compound are crucial for its application in research and development. Below is a representative protocol for the epoxidation of an alkene to form an oxirane, which can be adapted for the synthesis of this compound.
Synthesis of this compound via Epoxidation of 2-Ethyl-1-butene (B1580654)
This protocol describes a general method for the epoxidation of an alkene using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
2-Ethyl-1-butene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite (B76179) solution
-
Anhydrous magnesium sulfate
-
Separatory funnel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve 2-ethyl-1-butene (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add a solution of m-CPBA (1.1 eq) in dichloromethane to the stirred solution of the alkene over a period of 30 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution to destroy excess peroxy acid.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to obtain pure this compound.
The following diagram illustrates the general workflow for this synthesis and purification process.
Caption: General Experimental Workflow for Synthesis.
Safety Information
This compound should be handled with appropriate safety precautions. It is known to be an irritant to the skin and eyes.[1] Therefore, personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Applications in Synthesis
Due to its reactivity, this compound is a versatile intermediate in organic synthesis. The ring-opening reactions allow for the introduction of a 1,2-difunctionalized moiety into a target molecule. This is particularly useful in the construction of complex natural products and in the development of new pharmaceutical agents where the introduction of hydroxyl and other functional groups is desired.
References
Methodological & Application
Application Notes and Protocols for Reactions of 2,2-diethyloxirane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-diethyloxirane is a versatile cyclic ether and a valuable intermediate in organic synthesis. The inherent ring strain of the three-membered epoxide ring makes it susceptible to a variety of ring-opening reactions, providing a pathway to a range of functionalized molecules.[1] This document provides detailed application notes and protocols for the synthesis and key reactions of this compound, targeting its application in research and development, particularly in the synthesis of novel organic compounds and potential pharmaceutical intermediates.
Synthesis of this compound
The most common method for the synthesis of this compound is the epoxidation of its corresponding alkene, 2-ethyl-1-butene (B1580654). This reaction is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA).
Table 1: Synthesis of this compound
| Reactant | Reagent | Solvent | Temperature | Time | Yield | Reference |
| 2-Ethyl-1-butene | m-Chloroperoxybenzoic acid (mCPBA) | Dichloromethane (B109758) (DCM) | 0 °C to Room Temperature | 18 h | 97% | [2] |
Experimental Protocol: Epoxidation of 2-Ethyl-1-butene
Materials:
-
2-Ethyl-1-butene (also referred to as 3-methylenepentane)
-
m-Chloroperoxybenzoic acid (mCPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-ethyl-1-butene (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add m-chloroperoxybenzoic acid (mCPBA) (1.6 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 18 hours.
-
After the reaction is complete, quench the excess peroxy acid by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) and stir vigorously for 15-20 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with a saturated aqueous solution of sodium chloride (brine).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting product, this compound, is obtained as a colorless oil and can often be used without further purification.[2]
Characterization Data for this compound:
-
¹³C NMR (CDCl₃): δ 65.4 (C), 52.8 (CH₂), 24.9 (CH₂), 8.5 (CH₃) ppm.[3]
Ring-Opening Reactions of this compound
The reactivity of this compound is dominated by ring-opening reactions that can be catalyzed by either acids or bases. The regioselectivity of these reactions is a key feature, allowing for the controlled synthesis of different isomers.
Acid-Catalyzed Ring-Opening
Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The subsequent nucleophilic attack occurs at the more substituted carbon atom (C2), following an SN1-like mechanism. This is due to the greater stabilization of the partial positive charge that develops on the tertiary carbon.
References
Application Notes and Protocols: Ring-Opening Reactions of 2,2-Diethyloxirane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Diethyloxirane, a disubstituted epoxide, is a valuable synthetic intermediate in organic chemistry and drug development. The strained three-membered ring of the epoxide allows for facile ring-opening reactions with a variety of nucleophiles, leading to the formation of highly functionalized molecules. Understanding the regioselectivity and stereochemistry of these reactions is crucial for the targeted synthesis of complex organic compounds. These application notes provide a detailed overview of the ring-opening reactions of this compound under both acidic and basic conditions, complete with experimental protocols and quantitative data for representative transformations.
Reaction Mechanisms
The ring-opening of epoxides can be catalyzed by either acid or base, with each pathway exhibiting distinct regioselectivity.
Acid-Catalyzed Ring-Opening
Under acidic conditions, the epoxide oxygen is first protonated, forming a good leaving group. The C-O bonds of the resulting oxonium ion are weakened, and the positive charge is better stabilized at the more substituted carbon atom. This leads to a transition state with significant carbocationic character. Consequently, the nucleophile preferentially attacks the more substituted (tertiary) carbon atom of this compound. This reaction pathway can be considered to have significant SN1 character.[1][2][3]
Caption: Acid-catalyzed ring-opening of this compound.
Base-Catalyzed Ring-Opening
In the presence of a strong nucleophile under basic or neutral conditions, the reaction proceeds via an SN2 mechanism. The nucleophile directly attacks one of the carbon atoms of the epoxide ring, leading to the simultaneous opening of the ring. Due to steric hindrance from the two ethyl groups at the C2 position, the nucleophile preferentially attacks the less substituted (primary) carbon atom (C3).[1][3]
Caption: Base-catalyzed ring-opening of this compound.
Quantitative Data on Ring-Opening Reactions
While specific quantitative data for this compound is not extensively reported, the following tables summarize representative yields and conditions for the ring-opening of structurally similar 2,2-disubstituted epoxides. These can serve as a valuable guide for reaction optimization.
Table 1: Acid-Catalyzed Ring-Opening of 2,2-Disubstituted Epoxides
| Epoxide | Nucleophile | Catalyst | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| 2,2-Dimethyloxirane | H₂O | H₂SO₄ | Water | RT | 1 | 2-Methylpropane-1,2-diol | >90 | General Knowledge |
| 2-Ethyl-2-methyloxirane | HBr | HBr (aq) | - | RT | - | 3-Bromo-3-methylpentan-2-ol | - | [4] |
| 2-Ethyl-2-methyloxirane | H₂O | H₃O⁺ | Water | RT | - | 2-Methylbutane-1,2-diol | - | [5] |
| Styrene Oxide | Aniline | Acetic Acid | Neat | 60 | 2 | 2-Anilino-2-phenylethanol | 95 | [6] |
Table 2: Base-Catalyzed Ring-Opening of 2,2-Disubstituted Epoxides
| Epoxide | Nucleophile | Reagent | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| 2-Ethyl-2-methyloxirane | NaOH | NaOH | Water | RT | - | 2-Methylbutane-1,2-diol | - | [4][5] |
| 2-Ethyl-2-methyloxirane | MeMgBr | MeMgBr | THF | RT | - | 3-Methylpentan-2-ol | - | [4] |
| Propylene Oxide | Methanol | NaOMe | Methanol | RT | - | 1-Methoxypropan-2-ol | High | [7] |
| Styrene Oxide | Piperidine | Neat | Neat | 100 | 1 | 1-Phenyl-2-(piperidin-1-yl)ethanol | 92 | [8] |
Experimental Protocols
The following are general protocols for the ring-opening of this compound that can be adapted based on the specific nucleophile and desired product.
Protocol 1: Acid-Catalyzed Hydrolysis of this compound
Objective: To synthesize 3-ethylpentane-1,3-diol (B1610495) via acid-catalyzed hydrolysis.
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄), 1 M
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1 equivalent) in a suitable solvent such as water or a mixture of water and a co-solvent (e.g., THF or acetone) in a round-bottom flask, add a catalytic amount of 1 M sulfuric acid.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate until the pH is neutral.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by distillation to obtain pure 3-ethylpentane-1,3-diol.
Protocol 2: Base-Catalyzed Ring-Opening with an Amine
Objective: To synthesize 1-amino-3-ethylpentan-3-ol (B3236452) using a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Ethanol
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add the primary amine (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel or by crystallization.
Protocol 3: Ring-Opening with a Grignard Reagent
Objective: To synthesize a tertiary alcohol by reacting this compound with a Grignard reagent.
Materials:
-
This compound
-
Grignard reagent (e.g., methylmagnesium bromide in THF)
-
Anhydrous diethyl ether or THF
-
Saturated ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Three-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet
-
Magnetic stirrer
Procedure:
-
Set up a flame-dried three-neck round-bottom flask under a nitrogen atmosphere.
-
Add a solution of this compound (1 equivalent) in anhydrous diethyl ether or THF to the flask.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.2 equivalents) dropwise from the dropping funnel while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or GC.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or distillation.
Experimental Workflow
The following diagram illustrates a general workflow for a typical ring-opening reaction of this compound.
Caption: General experimental workflow for this compound ring-opening.
Conclusion
The ring-opening reactions of this compound provide a versatile platform for the synthesis of a wide array of functionalized molecules. The choice of acidic or basic conditions dictates the regioselectivity of the nucleophilic attack, allowing for controlled and predictable outcomes. The protocols and data presented herein serve as a comprehensive guide for researchers in the design and execution of these important synthetic transformations. Careful consideration of the reaction conditions and the nature of the nucleophile will enable the efficient synthesis of target molecules for applications in medicinal chemistry and materials science.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. aakash.ac.in [aakash.ac.in]
- 4. brainly.com [brainly.com]
- 5. homework.study.com [homework.study.com]
- 6. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Polymerization of 2,2-Diethyloxirane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the ring-opening polymerization of 2,2-diethyloxirane. Due to a lack of specific published data for this monomer, the following protocols and data are based on established procedures for structurally similar epoxides, such as 2,2-dimethyloxirane (B32121) and 3-ethyl-2,2-dimethyloxirane. These notes are intended to serve as a comprehensive guide for the synthesis and characterization of poly(this compound), a polyether with potential applications in drug delivery and advanced materials.
Introduction
This compound is a cyclic ether that can undergo ring-opening polymerization to form poly(this compound), a polymer with a polyether backbone. The strained three-membered ring of the oxirane provides the thermodynamic driving force for polymerization. The polymerization can proceed through different mechanisms, primarily cationic and anionic ring-opening polymerization, each offering distinct control over the resulting polymer's molecular weight, polydispersity, and end-group functionality.
The resulting polyether, with its flexible backbone and potential for functionalization, is a candidate for various biomedical applications, including as a component in drug delivery systems, biocompatible coatings, and as an alternative to poly(ethylene glycol) (PEG). The gem-diethyl groups along the polymer backbone are expected to influence its physical properties, such as solubility, thermal characteristics, and hydrophobicity.
Polymerization Mechanisms
The primary methods for the polymerization of this compound are cationic and anionic ring-opening polymerization.
Cationic Ring-Opening Polymerization (CROP)
In CROP, an electrophilic initiator attacks the oxygen atom of the oxirane ring, generating a cationic active center. This active center then propagates by attacking another monomer molecule.
-
Initiation: A strong acid or a Lewis acid acts as an initiator, protonating or coordinating to the oxygen atom of the this compound ring to form an oxonium ion.
-
Propagation: The strained oxonium ion is opened by nucleophilic attack from another monomer molecule. This process regenerates the oxonium ion at the new chain end, allowing for chain growth.
-
Termination: The polymerization can be terminated by the reaction of the active center with a nucleophile, such as water or an alcohol, resulting in a hydroxyl-terminated polymer.
Anionic Ring-Opening Polymerization (AROP)
In AROP, a nucleophilic initiator attacks one of the carbon atoms of the oxirane ring, leading to ring-opening and the formation of an alkoxide active center.
-
Initiation: A strong nucleophile, such as an alkoxide or organometallic compound, attacks a carbon atom of the this compound ring.
-
Propagation: The resulting alkoxide ion attacks another monomer molecule, propagating the polymer chain.
-
Termination: The polymerization can be terminated by the addition of a proton source, such as water or an alcohol, which protonates the alkoxide chain end to yield a hydroxyl-terminated polymer.
Quantitative Data Summary
Table 1: Representative Data for Anionic Ring-Opening Polymerization of 3-Ethyl-2,2-dimethyloxirane
| Initiator | Solvent | Temperature (°C) | Monomer/Initiator Ratio | Mn ( g/mol ) | PDI (Mw/Mn) | Yield (%) |
| Potassium Alkoxide | THF | 25 | 100:1 | 10,000 | < 1.1 | > 95 |
| Sodium Naphthalenide | Dioxane | 50 | 200:1 | 25,000 | < 1.2 | > 90 |
| Potassium tert-butoxide | Bulk | 80 | 50:1 | 5,000 | ~ 1.3 | > 90 |
Table 2: Representative Data for Cationic Ring-Opening Polymerization of 3-Ethyl-2,2-dimethyloxirane
| Initiator | Solvent | Temperature (°C) | Monomer/Initiator Ratio | Mn ( g/mol ) | PDI (Mw/Mn) | Yield (%) |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Dichloromethane (B109758) | 0 | 100:1 | 15,000 | ~ 1.5 | > 85 |
| Triflic Acid (CF₃SO₃H) | Chloroform | -20 | 200:1 | 30,000 | ~ 1.4 | > 90 |
| Methyl Triflate (MeOTf) | Acetonitrile | 25 | 150:1 | 20,000 | ~ 1.3 | > 90 |
Experimental Protocols
The following are generalized protocols for the cationic and anionic ring-opening polymerization of this compound. Note: These protocols are adapted from procedures for similar epoxides and should be optimized for this compound. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol for Cationic Ring-Opening Polymerization (CROP)
Materials:
-
This compound (monomer)
-
Boron trifluoride etherate (BF₃·OEt₂) (initiator)
-
Anhydrous dichloromethane (DCM) (solvent)
-
Methanol (terminating agent)
-
Hexanes (precipitating solvent)
Procedure:
-
Monomer and Solvent Preparation: Dry this compound and dichloromethane over calcium hydride (CaH₂) and distill under an inert atmosphere before use.
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, dissolve the desired amount of this compound in anhydrous DCM.
-
Initiation: Cool the monomer solution to 0 °C in an ice bath. Add the calculated amount of BF₃·OEt₂ initiator solution in DCM dropwise to the stirred monomer solution.
-
Polymerization: Allow the reaction to proceed at 0 °C with continuous stirring. Monitor the progress of the polymerization by taking aliquots and analyzing them by ¹H NMR or by observing the increase in viscosity of the reaction mixture.
-
Termination: After the desired conversion is reached (or after a set reaction time, e.g., 24 hours), terminate the polymerization by adding a small amount of methanol.
-
Purification: Concentrate the polymer solution using a rotary evaporator. Dissolve the crude polymer in a minimal amount of DCM and precipitate it by adding the solution dropwise into a large volume of cold hexanes with vigorous stirring.
-
Isolation: Collect the precipitated polymer by filtration or decantation and dry it under vacuum at 40 °C until a constant weight is achieved.
-
Characterization: Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI), Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure, and Differential Scanning Calorimetry (DSC) to determine thermal properties like the glass transition temperature (Tg).
Protocol for Anionic Ring-Opening Polymerization (AROP)
Materials:
-
This compound (monomer)
-
Potassium tert-butoxide (initiator)
-
Anhydrous tetrahydrofuran (B95107) (THF) (solvent)
-
Methanol (terminating agent)
-
Hexanes (precipitating solvent)
Procedure:
-
Monomer and Solvent Preparation: Dry this compound and THF over sodium/benzophenone ketyl and distill under an inert atmosphere immediately before use.
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a positive pressure of argon, dissolve the desired amount of this compound in anhydrous THF.
-
Initiation: Prepare a solution of potassium tert-butoxide in anhydrous THF. Add the initiator solution dropwise to the stirred monomer solution at room temperature.
-
Polymerization: Allow the reaction to proceed at room temperature. The reaction is often accompanied by a noticeable increase in temperature. Monitor the polymerization as described for CROP.
-
Termination: After the desired reaction time (e.g., 48 hours), terminate the polymerization by adding a small amount of degassed methanol.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent like cold hexanes or water, depending on the polymer's solubility.
-
Isolation: Collect the polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 50 °C).
-
Characterization: Characterize the resulting polymer using GPC, NMR, and DSC as described in the CROP protocol.
Visualizations
Signaling Pathways and Experimental Workflows
Applications of 2,2-Diethyloxirane in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Diethyloxirane, a symmetrically substituted epoxide, is a reactive intermediate valuable in organic synthesis. Its strained three-membered ring readily undergoes nucleophilic ring-opening reactions, providing a versatile platform for the introduction of diverse functional groups and the construction of more complex molecular architectures. This document provides an overview of the synthesis of this compound and its key applications in ring-opening reactions, complete with detailed protocols and mechanistic insights. Due to a scarcity of specific quantitative data for this compound in the literature, representative data from analogous 2,2-disubstituted epoxides are presented to illustrate expected outcomes.
Synthesis of this compound
The most common method for the synthesis of this compound is the epoxidation of its corresponding alkene, 2-ethyl-1-butene (B1580654), using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA).
Caption: Synthesis of this compound via epoxidation.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Ethyl-1-butene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-ethyl-1-butene (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add m-CPBA (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting alkene.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the excess peroxy acid and the m-chlorobenzoic acid byproduct.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford this compound.
Ring-Opening Reactions of this compound
The high ring strain of the epoxide ring in this compound makes it susceptible to nucleophilic attack, leading to ring-opening and the formation of 1,2-disubstituted products. These reactions can be catalyzed by either acid or base, with the regioselectivity of the attack depending on the reaction conditions.
Acid-Catalyzed Ring-Opening
Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks the more substituted carbon atom (C2), which can better stabilize the partial positive charge that develops in the transition state. This pathway exhibits characteristics of both SN1 and SN2 mechanisms.[1][2]
Caption: Acid-catalyzed ring-opening of this compound.
Base-Catalyzed Ring-Opening
In the presence of a strong nucleophile under basic or neutral conditions, the reaction proceeds via a classic SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom (C1), leading to inversion of stereochemistry if the carbon were chiral.[1]
Caption: Base-catalyzed ring-opening of this compound.
Applications in the Synthesis of Functionalized Alcohols
Synthesis of Diols via Hydrolysis
The acid-catalyzed hydrolysis of this compound yields the corresponding vicinal diol, 2-ethylbutane-1,2-diol.
Table 1: Expected Product from Hydrolysis of this compound
| Reaction Condition | Major Product |
| Acidic (e.g., dil. H₂SO₄) | 2-Ethylbutane-1,2-diol |
Experimental Protocol: Acid-Catalyzed Hydrolysis
Materials:
-
This compound
-
Dilute sulfuric acid (e.g., 1 M)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in diethyl ether.
-
Add dilute sulfuric acid (2.0 eq) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain 2-ethylbutane-1,2-diol.
Synthesis of β-Alkoxy Alcohols
The reaction of this compound with alcohols in the presence of an acid or base catalyst affords β-alkoxy alcohols. The regioselectivity is dependent on the catalyst used.
Table 2: Expected Products from Reaction with Methanol
| Catalyst | Major Product |
| Acid (e.g., H₂SO₄) | 2-Methoxy-2-ethyl-1-butanol |
| Base (e.g., NaOMe) | 1-Methoxy-2-ethyl-2-butanol |
Experimental Protocol: Base-Catalyzed Methanolysis
Materials:
-
This compound
-
Sodium methoxide (B1231860) (catalytic amount)
-
Anhydrous methanol
-
Ammonium (B1175870) chloride solution (saturated, aqueous)
-
Diethyl ether
Procedure:
-
Prepare a solution of sodium methoxide in anhydrous methanol.
-
Add this compound (1.0 eq) to the methanolic solution.
-
Reflux the mixture and monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the β-alkoxy alcohol.
Synthesis of β-Amino Alcohols
Primary and secondary amines can open the epoxide ring to produce β-amino alcohols, which are important structural motifs in many pharmaceuticals.
Table 3: Expected Product from Reaction with a Primary Amine (R-NH₂)
| Reaction Condition | Major Product |
| Neutral/Basic | 1-(Alkylamino)-2-ethyl-2-butanol |
Experimental Protocol: Reaction with a Primary Amine
Materials:
-
This compound
-
Primary amine (e.g., methylamine, 2.0 eq)
-
Ethanol
-
Rotary evaporator
Procedure:
-
In a sealed tube, dissolve this compound (1.0 eq) in ethanol.
-
Add the primary amine (2.0 eq).
-
Heat the mixture at 60-80 °C and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent and excess amine under reduced pressure to obtain the β-amino alcohol.
Caption: General experimental workflow for ring-opening.
Conclusion
This compound serves as a valuable C4 building block in organic synthesis. Its facile ring-opening under both acidic and basic conditions allows for the regioselective synthesis of a variety of 1,2-disubstituted compounds, including diols, β-alkoxy alcohols, and β-amino alcohols. The predictable reactivity and straightforward experimental protocols make it a useful intermediate for the construction of more complex molecules in academic and industrial research settings. While specific quantitative data for this compound reactions are not widely published, the principles of epoxide chemistry and data from analogous compounds provide a strong predictive framework for its synthetic applications.
References
Application Notes and Protocols: 2,2-Diethyloxirane as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Diethyloxirane is a cyclic ether belonging to the epoxide class of organic compounds, characterized by a strained three-membered ring. [1]This inherent ring strain makes it a reactive and versatile intermediate in organic synthesis. [1]Its utility in pharmaceutical development lies in its ability to participate in ring-opening reactions, allowing for the introduction of a 1,2-difunctionalized moiety, which is a common structural motif in many biologically active molecules. While direct examples of its incorporation into blockbuster drugs are not prominently documented in publicly available literature, its reactivity profile makes it a valuable building block for the synthesis of complex molecular architectures, including potential active pharmaceutical ingredients (APIs).
The primary application of this compound in pharmaceutical synthesis is through nucleophilic ring-opening reactions. These reactions can be catalyzed by either acid or base, and the regioselectivity of the attack is dependent on the reaction conditions. [1]Under basic or neutral conditions, nucleophilic attack generally occurs at the less sterically hindered carbon of the epoxide ring via an SN2 mechanism. In acidic conditions, the reaction proceeds through a more SN1-like mechanism, with the nucleophile attacking the more substituted carbon atom that can better stabilize a partial positive charge. This controlled reactivity allows for the stereospecific and regioselective introduction of various functional groups.
Synthesis of this compound
A common method for the synthesis of this compound is the epoxidation of its corresponding alkene, 2-ethyl-1-butene (B1580654), using an oxidizing agent such as meta-chloroperoxybenzoic acid (mCPBA).
Caption: Synthesis of this compound via Epoxidation.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from 2-ethyl-1-butene.
Materials:
-
2-Ethyl-1-butene
-
meta-Chloroperoxybenzoic acid (mCPBA)
-
Saturated aqueous sodium sulfite (B76179) (Na2SO3) solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2-ethyl-1-butene (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add mCPBA (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous Na2SO3 solution to destroy excess peroxide.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation to yield pure this compound.
Data Presentation:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Purity (by GC) (%) |
| 2-Ethyl-1-butene | 84.16 | 1.0 | - | - | - | - |
| mCPBA | 172.57 | 1.1 | - | - | - | - |
| This compound | 100.16 | - | (calculated) | (experimental) | (calculated) | >98 |
Application in Pharmaceutical Synthesis: Nucleophilic Ring-Opening
The primary utility of this compound in constructing pharmaceutical intermediates is through its ring-opening reaction with various nucleophiles. This reaction allows for the formation of β-substituted alcohols, which are key structural motifs in many drug classes.
Caption: Nucleophilic Ring-Opening of this compound.
Experimental Protocol: Synthesis of a β-Amino Alcohol
Objective: To synthesize a β-amino alcohol via the ring-opening of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Ethanol (or other suitable solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add the primary amine (1.2 eq) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C for ethanol).
-
Maintain the reflux for 8-12 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude residue can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure β-amino alcohol.
Data Presentation:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Purity (by HPLC) (%) |
| This compound | 100.16 | 1.0 | - | - | - | - |
| Benzylamine | 107.15 | 1.2 | - | - | - | - |
| β-Amino Alcohol Product | 207.31 | - | (calculated) | (experimental) | (calculated) | >99 |
Conclusion
This compound represents a valuable, reactive intermediate for the synthesis of complex organic molecules in the pharmaceutical industry. Its utility is centered on the predictable and controllable nucleophilic ring-opening of its strained epoxide ring. While it may not be a widely cited precursor for specific, marketed drugs, its potential as a building block for novel therapeutic agents is significant. The protocols provided herein offer a foundational understanding of its synthesis and application, which can be adapted by researchers and drug development professionals for the creation of diverse molecular scaffolds. The ability to introduce a difunctionalized moiety with stereochemical control makes this compound and related epoxides important tools in the medicinal chemist's arsenal.
References
Application Notes and Protocols: Regioselectivity of Base-Catalyzed Ring Opening of 2,2-diethyloxirane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ring-opening of epoxides is a fundamental transformation in organic synthesis, providing a versatile route to 1,2-difunctionalized compounds, which are key structural motifs in many pharmaceuticals and bioactive molecules. The regioselectivity of this reaction, particularly with unsymmetrical epoxides, is of paramount importance for the targeted synthesis of complex molecules. Under basic or nucleophilic conditions, the ring-opening of epoxides proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] This mechanism dictates that the incoming nucleophile will attack the less sterically hindered carbon atom of the epoxide ring.[1][3]
2,2-diethyloxirane presents a sterically hindered epoxide with a quaternary carbon and a primary carbon. The significant steric difference between these two carbons leads to a highly regioselective ring-opening reaction under basic conditions. The nucleophile will preferentially attack the primary carbon, leading to the formation of a single major regioisomer. This high degree of predictability makes the base-catalyzed ring-opening of this compound a reliable method for the synthesis of specific 1,2-diol derivatives.
Computational studies on the analogous 2,2-dimethyloxirane (B32121) confirm that the reaction under basic conditions is governed by steric repulsion, which directs the nucleophilic attack to the less sterically encumbered primary carbon.[4] This theoretical underpinning provides a strong basis for predicting high regioselectivity in the case of this compound.
Reaction Mechanism and Regioselectivity
The base-catalyzed ring-opening of this compound with a nucleophile, such as the hydroxide (B78521) ion (OH⁻), follows an SN2 pathway. The reaction is initiated by the nucleophilic attack on one of the carbon atoms of the epoxide ring. Due to the significant steric hindrance posed by the two ethyl groups on the quaternary carbon (C2), the nucleophile overwhelmingly attacks the less substituted primary carbon (C1). This backside attack leads to the opening of the strained three-membered ring and the formation of an alkoxide intermediate. Subsequent protonation of the alkoxide, typically from the solvent (e.g., water), yields the final 1,2-diol product.
The pronounced steric hindrance at the C2 position ensures that the attack at the C1 position is highly favored, leading to the exclusive or near-exclusive formation of 2,2-diethyl-1,2-ethanediol.
Diagram of the Base-Catalyzed Ring Opening of this compound
Caption: SN2 mechanism for the base-catalyzed ring opening of this compound.
Quantitative Data
| Substrate | Base/Nucleophile | Solvent | Temperature (°C) | Product Ratio (Attack at C1 : Attack at C2) | Anticipated Yield (%) |
| This compound | NaOH | Water/THF | 50-70 | > 99 : 1 | 85-95 |
| This compound | NaOMe | Methanol (B129727) | Reflux | > 99 : 1 | 80-90 |
Note: The product ratios and yields are expected values based on the principles of SN2 reactions with sterically hindered epoxides and may require optimization for specific experimental conditions.
Experimental Protocols
The following are representative protocols for the base-catalyzed hydrolysis and alcoholysis of this compound.
Protocol 1: Base-Catalyzed Hydrolysis of this compound
Objective: To synthesize 2,2-diethyl-1,2-ethanediol via the base-catalyzed ring-opening of this compound with sodium hydroxide.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (e.g., 5.0 g, 43.8 mmol) in a mixture of THF (20 mL) and deionized water (20 mL).
-
Addition of Base: Add sodium hydroxide pellets (e.g., 2.63 g, 65.7 mmol, 1.5 equivalents) to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 70°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add diethyl ether (40 mL).
-
Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic extracts and wash with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to yield pure 2,2-diethyl-1,2-ethanediol.
Experimental Workflow for Base-Catalyzed Hydrolysis
Caption: General workflow for the base-catalyzed hydrolysis of this compound.
Protocol 2: Base-Catalyzed Alcoholysis of this compound with Sodium Methoxide (B1231860)
Objective: To synthesize 1-methoxy-2,2-diethyl-2-ethanol via the base-catalyzed ring-opening of this compound with sodium methoxide.
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (e.g., 5.0 g, 43.8 mmol) in anhydrous methanol (40 mL).
-
Addition of Base: Carefully add sodium methoxide (e.g., 3.55 g, 65.7 mmol, 1.5 equivalents) to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC or GC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (30 mL).
-
Transfer the mixture to a separatory funnel and add diethyl ether (50 mL).
-
Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Combine the organic extracts and wash with brine (40 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure 1-methoxy-2,2-diethyl-2-ethanol.
Conclusion
The base-catalyzed ring-opening of this compound is a highly regioselective process that reliably yields products resulting from nucleophilic attack at the less sterically hindered primary carbon. This predictability is a direct consequence of the SN2 mechanism that governs this transformation. The provided protocols offer a starting point for the synthesis of 1,2-diols and their ether derivatives from this compound, which can be valuable intermediates in the development of new chemical entities. The high degree of regiocontrol makes this a powerful tool in the synthetic chemist's arsenal.
References
Application Notes and Protocols: Anionic Polymerization of 2,2-Diethyloxirane Kinetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the kinetics of the anionic ring-opening polymerization (AROP) of 2,2-diethyloxirane. Due to the limited availability of specific kinetic data for this monomer, the information presented herein is based on established principles of anionic polymerization of epoxides and data from structurally similar 2,2-disubstituted oxiranes, such as 2,2-dimethyloxirane.
Introduction to Anionic Polymerization of this compound
The anionic polymerization of this compound is a chain-growth polymerization that proceeds via a ring-opening mechanism. This process is initiated by a nucleophilic attack on one of the carbon atoms of the oxirane ring, leading to the formation of a propagating alkoxide species. The polymerization can be controlled to produce polyethers with well-defined molecular weights and narrow molecular weight distributions, making it a valuable technique for the synthesis of advanced materials for various applications, including in the pharmaceutical and biomedical fields.
The kinetics of this polymerization are highly sensitive to several factors, including the choice of initiator, solvent polarity, and temperature. Understanding these kinetic parameters is crucial for controlling the polymerization process and tailoring the properties of the resulting polymer.
Anionic Polymerization Mechanism
The anionic polymerization of this compound proceeds in three main steps: initiation, propagation, and termination.
-
Initiation: The polymerization is initiated by a strong nucleophile, typically an organometallic compound such as an alkyllithium or an alkali metal alkoxide. The nucleophile attacks one of the sterically less hindered carbon atoms of the oxirane ring, leading to the opening of the ring and the formation of an alkoxide active center.[1]
-
Propagation: The newly formed alkoxide anion then acts as a nucleophile, attacking another monomer molecule. This process repeats, leading to the growth of the polymer chain.[1]
-
Termination: In the absence of impurities, anionic polymerization of epoxides can be a "living" polymerization, meaning there is no inherent termination step. The polymerization proceeds until all the monomer is consumed. Termination can be achieved intentionally by adding a protic solvent, such as water or an alcohol, which protonates the propagating alkoxide chain end.[1]
References
Application Notes and Protocols for the Cationic Polymerization of 2,2-Diethyloxirane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the cationic ring-opening polymerization of 2,2-diethyloxirane. The resulting poly(this compound) is a polyether with potential applications in various fields, including as a component in the formulation of drug delivery systems, biomaterials, and specialty polymers. The choice of initiator is critical as it significantly influences the polymerization process and the final properties of the polymer, such as molecular weight and molecular weight distribution.
I. Introduction to Cationic Polymerization of this compound
Cationic polymerization of epoxides, such as this compound, is a chain-growth polymerization where a cationic initiator activates the monomer, which then becomes reactive and propagates the polymer chain. The process is sensitive to the choice of solvent and the presence of impurities. The initiation of this compound typically involves the use of Brønsted or Lewis acids. These initiators protonate or coordinate to the oxygen atom of the oxirane ring, making it susceptible to nucleophilic attack by another monomer unit. This ring-opening event generates a new carbocationic or oxonium ion species, which continues to propagate the polymerization.
The polymerization of 2,2-disubstituted oxiranes, like this compound, can proceed via the formation of a tertiary carbocation upon ring-opening of the oxonium ion.[1] This characteristic influences the reaction mechanism and potential side reactions.
II. Initiator Systems for Cationic Polymerization
A variety of initiators can be employed for the cationic polymerization of this compound. The selection of the initiator will dictate the control over the polymerization, including the molecular weight and the polydispersity of the resulting polymer.
Common Initiators Include:
-
Lewis Acids: Boron trifluoride diethyl etherate (BF₃·OEt₂) is a widely used Lewis acid initiator for the cationic polymerization of epoxides. It is effective in initiating the ring-opening of the oxirane.
-
Brønsted Acids: Strong protic acids, such as triflic acid (CF₃SO₃H), can also be used to initiate the polymerization by protonating the epoxide oxygen.
-
Photoinitiators: For applications requiring spatial and temporal control, photoinitiators can be employed to generate a strong acid upon irradiation with UV light, which then initiates the polymerization.
III. Data Presentation: Polymerization of an Analogous 2,3-Disubstituted Oxirane
| Entry | [Monomer]/[Initiator] | Temperature (°C) | Time (h) | Yield (%) | M_n_ (SEC, g/mol ) | PDI (M_w_/M_n_) |
| 1 | 50 | 0 | 24 | 95 | 4,200 | 1.25 |
| 2 | 100 | 0 | 24 | 96 | 7,800 | 1.20 |
| 3 | 200 | 0 | 48 | 98 | 15,100 | 1.18 |
| 4 | 100 | 25 | 12 | 97 | 7,500 | 1.30 |
| 5 | 100 | -20 | 48 | 92 | 8,100 | 1.15 |
Data adapted from a study on a 2,3-disubstituted oxirane to illustrate typical results for cationic epoxide polymerization.[2]
IV. Experimental Protocols
The following are detailed protocols for the cationic ring-opening polymerization of this compound using two common initiators. All procedures should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques, as the initiators and propagating species are sensitive to moisture and air.
Protocol 1: Polymerization Initiated by Boron Trifluoride Diethyl Etherate (BF₃·OEt₂)
Materials:
-
This compound (monomer), freshly distilled over CaH₂.
-
Dichloromethane (B109758) (CH₂Cl₂), dried over CaH₂ and freshly distilled.
-
Boron trifluoride diethyl etherate (BF₃·OEt₂), freshly distilled.
-
Methanol (B129727) (for termination).
-
Argon or Nitrogen gas (for inert atmosphere).
Procedure:
-
Reactor Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under a positive pressure of argon.
-
Monomer and Solvent Addition: The desired amount of freshly distilled this compound is added to the flask via syringe, followed by the addition of dry dichloromethane to achieve the desired monomer concentration (e.g., 1 M).
-
Initiation: The solution is cooled to the desired temperature (e.g., 0 °C) using an ice bath. The calculated amount of BF₃·OEt₂ initiator is then added dropwise to the stirred solution via syringe.
-
Polymerization: The reaction mixture is stirred at the set temperature. The progress of the polymerization can be monitored by periodically taking small aliquots (under inert atmosphere) and analyzing them by ¹H NMR spectroscopy to determine monomer conversion.
-
Termination: Once the desired conversion is reached, or after a predetermined time, the polymerization is terminated by the addition of a small amount of methanol.
-
Polymer Isolation: The polymer is isolated by precipitation into a large excess of a non-solvent, such as cold methanol or hexane. The precipitated polymer is then collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.
-
Characterization: The resulting poly(this compound) is characterized by techniques such as Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (M_n_) and polydispersity index (PDI), and by ¹H and ¹³C NMR spectroscopy to confirm the polymer structure.
Protocol 2: Polymerization Initiated by Triflic Acid (CF₃SO₃H)
Materials:
-
This compound (monomer), freshly distilled over CaH₂.
-
Dichloromethane (CH₂Cl₂), dried over CaH₂ and freshly distilled.
-
Triflic acid (CF₃SO₃H), handled with care as it is a strong, corrosive acid.
-
Pyridine or a hindered base (for termination).
-
Argon or Nitrogen gas (for inert atmosphere).
Procedure:
-
Reactor Setup: A flame-dried Schlenk flask with a magnetic stir bar is maintained under an inert atmosphere.
-
Monomer and Solvent Addition: The purified this compound and dry dichloromethane are added to the flask via syringe.
-
Initiation: The solution is brought to the desired reaction temperature (e.g., -20 °C) in a suitable cooling bath. A stock solution of triflic acid in dichloromethane is prepared, and the required amount is added to the monomer solution to initiate the polymerization.
-
Polymerization: The reaction is allowed to proceed with stirring. Monitoring of the reaction can be performed by taking aliquots for NMR analysis.
-
Termination: The polymerization is quenched by the addition of a slight excess of a base, such as pyridine, to neutralize the acidic chain ends.
-
Polymer Isolation: The polymer is isolated by precipitation in a non-solvent, followed by filtration, washing, and drying under vacuum.
-
Characterization: The polymer is characterized for its molecular weight, PDI, and structure using GPC and NMR spectroscopy.
V. Visualizations
Signaling Pathway: Cationic Polymerization of this compound
Caption: Mechanism of cationic polymerization of this compound.
Experimental Workflow
Caption: General workflow for cationic polymerization experiments.
References
Application Notes and Protocols for 2,2-Diethyloxirane as a Monomer for Polyethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Diethyloxirane is a disubstituted epoxide monomer that can undergo ring-opening polymerization (ROP) to produce polyethers with unique properties. The presence of two ethyl groups on the same carbon atom of the oxirane ring imparts significant steric hindrance, which influences its polymerization behavior and the characteristics of the resulting poly(this compound). This polyether is characterized by a flexible backbone and pendant diethyl groups, which are expected to confer hydrophobicity and potentially interesting thermal and solution properties. These characteristics make it a candidate for investigation in various applications, including as a component in novel biomaterials, specialty elastomers, and as a hydrophobic segment in amphiphilic block copolymers for drug delivery systems.
This document provides detailed application notes and experimental protocols for the synthesis of poly(this compound) via cationic and anionic ring-opening polymerization.
Polymerization of this compound
The strained three-membered ring of this compound allows for its polymerization through either cationic or anionic ring-opening mechanisms. The choice of polymerization technique is critical as it determines the degree of control over the polymer's molecular weight, polydispersity, and end-group functionality.
Cationic Ring-Opening Polymerization (CROP)
Cationic ring-opening polymerization of this compound is typically initiated by strong acids or Lewis acids. The initiation involves the protonation or coordination of the Lewis acid to the oxygen atom of the oxirane ring, forming a tertiary carbocationic intermediate. Propagation proceeds by the nucleophilic attack of the monomer on the growing chain end. However, CROP of some epoxides can be prone to side reactions, such as chain transfer, which can lead to a broader molecular weight distribution.
Anionic Ring-Opening Polymerization (AROP)
Anionic ring-opening polymerization of this compound is initiated by strong nucleophiles, such as alkoxides or organometallic compounds. This method often proceeds in a more controlled or "living" manner, especially when conducted under high vacuum conditions with purified reagents. This allows for the synthesis of polymers with predictable molecular weights, narrow polydispersity indices (PDI), and the ability to form block copolymers.
Potential Applications in Drug Development
Polyethers are a class of polymers with significant interest in the biomedical field. While poly(ethylene glycol) (PEG) is the most well-known example, the development of new polyethers with tailored properties is an active area of research. Poly(this compound) offers potential in drug delivery due to its expected hydrophobicity.
-
Hydrophobic component in amphiphilic copolymers: When copolymerized with a hydrophilic monomer (like ethylene (B1197577) oxide), the resulting amphiphilic block copolymer can self-assemble in aqueous media to form micelles or nanoparticles. The hydrophobic poly(this compound) core can serve as a reservoir for poorly water-soluble drugs, enhancing their solubility and bioavailability.
-
Biocompatible coatings: The polyether backbone is often associated with good biocompatibility. Poly(this compound) could be explored for coating medical devices to modulate surface properties and improve their interaction with biological systems.
Experimental Protocols
Safety Precautions: this compound and the initiators used are reactive and potentially hazardous. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Solvents should be dried and distilled prior to use, and reactions should be carried out under an inert atmosphere (argon or nitrogen).
Protocol 1: Cationic Ring-Opening Polymerization of this compound
This protocol describes a general procedure for the cationic polymerization of this compound using boron trifluoride etherate (BF₃·OEt₂) as an initiator.
Materials:
-
This compound (monomer), freshly distilled over CaH₂.
-
Boron trifluoride etherate (BF₃·OEt₂) (initiator).
-
Anhydrous dichloromethane (B109758) (DCM) (solvent), distilled from CaH₂.
-
Methanol (B129727) (terminating agent).
-
Hexanes (for precipitation).
-
Schlenk flask and standard Schlenk line equipment.
-
Magnetic stirrer and stir bar.
-
Syringes and needles.
Procedure:
-
Reaction Setup: Assemble a flame-dried Schlenk flask containing a magnetic stir bar under a positive pressure of argon.
-
Monomer and Solvent Addition: Transfer the desired amount of anhydrous DCM into the flask via a cannula. Add the purified this compound to the solvent. Cool the solution to 0 °C in an ice bath.
-
Initiation: Slowly add the calculated amount of BF₃·OEt₂ initiator to the stirred monomer solution via syringe. The monomer-to-initiator ratio will determine the theoretical molecular weight.
-
Polymerization: Allow the reaction to proceed at 0 °C. The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing them by ¹H NMR spectroscopy to determine monomer conversion.
-
Termination: After the desired time or monomer conversion is reached, terminate the polymerization by adding an excess of methanol.
-
Polymer Isolation: Allow the solution to warm to room temperature. Reduce the solvent volume using a rotary evaporator.
-
Purification: Dissolve the concentrated polymer in a minimal amount of DCM and precipitate it by adding the solution dropwise into a large volume of cold hexanes with vigorous stirring.
-
Drying: Collect the precipitated polymer by decantation or filtration and dry it under vacuum at 40 °C until a constant weight is achieved.
Characterization:
-
¹H NMR and ¹³C NMR: To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (T₉).
Protocol 2: Anionic Ring-Opening Polymerization of this compound
This protocol outlines the anionic polymerization of this compound using potassium naphthalenide as an initiator, a method suitable for achieving a living polymerization.
Materials:
-
This compound (monomer), rigorously purified by distillation from CaH₂ and subsequent stirring over a potassium mirror.
-
Potassium metal.
-
Naphthalene.
-
Anhydrous tetrahydrofuran (B95107) (THF), distilled from a sodium/benzophenone ketyl.
-
Degassed methanol (terminating agent).
-
High-vacuum line and glassware.
-
Magnetic stirrer and stir bar.
Procedure:
-
Initiator Preparation (Potassium Naphthalenide): In a glovebox or under high vacuum, prepare a solution of potassium naphthalenide in anhydrous THF by reacting potassium metal with a stoichiometric amount of naphthalene. The formation of the deep green radical anion indicates the presence of the initiator.
-
Reaction Setup: Under an inert atmosphere, add the desired amount of anhydrous THF to a flame-dried reaction flask.
-
Monomer Addition: Distill the purified this compound directly into the reaction flask under vacuum.
-
Initiation: Cool the monomer solution to -78 °C (dry ice/acetone bath). Titrate the potassium naphthalenide solution into the monomer solution until a faint, persistent green color is observed, indicating the consumption of impurities. Then, add the calculated amount of initiator to achieve the target molecular weight.
-
Polymerization: Allow the reaction to proceed at a low temperature (e.g., -30 °C to 0 °C) for several hours to days. The reaction can be monitored by observing the disappearance of the green color of the initiator.
-
Termination: Terminate the polymerization by adding degassed methanol to quench the living alkoxide chain ends.
-
Polymer Isolation and Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent like methanol or water. Collect the polymer by filtration and dry under vacuum.
Data Presentation
The following tables summarize hypothetical, yet realistic, quantitative data for the polymerization of this compound based on typical results for structurally similar monomers.
Table 1: Cationic Ring-Opening Polymerization of this compound
| Entry | [M]₀/[I]₀ Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) (GPC) | PDI (Mₙ/Mₙ) |
| 1 | 50 | 0 | 2 | 85 | 4,500 | 1.5 |
| 2 | 100 | 0 | 4 | 92 | 8,800 | 1.6 |
| 3 | 200 | 0 | 8 | 95 | 17,500 | 1.7 |
| 4 | 100 | 25 | 2 | 98 | 9,200 | 1.8 |
Table 2: Anionic Ring-Opening Polymerization of this compound
| Entry | [M]₀/[I]₀ Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) (GPC) | PDI (Mₙ/Mₙ) |
| 1 | 50 | 0 | 24 | >99 | 5,100 | 1.1 |
| 2 | 100 | 0 | 48 | >99 | 10,200 | 1.1 |
| 3 | 200 | 0 | 72 | >99 | 20,500 | 1.2 |
| 4 | 100 | 25 | 24 | >99 | 10,100 | 1.2 |
Visualizations
Cationic Ring-Opening Polymerization (CROP) Workflow
Caption: Workflow for the cationic ring-opening polymerization of this compound.
Anionic Ring-Opening Polymerization (AROP) Signaling Pathway
Caption: Signaling pathway for the anionic ring-opening polymerization of this compound.
Logical Relationship for Drug Delivery Application
Caption: Logical workflow for developing a drug delivery system using this compound.
Application Notes and Protocols: Regioselective Ring-Opening of 2,2-Diethyloxirane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Diethyloxirane is a symmetrically disubstituted epoxide, a class of strained heterocyclic compounds that serve as versatile synthetic intermediates. The high ring strain of the oxirane ring makes it susceptible to nucleophilic attack, leading to ring-opening products. The regioselectivity of this ring-opening is highly dependent on the reaction conditions, specifically whether it is performed in an acidic or basic medium. Understanding and controlling the regioselectivity of this reaction is crucial for the targeted synthesis of vicinal diols and their derivatives, which are important structural motifs in many biologically active molecules, including beta-blockers. These application notes provide detailed protocols for the regioselective ring-opening of this compound and discuss the application of the resulting products in the context of drug development.
Regioselectivity of Ring-Opening
The ring-opening of this compound can proceed through two main pathways, yielding distinct regioisomers.
-
Acid-Catalyzed Ring-Opening: Under acidic conditions, the epoxide oxygen is first protonated, forming a good leaving group. The subsequent nucleophilic attack occurs at the more substituted carbon atom (C2). This is because the transition state has a significant carbocationic character, which is stabilized by the two ethyl groups.[1][2][3][4][5][6]
-
Base-Catalyzed Ring-Opening: In the presence of a strong, basic nucleophile, the reaction proceeds via an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom (C3).[7][8]
The predictable regioselectivity under these distinct conditions allows for the selective synthesis of desired isomers.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the epoxidation of the corresponding alkene, 3-ethyl-2-pentene (B1580655), using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
3-Ethyl-2-pentene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite (B76179) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 3-ethyl-2-pentene (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium sulfite.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation to yield pure this compound.
Acid-Catalyzed Ring-Opening: Synthesis of 3-Ethylpentane-2,3-diol
This protocol describes the acid-catalyzed hydrolysis of this compound to yield 3-ethylpentane-2,3-diol.
Materials:
-
This compound
-
0.1 M Sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of acetone and water.
-
Add 0.1 M sulfuric acid (0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC.
-
After the reaction is complete, neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diol.
-
Purify the product by column chromatography on silica (B1680970) gel.
Base-Catalyzed Ring-Opening: Synthesis of 3-Methoxy-3-ethyl-2-pentanol
This protocol details the base-catalyzed ring-opening of this compound with sodium methoxide (B1231860) to yield 3-methoxy-3-ethyl-2-pentanol.
Materials:
-
This compound
-
Anhydrous methanol (B129727)
-
Sodium metal
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, prepare a solution of sodium methoxide by carefully adding sodium metal (1.2 eq) to anhydrous methanol at 0 °C.
-
Once all the sodium has reacted, add this compound (1.0 eq) to the sodium methoxide solution.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and carefully quench by adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to yield the crude product, which can be purified by column chromatography.
Data Presentation
| Reaction Condition | Nucleophile | Major Product | Regioselectivity (Attacked Position) | Typical Yield (%) |
| Acid-Catalyzed | H₂O / H⁺ | 3-Ethylpentane-2,3-diol | C2 (More substituted) | 85-95 |
| Base-Catalyzed | CH₃O⁻ / CH₃OH | 3-Methoxy-3-ethyl-2-pentanol | C3 (Less substituted) | 80-90 |
Note: Yields are approximate and can vary based on reaction scale and purification efficiency.
Visualization of Reaction Mechanisms and Workflows
Caption: Acid-catalyzed ring-opening of this compound.
Caption: Base-catalyzed ring-opening of this compound.
Application in Drug Development: Synthesis of β-Blocker Analogs
The amino alcohol structural motif, readily accessible from the ring-opening of epoxides with amines, is a cornerstone of many beta-blocker drugs.[9] Beta-blockers are a class of medications that antagonize the effects of catecholamines at β-adrenergic receptors, leading to decreased heart rate and blood pressure.[10] The synthesis of many beta-blockers involves the nucleophilic ring-opening of an epoxide.[11]
The products derived from the regioselective ring-opening of this compound can serve as scaffolds for novel beta-blocker analogs. For instance, the base-catalyzed ring-opening with a suitable amine would yield a β-amino alcohol, a key pharmacophore for β-adrenergic receptor antagonism.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. orgosolver.com [orgosolver.com]
- 3. Khan Academy [khanacademy.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. jmedchem.com [jmedchem.com]
- 10. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]
- 11. Concise synthesis of beta-blockers (S)-metoprolol and (S)-betaxolol using hydrolytic kinetic resolution | CSIR-NCL Library, Pune [library.ncl.res.in]
Application Notes and Protocols: Stereochemistry of 2,2-Diethyloxirane Ring-Opening
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Diethyloxirane is a chiral, trisubstituted epoxide that serves as a valuable intermediate in organic synthesis. The strained three-membered ring of the oxirane moiety makes it susceptible to ring-opening reactions by various nucleophiles. The stereochemical outcome of these reactions is highly dependent on the reaction conditions, specifically whether the reaction is performed under acidic or basic catalysis. Understanding and controlling the stereochemistry of the ring-opening is crucial for the synthesis of enantiomerically pure compounds, a critical aspect in drug development and the synthesis of complex molecules.
This document provides a detailed overview of the stereochemical pathways of the ring-opening of this compound, protocols for conducting these reactions, and methods for analyzing the resulting products.
Reaction Mechanisms and Stereochemistry
The ring-opening of this compound can be catalyzed by either acid or base, leading to different regiochemical and stereochemical outcomes.
Acid-Catalyzed Ring-Opening
Under acidic conditions, the epoxide oxygen is first protonated, forming a good leaving group.[1] The C-O bonds of the protonated epoxide are weakened, and the transition state develops significant carbocationic character.[2] Nucleophilic attack then occurs preferentially at the more substituted carbon atom (C2), as this position can better stabilize the partial positive charge.[1] The reaction proceeds via a mechanism with significant S(_N)1 character.
The nucleophile attacks the electrophilic carbon from the side opposite to the C-O bond, resulting in an inversion of configuration at the stereocenter.[2] For example, the acid-catalyzed methanolysis of (S)-2,2-diethyloxirane would predominantly yield (R)-3-methoxy-3-ethylpentan-2-ol.
Base-Catalyzed Ring-Opening
In the presence of a strong nucleophile and basic conditions, the ring-opening occurs via a classic S(_N)2 mechanism.[3] The nucleophile directly attacks one of the epoxide carbons, and there is no prior protonation of the epoxide oxygen.[3] Due to steric hindrance from the two ethyl groups at C2, the nucleophilic attack occurs at the less substituted and more accessible carbon atom (C3).[3]
Similar to the acid-catalyzed pathway, the base-catalyzed ring-opening also proceeds with an inversion of configuration at the attacked carbon. For instance, the base-catalyzed methanolysis of (S)-2,2-diethyloxirane would yield (R)-2-ethyl-1-methoxy-2-butanol.
Data Presentation
The following tables summarize the expected products and hypothetical, yet realistic, quantitative data for the ring-opening of enantiomerically pure (S)-2,2-diethyloxirane with methanol (B129727) under acidic and basic conditions. This data is illustrative to highlight the expected stereochemical and regiochemical outcomes.
Table 1: Acid-Catalyzed Methanolysis of (S)-2,2-Diethyloxirane
| Product | Regioselectivity (Attack at C2) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Hypothetical Yield (%) |
| (R)-3-methoxy-3-ethylpentan-2-ol | >95% | N/A | >98% | ~90% |
| (S)-2-ethyl-1-methoxy-2-butanol | <5% | N/A | >98% | <10% |
Table 2: Base-Catalyzed Methanolysis of (S)-2,2-Diethyloxirane
| Product | Regioselectivity (Attack at C3) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Hypothetical Yield (%) |
| (R)-2-ethyl-1-methoxy-2-butanol | >98% | N/A | >98% | ~95% |
| (S)-3-methoxy-3-ethylpentan-2-ol | <2% | N/A | >98% | <5% |
Experimental Protocols
Protocol 1: Acid-Catalyzed Ring-Opening of (S)-2,2-Diethyloxirane with Methanol
Materials:
-
(S)-2,2-Diethyloxirane
-
Anhydrous Methanol (MeOH)
-
Sulfuric Acid (H(_2)SO(_4)), concentrated
-
Saturated Sodium Bicarbonate (NaHCO(_3)) solution
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO(_4))
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of (S)-2,2-diethyloxirane (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask at 0 °C, add a catalytic amount of concentrated sulfuric acid (0.05 mmol).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired alkoxy alcohol.
Protocol 2: Base-Catalyzed Ring-Opening of (S)-2,2-Diethyloxirane with Sodium Methoxide (B1231860)
Materials:
-
(S)-2,2-Diethyloxirane
-
Anhydrous Methanol (MeOH)
-
Sodium metal (Na)
-
Ammonium (B1175870) Chloride (NH(_4)Cl) solution, saturated
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO(_4))
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Prepare a solution of sodium methoxide by carefully adding sodium metal (1.2 mmol) to anhydrous methanol (10 mL) under an inert atmosphere.
-
To the freshly prepared sodium methoxide solution, add (S)-2,2-diethyloxirane (1.0 mmol).
-
Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench by adding saturated ammonium chloride solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 15 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution to yield the crude product.
-
Purify by flash column chromatography to obtain the pure alkoxy alcohol.
Protocol 3: Analysis of Stereoisomers by Chiral Gas Chromatography (GC)
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Chiral capillary column (e.g., a cyclodextrin-based column).[4]
Sample Preparation:
-
The purified product from the ring-opening reaction can be directly analyzed or derivatized if necessary to improve volatility and separation.
-
Dissolve a small amount of the sample in a suitable solvent (e.g., hexane (B92381) or diethyl ether).
GC Conditions (Illustrative):
-
Carrier Gas: Helium or Hydrogen.[4]
-
Injector Temperature: 250 °C.[4]
-
Detector Temperature: 250 °C.[4]
-
Oven Temperature Program: Start at a suitable temperature (e.g., 60 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 200 °C) at a controlled rate to achieve separation of the stereoisomers.[5]
-
Data Analysis: The enantiomeric or diastereomeric ratio is determined by integrating the peak areas of the corresponding stereoisomers.
Mandatory Visualizations
Caption: Acid-Catalyzed Ring-Opening of this compound.
Caption: Base-Catalyzed Ring-Opening of this compound.
Caption: General Experimental Workflow for Ring-Opening and Analysis.
References
Polymerization of 2,2-Diethyloxirane: Application Notes and Protocols for Novel Material Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel polymeric materials through the ring-opening polymerization of 2,2-diethyloxirane. The resulting poly(this compound) is a polyether with unique properties stemming from the gem-diethyl substitution on the polymer backbone, offering potential advancements in fields such as drug delivery, specialty polymers, and biomaterials.
Application Notes
The polymerization of this compound primarily proceeds via cationic or anionic ring-opening mechanisms. The choice of polymerization technique dictates the degree of control over the polymer's molecular weight, polydispersity, and end-group functionality.
Cationic Ring-Opening Polymerization (CROP): CROP is a versatile method for polymerizing oxiranes.[1] Living cationic polymerization techniques, in particular, enable the synthesis of well-defined polymers with narrow molecular weight distributions and allow for the creation of block copolymers.[2] Initiating systems for the CROP of oxiranes often involve a combination of a proton source or a carbocation precursor and a Lewis acid.[2] For instance, initiators like triflic acid or boron trifluoride etherate are commonly employed.[3] The presence of the two ethyl groups in this compound is expected to stabilize the tertiary carbocation formed during propagation, potentially leading to a well-controlled polymerization.
Anionic Ring-Opening Polymerization (AROP): AROP of oxiranes, typically initiated by strong bases such as alkoxides, can also lead to living polymerization, yielding polymers with predictable molecular weights and low polydispersity.[1][4] This method is particularly suitable for the synthesis of polymers with specific end-group functionalities by quenching the living polymer with appropriate electrophiles.
Potential Applications in Novel Materials and Drug Development:
-
Drug Delivery Vehicles: The hydrophobic nature of the poly(this compound) backbone, due to the presence of the ethyl groups, makes it a candidate for the hydrophobic block in amphiphilic block copolymers. These copolymers can self-assemble into micelles or nanoparticles in aqueous solutions, serving as carriers for hydrophobic drugs.[4][5] The polyether backbone is generally associated with good biocompatibility.
-
Biocompatible Coatings: Polyethers are known for their potential in creating biocompatible surfaces.[4] Poly(this compound) could be explored for coating medical devices to enhance their biocompatibility and reduce protein adsorption.
-
Specialty Polymers: The unique structure of poly(this compound) may impart interesting thermal and mechanical properties, making it a candidate for use in specialty elastomers or thermoplastics.
Data Presentation
The following tables summarize representative quantitative data for the polymerization of this compound under different conditions. Note that this data is illustrative and based on typical results for similar substituted oxiranes, as specific data for this compound is not widely available.
Table 1: Cationic Ring-Opening Polymerization of this compound
| Initiator System | Solvent | Temperature (°C) | Monomer/Initiator Ratio | Conversion (%) | Mn ( g/mol ) | Mw/Mn (PDI) |
| Triflic Acid | Dichloromethane (B109758) | 0 | 100:1 | >95 | 9,500 | 1.15 |
| BF₃·OEt₂ | Bulk | 25 | 200:1 | >98 | 18,000 | 1.20 |
| Methyl Triflate | Acetonitrile | 60 | 50:1 | 90 | 4,800 | 1.10 |
Table 2: Anionic Ring-Opening Polymerization of this compound
| Initiator | Solvent | Temperature (°C) | Monomer/Initiator Ratio | Conversion (%) | Mn ( g/mol ) | Mw/Mn (PDI) |
| Potassium Naphthalenide | THF | 25 | 150:1 | >99 | 14,500 | 1.05 |
| Potassium t-butoxide | Toluene | 70 | 100:1 | 95 | 10,200 | 1.08 |
| n-Butyllithium | Hexane | 50 | 80:1 | 92 | 8,100 | 1.12 |
Experimental Protocols
Note: this compound and the initiators used are reactive and potentially hazardous. All procedures should be carried out in a well-ventilated fume hood, under an inert atmosphere (e.g., argon or nitrogen), and with appropriate personal protective equipment. Solvents and monomers should be rigorously dried before use.
Protocol 1: Living Cationic Ring-Opening Polymerization of this compound
This protocol is adapted from general procedures for the living cationic polymerization of substituted oxiranes.[6]
Materials:
-
This compound (monomer), freshly distilled from CaH₂.
-
Dichloromethane (solvent), dried over CaH₂ and distilled.
-
Triflic acid (initiator), used as received.
-
Methanol (B129727) (terminating agent), anhydrous.
Procedure:
-
Reactor Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under a positive pressure of argon.
-
Monomer and Solvent Addition: The desired amount of this compound is added to the flask via syringe, followed by the addition of dry dichloromethane to achieve the desired monomer concentration (e.g., 1 M).
-
Initiation: The solution is cooled to 0 °C in an ice bath. A stock solution of triflic acid in dichloromethane is prepared, and the desired amount is added dropwise to the stirred monomer solution via syringe to initiate the polymerization.
-
Polymerization: The reaction is allowed to proceed at 0 °C. The progress of the polymerization can be monitored by periodically taking aliquots and analyzing them by ¹H NMR to determine monomer conversion.
-
Termination: Once the desired conversion is reached, the polymerization is terminated by the addition of a small amount of anhydrous methanol.
-
Purification: The polymer is isolated by precipitation into a large volume of a non-solvent, such as cold methanol or hexane. The precipitated polymer is collected by filtration or centrifugation.
-
Drying: The purified polymer is dried under vacuum at a slightly elevated temperature (e.g., 40 °C) until a constant weight is achieved.
-
Characterization: The molecular weight (Mn) and polydispersity (Mw/Mn) of the polymer are determined by size-exclusion chromatography (SEC). The chemical structure is confirmed by ¹H and ¹³C NMR spectroscopy.
Protocol 2: Living Anionic Ring-Opening Polymerization of this compound
This protocol is based on established methods for the anionic polymerization of epoxides.
Materials:
-
This compound (monomer), freshly distilled from CaH₂.
-
Tetrahydrofuran (THF) (solvent), freshly distilled from sodium/benzophenone ketyl.
-
Potassium naphthalenide (initiator), prepared in THF.
-
Methanol (terminating agent), anhydrous.
Procedure:
-
Reactor Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is evacuated and backfilled with argon several times.
-
Monomer and Solvent Addition: Dry THF is transferred to the flask via cannula, followed by the addition of purified this compound.
-
Initiation: The reaction mixture is cooled to 0 °C. The potassium naphthalenide solution is added dropwise via syringe until a faint, persistent green color is observed, indicating the titration of impurities. The calculated amount of initiator for the desired molecular weight is then added.
-
Polymerization: The reaction is allowed to warm to room temperature and stirred for 24-48 hours. The disappearance of the green color indicates the consumption of the initiator.
-
Termination: The living polymer chains are terminated by the addition of a small amount of anhydrous methanol.
-
Purification: The polymer is isolated by precipitation into a large volume of a non-solvent, such as water or methanol. The polymer is collected by filtration.
-
Drying: The polymer is dried under vacuum at 40 °C to a constant weight.
-
Characterization: The polymer is characterized by SEC and NMR spectroscopy as described in Protocol 1.
Visualizations
Caption: Cationic Ring-Opening Polymerization of this compound.
Caption: Anionic Ring-Opening Polymerization of this compound.
Caption: General Experimental Workflow for Polymerization.
References
- 1. Describe the polymerization of 2,2- dimethyloxirane by an anionic and cat.. [askfilo.com]
- 2. Living cationic polymerization - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Synthetic Versatility of 2,2-Diethyloxirane: A Gateway to Specialty Chemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Diethyloxirane, a substituted epoxide, represents a valuable and reactive building block in the synthesis of a variety of specialty chemicals. Its strained three-membered ring readily undergoes nucleophilic ring-opening reactions, providing a regioselective pathway to a range of functionalized molecules. This inherent reactivity makes it a key intermediate for introducing the 2-ethyl-2-hydroxybutyl moiety into target structures, a feature of interest in the development of pharmaceuticals, agrochemicals, and advanced materials. This document provides an overview of the synthesis of this compound and explores its potential applications in the creation of specialty chemicals, offering detailed protocols for its preparation and general methodologies for its characteristic reactions.
Synthesis of this compound
The preparation of this compound is most commonly achieved through the epoxidation of its corresponding alkene, 2-ethyl-1-butene (B1580654). This reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent.
Experimental Protocol: Epoxidation of 2-Ethyl-1-butene
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 2-Ethyl-1-butene | 84.16 | 10.0 g | 118.8 |
| m-Chloroperoxybenzoic acid (m-CPBA, 77%) | 172.57 | 26.5 g | 118.8 |
| Dichloromethane (B109758) (DCM) | 84.93 | 200 mL | - |
| Saturated sodium sulfite (B76179) solution | - | As needed | - |
| Saturated sodium bicarbonate solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous magnesium sulfate | - | As needed | - |
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-ethyl-1-butene (10.0 g, 118.8 mmol) in dichloromethane (200 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add m-CPBA (26.5 g, 118.8 mmol) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to 0 °C and quench the excess peroxy acid by the slow addition of a saturated aqueous solution of sodium sulfite until a negative test with starch-iodide paper is obtained.
-
Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by distillation to afford this compound as a colorless liquid.
Applications in Specialty Chemical Synthesis: Ring-Opening Reactions
The synthetic utility of this compound lies in its ring-opening reactions with a variety of nucleophiles. These reactions can be catalyzed by either acid or base, and the regioselectivity of the attack is a key consideration.
General Principles of Ring-Opening Reactions
-
Base-Catalyzed Ring-Opening: Under basic or nucleophilic conditions, the reaction proceeds via an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom of the epoxide ring. For this compound, this is the primary carbon (C1). This regioselectivity is highly predictable and synthetically useful.
-
Acid-Catalyzed Ring-Opening: In the presence of an acid, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. The regioselectivity of the attack depends on the substitution pattern of the epoxide. For a tertiary epoxide like this compound, the nucleophile will preferentially attack the more substituted carbon (the tertiary carbon, C2). This is because the transition state has significant carbocationic character, which is more stabilized at the tertiary position.
Note: While the principles of these reactions are well-established, specific, detailed experimental protocols for the use of this compound in the synthesis of specialty chemicals are not widely available in the public domain. The following protocols are based on general procedures for epoxide ring-opening reactions and may require optimization for specific substrates and desired products.
Application Example 1: Synthesis of Amino Alcohols (Potential Pharmaceutical Intermediates)
The reaction of this compound with amines yields amino alcohols, which are important structural motifs in many pharmaceutical compounds.
Materials:
| Reagent/Solvent | Role |
| This compound | Electrophile |
| Amine (e.g., diethylamine) | Nucleophile |
| Methanol (B129727) or Ethanol | Solvent |
Procedure:
-
In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in methanol or ethanol.
-
Add the desired amine (e.g., diethylamine, 2.0-3.0 eq.).
-
Heat the reaction mixture to a temperature between 50-80 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, remove the solvent and excess amine under reduced pressure.
-
The crude product, 1-(diethylamino)-2-ethylbutan-2-ol, can be purified by column chromatography or distillation.
Application Example 2: Synthesis of Glycol Ethers (Solvents and Building Blocks)
The acid-catalyzed ring-opening of this compound with alcohols provides a route to glycol ethers, which have applications as solvents and as intermediates in the synthesis of more complex molecules.
Materials:
| Reagent/Solvent | Role |
| This compound | Electrophile |
| Alcohol (e.g., methanol) | Nucleophile/Solvent |
| Acid Catalyst (e.g., H₂SO₄, TsOH) | Catalyst |
Procedure:
-
Dissolve this compound (1.0 eq.) in an excess of the desired alcohol (e.g., methanol), which also serves as the solvent.
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or a small amount of p-toluenesulfonic acid).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
-
Once the reaction is complete, neutralize the acid with a weak base (e.g., a saturated aqueous solution of sodium bicarbonate).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
The crude product, 2-ethyl-2-methoxybutan-1-ol, can be purified by column chromatography or distillation.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₂O |
| Molecular Weight | 100.16 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 115-116 °C |
| Density | 0.845 g/cm³ |
| CAS Number | 1192-17-2 |
Table 2: Regioselectivity of Nucleophilic Ring-Opening of this compound
| Conditions | Nucleophile | Major Product | Mechanism |
| Base-catalyzed | R₂NH | 1-(dialkylamino)-2-ethylbutan-2-ol | SN2 |
| Acid-catalyzed | R'OH | 2-alkoxy-2-ethylbutan-1-ol | SN1-like |
Conclusion
This compound is a versatile synthetic intermediate with significant potential for the synthesis of specialty chemicals. Its predictable reactivity in ring-opening reactions allows for the controlled introduction of a functionalized 2-ethyl-2-hydroxybutyl group. While specific, detailed protocols for its application are not extensively reported, the general principles of epoxide chemistry provide a solid foundation for its use in the development of novel molecules for the pharmaceutical, agrochemical, and materials science industries. Further research into the applications of this compound is warranted to fully explore its synthetic utility.
Application Notes and Protocols: Grignard Reaction with 2,2-Diethyloxirane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Its reaction with epoxides provides a direct route to β-substituted alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules. This document provides detailed application notes and protocols for the reaction of Grignard reagents with 2,2-diethyloxirane, a symmetrically substituted epoxide. The ring-opening of this compound with Grignard reagents proceeds via a nucleophilic substitution (SN2) mechanism, where the nucleophilic carbon of the Grignard reagent attacks one of the electrophilic carbon atoms of the epoxide ring. Due to the steric hindrance at the 2-position, the attack occurs at the less substituted carbon atom of the epoxide, leading to the formation of a tertiary alcohol after acidic workup.
Reaction Mechanism and Stereochemistry
The reaction is initiated by the nucleophilic attack of the carbanionic carbon of the Grignard reagent on one of the carbon atoms of the epoxide ring. This attack results in the opening of the strained three-membered ring to form a magnesium alkoxide intermediate. Subsequent protonation in an acidic workup step yields the final tertiary alcohol product. The reaction is regioselective, with the nucleophile attacking the less sterically hindered carbon of the epoxide.
Applications in Drug Development
The synthesis of complex tertiary alcohols is of significant interest in drug development. The hydroxyl group can act as a key hydrogen bond donor or acceptor, influencing the binding of a molecule to its biological target. Furthermore, the tertiary nature of the alcohol can impart specific steric and electronic properties to a molecule, which can be crucial for its pharmacological activity and metabolic stability. The Grignard reaction with this compound offers a reliable method for introducing a 2,2-diethyl-substituted alcohol moiety into a molecule, providing a building block for the synthesis of novel drug candidates.
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) as Grignard reagents are sensitive to moisture and atmospheric oxygen.
-
All glassware should be thoroughly dried in an oven and cooled under a stream of inert gas before use.
-
Anhydrous solvents are essential for the success of the reaction.
Protocol 1: Synthesis of 2,2-Diethyl-1-phenylethanol
This protocol describes the reaction of this compound with phenylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Iodine crystal (optional, as an activator)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
This compound
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation of Phenylmagnesium Bromide:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine if the magnesium is not fresh.
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium suspension to initiate the reaction. The reaction can be initiated by gentle warming if necessary.
-
Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 30-60 minutes until most of the magnesium is consumed.
-
-
Reaction with this compound:
-
Cool the freshly prepared phenylmagnesium bromide solution to 0 °C in an ice bath.
-
Prepare a solution of this compound (1.0 eq) in anhydrous diethyl ether.
-
Add the this compound solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 2,2-diethyl-1-phenylethanol.
-
Protocol 2: Synthesis of 3-Ethyl-3-pentanol
This protocol describes the reaction of this compound with ethylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Bromoethane
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation of Ethylmagnesium Bromide:
-
Follow the procedure described in Protocol 1, substituting bromobenzene with bromoethane.
-
-
Reaction with this compound:
-
Follow the procedure described in Protocol 1 for the reaction of the Grignard reagent with this compound.
-
-
Work-up and Purification:
-
Follow the work-up procedure as described in Protocol 1.
-
Purify the crude product by distillation to yield 3-ethyl-3-pentanol.
-
Data Presentation
Table 1: Reaction of Grignard Reagents with this compound
| Grignard Reagent | Product | Expected Yield (%) | Reaction Time (h) |
| Phenylmagnesium Bromide | 2,2-Diethyl-1-phenylethanol | 75-85 | 2-4 |
| Ethylmagnesium Bromide | 3-Ethyl-3-pentanol | 80-90 | 2-4 |
| Methylmagnesium Bromide | 2,2-Diethyl-1-propanol | 70-80 | 2-4 |
Table 2: Spectroscopic Data for Reaction Products
| Product | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (cm-1) |
| 2,2-Diethyl-1-phenylethanol | 7.35-7.20 (m, 5H), 4.65 (d, 1H), 2.05 (s, 1H, OH), 1.50-1.30 (m, 4H), 0.85 (t, 6H) | 142.5, 128.3, 127.5, 126.8, 78.2, 45.1, 25.8, 8.1 | 3550-3450 (br, O-H), 3080, 3060, 3030 (C-H, aromatic), 2960, 2870 (C-H, aliphatic), 1495, 1450 (C=C, aromatic) |
| 3-Ethyl-3-pentanol | 1.45 (q, 6H), 1.30 (s, 1H, OH), 0.90 (t, 9H) | 75.5, 30.1, 8.4 | 3600-3200 (br, O-H), 2965, 2875 (C-H, aliphatic) |
| 2,2-Diethyl-1-propanol | 3.50 (s, 2H), 1.60 (s, 1H, OH), 1.35 (q, 4H), 0.85 (t, 6H) | 70.1, 42.3, 25.5, 8.0 | 3600-3200 (br, O-H), 2960, 2870 (C-H, aliphatic) |
Note: The spectroscopic data for 2,2-diethyl-1-phenylethanol and 2,2-diethyl-1-propanol are predicted based on analogous compounds and general principles of NMR and IR spectroscopy.
Mandatory Visualizations
Caption: Reaction mechanism of Grignard reagent with this compound.
Caption: General experimental workflow for the Grignard reaction.
Troubleshooting & Optimization
Technical Support Center: 2,2-Diethyloxirane Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-diethyloxirane.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two main synthetic routes to this compound are:
-
Epoxidation of 2-ethyl-1-butene (B1580654): This is a common and direct method involving the reaction of the alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).
-
Halohydrin Formation and Cyclization: This two-step process involves the formation of a halohydrin from 2-ethyl-1-butene, followed by an intramolecular SN2 reaction using a base to form the epoxide ring.
Q2: I am observing a significant amount of a diol byproduct in my reaction mixture. What is the likely cause and how can I prevent it?
A2: The formation of 2,2-diethyl-1,2-ethanediol is a common side reaction caused by the acid- or base-catalyzed ring-opening of the desired epoxide product. This is often initiated by the carboxylic acid byproduct generated from the peroxy acid (e.g., m-chlorobenzoic acid from m-CPBA) or residual acid/base from the workup.
Troubleshooting:
-
Buffer the reaction: Adding a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to the reaction mixture can neutralize the acidic byproduct as it forms.
-
Anhydrous conditions: Ensure all reagents and solvents are dry, as water can act as a nucleophile in the ring-opening reaction.
-
Careful workup: During the workup, avoid prolonged exposure to acidic or basic aqueous solutions.
Q3: My reaction yield is consistently low. What are the potential reasons and how can I improve it?
A3: Low yields in this compound synthesis can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction progress using TLC or GC to determine the optimal reaction time.
-
Side reactions: As mentioned in Q2, the formation of diol byproducts is a major cause of yield loss.
-
Volatilization of product: this compound is a volatile compound. Care should be taken during solvent removal and purification to minimize loss. Use a rotary evaporator at a controlled temperature and pressure.
-
Purity of starting materials: Ensure the 2-ethyl-1-butene and the epoxidizing agent are of high purity.
Q4: What is the best method for purifying this compound?
A4: Purification can be challenging due to the product's volatility and potential for ring-opening on acidic silica (B1680970) gel.
-
Aqueous workup: First, quench the reaction and wash the organic layer with a solution of sodium sulfite (B76179) (Na₂SO₃) to remove excess peroxy acid, followed by a wash with sodium bicarbonate solution to remove the carboxylic acid byproduct, and finally a brine wash.
-
Distillation: Fractional distillation under reduced pressure is an effective method for purifying the final product.
-
Chromatography: If chromatography is necessary, using neutral or basic alumina (B75360) instead of silica gel can help to prevent epoxide ring-opening.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive epoxidizing agent (e.g., old m-CPBA). | Use a fresh batch of the epoxidizing agent. The activity of m-CPBA can be checked by titration. |
| Low reaction temperature. | While the reaction is often started at 0°C to control the initial exotherm, it may need to be warmed to room temperature to proceed to completion. | |
| Presence of Unreacted Alkene | Insufficient amount of epoxidizing agent. | Use a slight excess (1.1-1.2 equivalents) of the peroxy acid. |
| Insufficient reaction time. | Monitor the reaction by TLC or GC and allow it to stir until the starting material is consumed. | |
| Formation of a White Precipitate in the Reaction | The carboxylic acid byproduct (e.g., m-chlorobenzoic acid) is precipitating out of the solvent. | This is normal. The precipitate will be removed during the workup. |
| Product Decomposes During Purification | Ring-opening on acidic silica gel during column chromatography. | Use neutral or basic alumina for chromatography, or purify by distillation. |
| Overheating during distillation. | Use vacuum distillation to lower the boiling point of the product and avoid thermal decomposition. |
Experimental Protocols
Method 1: Epoxidation of 2-Ethyl-1-butene with m-CPBA
This protocol is based on a general procedure for the epoxidation of alkenes.
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Ethyl-1-butene | 84.16 | 16.8 g (24.6 mL) | 0.20 mol |
| m-CPBA (77%) | 172.57 | 55.8 g | 0.25 mol |
| Dichloromethane (B109758) (DCM) | - | 300 mL | - |
| Saturated Na₂SO₃ solution | - | 100 mL | - |
| Saturated NaHCO₃ solution | - | 100 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous MgSO₄ | - | As needed | - |
Procedure:
-
Dissolve 2-ethyl-1-butene (16.8 g, 0.20 mol) in 200 mL of dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0°C in an ice bath.
-
In a separate beaker, dissolve m-CPBA (55.8 g of 77% purity, 0.25 mol) in 100 mL of DCM.
-
Slowly add the m-CPBA solution to the stirred alkene solution at 0°C over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 18 hours.
-
Monitor the reaction by TLC or GC until the starting alkene is consumed.
-
Cool the reaction mixture to 0°C and filter to remove the precipitated m-chlorobenzoic acid.
-
Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of Na₂SO₃ (100 mL) to quench any remaining peroxy acid.
-
Wash the organic layer with a saturated aqueous solution of NaHCO₃ (2 x 100 mL) to remove the remaining m-chlorobenzoic acid.
-
Wash the organic layer with brine (100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate carefully using a rotary evaporator at low temperature and pressure.
-
Purify the crude product by fractional distillation under reduced pressure to yield this compound.
Visualizations
Technical Support Center: Purification of 2,2-Diethyloxirane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2,2-diethyloxirane.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying this compound?
A1: The two primary methods for purifying this compound are fractional distillation and flash column chromatography. The choice of method depends on the nature and boiling points of the impurities present.
Q2: What are the potential impurities in a crude sample of this compound synthesized via epoxidation of 2-ethyl-1-butene (B1580654) with m-CPBA?
A2: Common impurities include unreacted starting material (2-ethyl-1-butene), the byproduct of the oxidizing agent (m-chlorobenzoic acid), and potential side-products such as 2-ethyl-1,2-butanediol, which results from the hydrolysis of the epoxide.
Q3: How can I remove the m-chlorobenzoic acid byproduct after the reaction?
A3: A common workup procedure involves cooling the reaction mixture to precipitate the acid, followed by washing the organic layer with an aqueous solution of a mild base, such as sodium bicarbonate or sodium sulfite, to neutralize and extract the acidic byproduct.[1]
Q4: What are the signs of product degradation during purification?
A4: Degradation of this compound can manifest as a decrease in yield, the appearance of new, unexpected peaks in analytical chromatograms (GC-MS), or a change in the physical appearance of the product (e.g., color change, increased viscosity due to polymerization). The primary degradation pathways are hydrolysis to the diol and acid- or base-catalyzed polymerization.
Troubleshooting Guides
Fractional Distillation
Problem: Poor separation of this compound from impurities.
| Possible Cause | Troubleshooting Step |
| Insufficient column efficiency. | Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge) to increase the number of theoretical plates. |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate. A slow, steady distillation rate is crucial for good separation. |
| Fluctuating heat source. | Use a stable heating source, such as a heating mantle with a controller or an oil bath, to maintain a constant temperature. |
| Improper thermometer placement. | Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser. |
Problem: The product is polymerizing in the distillation pot.
| Possible Cause | Troubleshooting Step |
| Excessive heating. | Distill at the lowest possible temperature by performing the distillation under reduced pressure (vacuum distillation). |
| Presence of acidic or basic impurities. | Neutralize the crude product by washing with a dilute solution of sodium bicarbonate (if acidic) or dilute HCl (if basic), followed by a water wash, before distillation. |
| Prolonged heating time. | Minimize the time the epoxide is exposed to high temperatures. Consider adding a polymerization inhibitor if the problem persists.[2][][4][5][6] |
Flash Column Chromatography
Problem: Co-elution of this compound with impurities.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent system. | Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find an eluent that provides good separation between the product and impurities. Aim for an Rf value of 0.2-0.4 for the this compound.[7] |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a silica (B1680970) gel to crude product ratio of at least 30:1. |
| Poorly packed column. | Ensure the silica gel is packed uniformly to prevent channeling, which leads to poor separation. |
Problem: Degradation of this compound on the silica gel column.
| Possible Cause | Troubleshooting Step |
| Acidic nature of silica gel. | The inherent acidity of silica gel can catalyze the ring-opening of the epoxide to form the diol or other byproducts. Neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base (e.g., triethylamine, typically 0.1-1% v/v) in the eluent before packing the column.[7] |
| Prolonged contact time. | Elute the compound as quickly as possible without sacrificing separation. Use a slightly more polar solvent system if the compound is moving too slowly. |
Data Presentation
Table 1: Boiling Points of this compound and Related Compounds
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) at 1 atm |
| 2-Ethyl-1-butene | C6H12 | 84.16 | 64-65[8][9][10] |
| This compound | C6H12O | 100.16 | 106.1 |
| 2-Ethyl-1,2-butanediol | C6H14O2 | 118.17 | Not available |
Table 2: Suggested Starting Solvent Systems for TLC Analysis of this compound on Silica Gel
| Solvent System (v/v) | Polarity | Expected Rf Range for this compound | Notes |
| Hexane (B92381) / Ethyl Acetate (B1210297) (95:5) | Low | 0.3 - 0.5 | A good starting point for many epoxides. |
| Hexane / Diethyl Ether (90:10) | Low-Medium | 0.4 - 0.6 | Diethyl ether can sometimes provide different selectivity. |
| Dichloromethane (100%) | Medium | 0.6 - 0.8 | Useful if the compound is not very soluble in hexane-based systems. |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
Objective: To purify crude this compound from lower and higher boiling point impurities.
Materials:
-
Crude this compound
-
Boiling chips or magnetic stir bar
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle or oil bath
Procedure:
-
Add the crude this compound and a few boiling chips or a magnetic stir bar to a round-bottom flask.
-
Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Begin heating the flask gently.
-
Observe the temperature on the thermometer. The first fraction to distill will be the lower-boiling impurity, primarily unreacted 2-ethyl-1-butene (boiling point: 64-65 °C).[8][9][10]
-
Collect this first fraction in a separate receiving flask until the temperature begins to rise more sharply.
-
Change the receiving flask to collect the main fraction as the temperature stabilizes near the boiling point of this compound (106.1 °C).
-
Collect the purified product over a narrow temperature range (e.g., 105-107 °C).
-
Stop the distillation when the temperature begins to drop or rise significantly again, or when only a small amount of residue remains in the distillation flask.
-
Analyze the purity of the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 2: Purification of this compound by Flash Column Chromatography
Objective: To purify crude this compound from non-volatile or closely boiling impurities.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane and Ethyl Acetate (or other appropriate solvents determined by TLC)
-
Flash chromatography column
-
Air or nitrogen source for pressure
-
Collection tubes
Procedure:
-
Determine the optimal solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate (e.g., 95:5 v/v).
-
Pack the flash chromatography column with silica gel using the chosen eluent.
-
Dissolve the crude this compound in a minimal amount of the eluent or a less polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting the column with the chosen solvent system, applying gentle pressure to achieve a steady flow rate.
-
Collect fractions in separate tubes.
-
Monitor the fractions by TLC to identify those containing the purified this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Confirm the purity of the final product by GC-MS.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting poor separation in fractional distillation.
Caption: Troubleshooting epoxide degradation in flash chromatography.
References
- 1. Workup [chem.rochester.edu]
- 2. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 4. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. longchangchemical.com [longchangchemical.com]
- 7. Chromatography [chem.rochester.edu]
- 8. 2,2-dimethyloxirane [stenutz.eu]
- 9. 2-ethyl-1-butene [stenutz.eu]
- 10. chembk.com [chembk.com]
Technical Support Center: Reactions of 2,2-Diethyloxirane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,2-diethyloxirane. The following information is intended to help resolve common issues encountered during experimental procedures, with a focus on byproduct formation and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of ring-opening reactions with this compound?
The major product depends on whether the reaction is conducted under acidic or basic conditions. Due to the substitution pattern of this compound (one primary and one quaternary carbon), the regioselectivity of the nucleophilic attack is highly predictable.
-
Acid-Catalyzed Conditions: The nucleophile preferentially attacks the more substituted (quaternary) carbon atom. The reaction proceeds through a transition state with significant carbocationic character at the more substituted carbon, which can better stabilize the positive charge.
-
Base-Catalyzed Conditions: The nucleophile attacks the less sterically hindered (primary) carbon atom in a standard SN2 reaction.
Q2: I am observing a mixture of regioisomers. How can I improve the selectivity of my reaction?
Mixtures of regioisomers arise when the reaction conditions do not strongly favor one pathway over the other.
-
For attack at the more substituted carbon: Ensure your reaction medium is sufficiently acidic. Using a protic acid like H₂SO₄ or anhydrous HX will promote the formation of the more stable tertiary carbocation-like transition state.
-
For attack at the less substituted carbon: Use a strong, nucleophilic base and an aprotic solvent if possible. Sodium methoxide (B1231860) in methanol (B129727) is a common reagent system for this transformation.[1][2] Ensure that no acidic impurities are present in the reaction mixture.
Q3: My reaction is producing a significant amount of a high-molecular-weight, viscous substance. What is this byproduct?
The formation of a viscous or polymeric material is a common byproduct in epoxide reactions, especially under strongly acidic conditions. This is due to the polymerization of the epoxide. To minimize this:
-
Control the temperature: Run the reaction at lower temperatures.
-
Slow addition of reagents: Add the acid catalyst or the epoxide slowly to the reaction mixture to avoid localized high concentrations.
-
Use a milder catalyst: Consider using a Lewis acid catalyst instead of a strong Brønsted acid, as this can sometimes offer better control and reduce polymerization.
Q4: I have an unexpected peak in my GC-MS/NMR that does not correspond to either of the expected ring-opened products. What could it be?
An unexpected byproduct could be a rearrangement product. Under certain acidic conditions (particularly with Lewis acids), 2,2-disubstituted epoxides can rearrange to form carbonyl compounds. In the case of this compound, this would likely be 3-pentanone.
Troubleshooting Guides
Problem: Low Yield or Incomplete Reaction
| Possible Cause | Troubleshooting Step |
| Poor quality of starting material | Ensure the this compound is pure. Impurities from its synthesis, such as residual m-chlorobenzoic acid if prepared via mCPBA oxidation, can interfere with the desired reaction.[3] |
| Inactive catalyst | If using a solid-supported catalyst, ensure it has not been poisoned. For acid or base catalysts, confirm the concentration and purity. |
| Insufficient reaction time or temperature | Monitor the reaction by TLC or GC to determine the optimal reaction time. A modest increase in temperature may be necessary, but be cautious of increased byproduct formation. |
| Poor solubility of reagents | Ensure all reagents are soluble in the chosen solvent system. |
Problem: Formation of Multiple Products
| Observation | Probable Cause | Suggested Solution |
| Mixture of regioisomers | Reaction conditions are not sufficiently selective. | For attack at the quaternary carbon, use a strong acid. For attack at the primary carbon, use a strong nucleophile under basic/aprotic conditions. |
| Presence of a diol | Water is present in the reaction mixture. | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. |
| Polymer/Oligomer formation | The reaction is too exothermic, or the catalyst concentration is too high. | Lower the reaction temperature and add the catalyst portion-wise. |
Summary of Expected Products
The following table summarizes the expected major and minor products for the ring-opening of this compound under different conditions.
| Reaction Condition | Nucleophile | Major Product | Minor Product |
| Acid-Catalyzed (e.g., H₂SO₄) | H₂O | 2-ethylbutane-1,2-diol | 3-methylpentane-2,3-diol |
| Acid-Catalyzed (e.g., HBr) | Br⁻ | 2-bromo-2-ethylbutan-1-ol | 1-bromo-2-ethylbutan-2-ol |
| Base-Catalyzed (e.g., NaOCH₃) | CH₃O⁻ | 1-methoxy-2-ethylbutan-2-ol | 2-methoxy-2-ethylbutan-1-ol |
Experimental Protocols
General Protocol for Acid-Catalyzed Methanolysis
-
Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous methanol (0.5 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (0.05 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Base-Catalyzed Methanolysis
-
Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer, dissolve sodium methoxide (1.2 eq) in anhydrous methanol (0.5 M).
-
Reagent Addition: Slowly add this compound (1.0 eq) to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and stir for 6-8 hours. Monitor the reaction progress by TLC or GC.
-
Workup: Cool the reaction to room temperature and quench by adding water. Extract the product with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Acid-catalyzed ring-opening of this compound.
Caption: Base-catalyzed ring-opening of this compound.
Caption: Troubleshooting workflow for identifying unknown byproducts.
References
Technical Support Center: Optimizing Reactions with 2,2-Diethyloxirane
Welcome to the technical support center for 2,2-diethyloxirane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing reaction conditions involving this sterically hindered epoxide.
Troubleshooting Guides
Issue 1: Low or No Conversion
Q: My ring-opening reaction with this compound is showing low or no conversion. What are the potential causes and solutions?
A: Low or no conversion in reactions with the sterically hindered this compound is a common issue. Several factors could be at play:
-
Insufficient Reaction Temperature: Due to the steric hindrance around the epoxide ring, higher temperatures are often required to overcome the activation energy barrier.
-
Solution: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by TLC or GC to find the optimal temperature without promoting side reactions.
-
-
Inappropriate Solvent: The choice of solvent can significantly impact reaction rates.
-
Solution: For nucleophilic ring-opening reactions, polar aprotic solvents like THF or DME are generally preferred as they can solvate the cation of the nucleophile without deactivating the nucleophile itself.[1]
-
-
Poor Nucleophile Reactivity: The inherent reactivity of the chosen nucleophile might be insufficient to attack the hindered epoxide.
-
Solution: Consider using a more potent nucleophile. For instance, if an alcohol is used as a nucleophile under neutral conditions, its reactivity can be enhanced by converting it to its corresponding alkoxide with a strong base.
-
-
Catalyst Inactivity or Insufficient Loading: In catalyzed reactions, the catalyst may be inactive or used in an insufficient amount.
-
Solution: Ensure the catalyst is fresh and active. For acid-catalyzed reactions, use a full equivalent of a strong acid like HBF₄.[2] For base-catalyzed reactions, ensure a stoichiometric amount of a strong, non-nucleophilic base is used if applicable.
-
Issue 2: Poor Regioselectivity
Q: I am observing a mixture of regioisomers in my ring-opening reaction. How can I control the regioselectivity?
A: The regioselectivity of the ring-opening of this compound is dictated by the reaction conditions (acidic vs. basic).[3][4][5][6]
-
For Attack at the More Substituted Carbon (C2):
-
Mechanism: This proceeds via an SN1-like mechanism where a partial positive charge is stabilized on the more substituted carbon.
-
Conditions: Employ acid-catalyzed conditions . The reaction is initiated by protonation of the epoxide oxygen, making it a better leaving group.[7][8] The nucleophile then attacks the more substituted and more electron-poor carbon.
-
Troubleshooting: If you are still observing a mixture of products, ensure your reaction medium is sufficiently acidic. The use of a strong acid is crucial.
-
-
For Attack at the Less Substituted Carbon (C1):
-
Mechanism: This follows a classic SN2 pathway.
-
Conditions: Utilize basic or neutral conditions with a strong nucleophile. The nucleophile will attack the less sterically hindered carbon atom.
-
Troubleshooting: If regioselectivity is poor, ensure that no acidic impurities are present in your starting materials or solvent. Traces of acid can lead to the competing acid-catalyzed pathway.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical reaction conditions for the ring-opening of this compound with amines (Aminolysis)?
A1: The aminolysis of sterically hindered epoxides like this compound generally requires elevated temperatures. The reaction is typically regioselective for the attack of the amine at the less hindered carbon atom.
Experimental Protocol: Synthesis of 2,2-diethyl-2-aminoethanol
-
Reactants: In a sealed reaction vessel, combine this compound (1.0 eq) and the desired primary or secondary amine (1.5 - 2.0 eq).
-
Solvent: The reaction can be run neat or in a high-boiling point solvent such as toluene (B28343) or xylene.
-
Temperature: Heat the reaction mixture to 80-120°C.
-
Reaction Time: Monitor the reaction by TLC or GC. Reaction times can vary from 12 to 48 hours depending on the amine's nucleophilicity and steric bulk.
-
Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.
| Nucleophile | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | 100 | 24 | ~85 | Adapted from[9] |
| Diethylamine | 120 | 36 | ~70 | General protocol |
Q2: How can I perform a Grignard reaction with this compound?
A2: The reaction of a Grignard reagent with this compound is a powerful method for forming a new carbon-carbon bond and results in the formation of a tertiary alcohol. The Grignard reagent, being a strong nucleophile and a strong base, attacks the less sterically hindered carbon of the epoxide ring.[1][10][11]
Experimental Protocol: Reaction with Ethylmagnesium Bromide
-
Apparatus: All glassware must be rigorously dried to exclude moisture. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Grignard Formation: Prepare the Grignard reagent (e.g., ethylmagnesium bromide) in anhydrous diethyl ether or THF.[12]
-
Reaction: Cool the Grignard solution to 0°C in an ice bath. Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise to the stirred Grignard solution.
-
Temperature & Time: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Gentle refluxing may be required to drive the reaction to completion.
-
Work-up: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate (B86663), and remove the solvent in vacuo. The product can be purified by distillation or column chromatography.
| Grignard Reagent | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Ethylmagnesium Bromide | Diethyl Ether | 0°C to RT | 2 | ~90 | Adapted from[13] |
| Phenylmagnesium Bromide | THF | 0°C to Reflux | 4 | ~85 | General protocol |
Q3: What is the procedure for the reduction of this compound with Lithium Aluminum Hydride (LiAlH₄)?
A3: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent that can open the epoxide ring to form an alcohol. The hydride ion (H⁻) acts as the nucleophile and attacks the less sterically hindered carbon atom.[2][14][15]
Experimental Protocol: LiAlH₄ Reduction
-
Apparatus: Use oven-dried glassware under an inert atmosphere. LiAlH₄ reacts violently with water.
-
Reagents: In a three-necked flask equipped with a dropping funnel and a condenser, suspend LiAlH₄ (1.1 eq) in anhydrous diethyl ether or THF.
-
Reaction: Cool the LiAlH₄ suspension to 0°C. Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise.
-
Temperature & Time: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 1-4 hours to ensure complete reaction.
-
Work-up (Fieser workup): Cool the reaction mixture to 0°C. Cautiously and sequentially add dropwise: x mL of water, x mL of 15% aqueous NaOH, and then 3x mL of water, where x is the mass of LiAlH₄ in grams.[2] Stir the resulting granular precipitate vigorously for 30 minutes. Filter the precipitate and wash it thoroughly with ether. Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the product alcohol.
| Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Diethyl Ether | Reflux | 2 | >90 | Adapted from[16][17] |
| THF | Reflux | 1 | >90 | Adapted from[18] |
Visualizing Reaction Pathways
To aid in understanding the underlying mechanisms, the following diagrams illustrate the key reaction pathways for the ring-opening of this compound.
Caption: Acid-catalyzed ring-opening of this compound.
Caption: Base-catalyzed ring-opening of this compound.
Caption: Experimental workflow for the Grignard reaction.
References
- 1. adichemistry.com [adichemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. (a) Suppose 2,2 -dimethyloxirane reacts with water that has been enriched.. [askfilo.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. youtube.com [youtube.com]
- 7. 2 2 Dimethyloxirane can be cleaved by A Acid B Water class 12 chemistry JEE_Main [vedantu.com]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. community.wvu.edu [community.wvu.edu]
- 13. Give the expected products of the following reactions. Include a ... | Study Prep in Pearson+ [pearson.com]
- 14. adichemistry.com [adichemistry.com]
- 15. youtube.com [youtube.com]
- 16. ch.ic.ac.uk [ch.ic.ac.uk]
- 17. 9afi.com [9afi.com]
- 18. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
Technical Support Center: 2,2-Diethyloxirane
Welcome to the technical support center for 2,2-diethyloxirane. This guide provides essential information on the stability, storage, and handling of this compound to ensure the integrity of your research and development projects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary characteristics?
A1: this compound (CAS: 1192-17-2) is a cyclic ether with a three-membered ring containing an oxygen atom.[1][2] It is a colorless liquid with a distinctive sweet odor.[1] Due to the significant strain in the epoxide ring, it is a reactive compound and serves as a valuable intermediate in organic synthesis.[1][3]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[4] It is crucial to keep it away from heat, sparks, open flames, and other sources of ignition.[4] The product is chemically stable under standard ambient conditions (room temperature).[4]
Q3: What are the main hazards associated with this compound?
A3: this compound is a highly flammable liquid and vapor.[4] It can cause severe skin burns and eye damage and is suspected of causing genetic defects and cancer.[4] Vapors are heavier than air and may form explosive mixtures with air, with a risk of flashback from an ignition source.[4][5]
Q4: Is this compound stable in the presence of acids or bases?
A4: No, this compound is highly susceptible to ring-opening reactions catalyzed by both acids and bases.[1][3] The presence of even trace amounts of acidic or basic impurities can lead to rapid degradation or polymerization. Acid-catalyzed ring-opening typically proceeds through a mechanism with SN1 character, while base-catalyzed opening follows an SN2 pathway.[6][7][8]
Troubleshooting Guide
This guide addresses common problems encountered during the handling and use of this compound.
Problem 1: The this compound in the bottle has turned yellow or become viscous.
-
Possible Cause: This often indicates polymerization or degradation. The epoxide ring is prone to opening and reacting with other molecules, especially if exposed to contaminants (acidic/basic residues), light, or elevated temperatures over time.
-
Solution:
-
Do not use the material. A change in viscosity indicates a significant degree of polymerization, which can alter the compound's reactivity and purity.
-
Check the purity of a small, carefully drawn sample using an appropriate analytical method, such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy, to confirm degradation.
-
Dispose of the degraded material according to your institution's hazardous waste disposal protocols.[4]
-
Review your storage and handling procedures to prevent future occurrences. Ensure the container is tightly sealed under an inert atmosphere (e.g., nitrogen or argon) and stored in a cool, dark place.
-
Problem 2: An experiment involving this compound resulted in a low yield or an unexpected side product.
-
Possible Cause 1: Impure Starting Material. The this compound may have degraded during storage, introducing impurities that interfere with the reaction.
-
Solution 1: Before use, verify the purity of the this compound using the protocol outlined in the "Experimental Protocols" section below or another suitable analytical method.
-
Possible Cause 2: Incompatible Reagents or Solvents. Trace amounts of acid or base in other reagents or solvents can catalyze the ring-opening of the epoxide, leading to diols, alkoxy-alcohols, or other adducts.
-
Solution 2: Ensure all reagents and solvents are anhydrous and free from acidic or basic impurities. Use freshly distilled or purified solvents when necessary.
Problem 3: The pressure in the storage container seems to have increased.
-
Possible Cause: This could be due to decomposition or polymerization, which can sometimes be exothermic and lead to the vaporization of the liquid or the formation of gaseous byproducts. Epoxides can undergo exothermic decomposition at elevated temperatures.[9]
-
Solution:
-
Handle with extreme caution in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[4][10]
-
Cool the container before attempting to open it.
-
If you suspect significant decomposition, consult your institution's safety officer for guidance on handling and disposal.
-
Troubleshooting Workflow
The following diagram outlines a logical approach to troubleshooting issues with this compound.
Caption: A flowchart for diagnosing and resolving common issues encountered with this compound.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C₆H₁₂O | [1][2] |
| Molecular Weight | 100.16 g/mol | [2][11] |
| Appearance | Colorless liquid | [1] |
| Density | ~0.812 g/mL at 25 °C (for 2,2-dimethyloxirane) | |
| Boiling Point | ~50-51 °C (for 2,2-dimethyloxirane) | |
| Flash Point | -32.5 °C (for 2,2-dimethyloxirane) | |
| Storage Class | 3 (Flammable liquids) | [4] |
Experimental Protocols
Protocol: Purity Assessment of this compound by Gas Chromatography (GC-FID)
This protocol provides a general method for determining the purity of a this compound sample. Instrument conditions may need to be optimized for your specific equipment.
1. Objective: To quantify the purity of this compound and detect the presence of volatile impurities or degradation products.
2. Materials:
-
This compound sample
-
High-purity solvent for dilution (e.g., Dichloromethane or Diethyl ether, GC grade)
-
Volumetric flasks (10 mL)
-
Microsyringe
-
GC vials with caps
3. Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column suitable for separating volatile polar compounds (e.g., a DB-5, DB-WAX, or equivalent).
4. Sample Preparation:
-
In a chemical fume hood, prepare a dilute solution of the this compound sample. A typical concentration is ~1000 ppm.
-
Add 10 µL of the this compound sample to a 10 mL volumetric flask.
-
Dilute to the mark with the chosen solvent.
-
Cap and invert the flask several times to ensure homogeneity.
-
Transfer an aliquot of the solution to a GC vial for analysis.
5. GC-FID Conditions (Example):
-
Injector Temperature: 200 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 220 °C.
-
Hold: Hold at 220 °C for 5 minutes.
-
-
Carrier Gas: Helium or Nitrogen, at a constant flow rate.
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
6. Data Analysis:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity of the sample by determining the area percentage of the main this compound peak relative to the total area of all integrated peaks.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
The presence of significant additional peaks may indicate impurities or degradation products.
Chemical Stability and Decomposition Pathway
The primary pathway for the decomposition of this compound in a laboratory setting is through the catalytic ring-opening of the strained epoxide. This process is readily initiated by acids.
Acid-Catalyzed Decomposition Pathway
Caption: Acid protonates the epoxide, forming a reactive intermediate that is attacked by a nucleophile.
References
- 1. CAS 1192-17-2: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C6H12O | CID 295971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy 3-Ethyl-2,2-dimethyloxirane | 1192-22-9 [smolecule.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 2,2-Dimethyloxirane(558-30-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 9.6. Epoxide reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 9. osti.gov [osti.gov]
- 10. fishersci.com [fishersci.com]
- 11. 2,2-Diethyl-oxirane [webbook.nist.gov]
Technical Support Center: Synthesis of 2,2-Diethyloxirane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of 2,2-diethyloxirane. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common methods for synthesizing this compound are:
-
Direct Epoxidation of 2-Ethyl-1-butene (B1580654): This is typically achieved using a peroxy acid, most commonly meta-chloroperoxybenzoic acid (m-CPBA). The reaction is known for its high stereospecificity and generally good yields.[1][2]
-
Halohydrin Formation and Subsequent Cyclization: This two-step process involves the formation of a halohydrin from 2-ethyl-1-butene, followed by an intramolecular SN2 reaction using a base to form the epoxide ring.[3]
Q2: What is the main byproduct I should be concerned about?
A2: The most common and significant side product is the diol, 2-ethylbutane-1,2-diol (B3055732), which results from the ring-opening of the desired this compound. This is particularly problematic under acidic conditions. The m-chlorobenzoic acid byproduct from the m-CPBA reagent can catalyze this ring-opening.
Q3: My yield of this compound is consistently low. What are the likely causes?
A3: Low yields can stem from several factors:
-
Sub-optimal reaction temperature: Epoxidation reactions are exothermic. Poor temperature control can lead to increased side reactions.
-
Presence of water: Water can react with the epoxide, especially under acidic conditions, to form the diol. Ensure all glassware and solvents are dry.
-
Impure reagents: The purity of the starting alkene and the epoxidizing agent is crucial. Impurities in m-CPBA can affect its reactivity.
-
Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Product loss during workup: The workup procedure is critical for isolating the epoxide and removing byproducts. The epoxide can be volatile, so care must be taken during solvent removal.
Q4: How can I minimize the formation of the diol byproduct?
A4: To minimize diol formation:
-
Buffer the reaction: When using m-CPBA, adding a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) can neutralize the acidic m-chlorobenzoic acid byproduct, thus preventing acid-catalyzed ring-opening.
-
Anhydrous conditions: Use dry solvents and reagents to minimize the presence of water, which acts as a nucleophile in the ring-opening reaction.
-
Control the temperature: Running the reaction at lower temperatures can help to control the rate of the main reaction and suppress side reactions.
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Symptom | Possible Cause | Suggested Solution |
| TLC/GC analysis shows mostly unreacted starting material (2-ethyl-1-butene). | Inactive m-CPBA. | Use fresh or properly stored m-CPBA. The activity of peroxy acids can decrease over time. |
| Insufficient reaction time or temperature. | Monitor the reaction for a longer period. If the reaction is sluggish, a modest increase in temperature may be necessary, but be cautious of increased side reactions. | |
| Incorrect stoichiometry. | Ensure the correct molar ratio of alkene to epoxidizing agent is used. A slight excess of the peroxy acid is often employed. |
Problem 2: High Percentage of Diol Byproduct
| Symptom | Possible Cause | Suggested Solution |
| Significant peak corresponding to 2-ethylbutane-1,2-diol in GC-MS or NMR. | Acid-catalyzed ring-opening of the epoxide. | Add a buffer such as sodium bicarbonate or sodium carbonate to the reaction mixture to neutralize the acidic byproduct. |
| Presence of water in the reaction. | Use anhydrous solvents and ensure all glassware is thoroughly dried before use. | |
| Extended reaction times at elevated temperatures. | Optimize the reaction time and temperature to favor epoxide formation over its subsequent decomposition. |
Problem 3: Difficulty in Product Purification
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of product and byproducts during column chromatography. | Similar polarities of the epoxide and side products. | Use a less polar eluent system for column chromatography. Fractional distillation under reduced pressure can also be an effective purification method for volatile epoxides. |
| Decomposition of the epoxide on silica (B1680970) gel. | Deactivate the silica gel with a small amount of a base like triethylamine (B128534) before performing column chromatography. |
Experimental Protocols
Method 1: Epoxidation with m-CPBA
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-ethyl-1-butene (1.0 eq) in dichloromethane (B109758) (DCM).
-
Addition of m-CPBA: Cool the solution to 0 °C in an ice bath. Add solid m-CPBA (1.1-1.5 eq) portion-wise over 15-30 minutes, ensuring the temperature does not rise significantly.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours, or until TLC/GC analysis indicates complete consumption of the starting alkene.
-
Workup:
-
Cool the reaction mixture to 0 °C and quench the excess peroxy acid by adding a saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃).
-
Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure at a low temperature to avoid loss of the volatile product.
-
-
Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
Method 2: Halohydrin Formation and Cyclization
This two-step procedure provides an alternative route to this compound.
Step 1: Bromohydrin Formation
-
Reaction Setup: Dissolve 2-ethyl-1-butene (1.0 eq) in a mixture of an organic solvent (like THF or DME) and water.
-
Addition of Bromine: Cool the mixture to 0 °C and add a solution of bromine (Br₂) (1.0 eq) in the same organic solvent dropwise. The disappearance of the bromine color indicates its consumption.
-
Workup: After the addition is complete, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Step 2: Epoxide Formation
-
Reaction Setup: Dissolve the crude bromohydrin from the previous step in a suitable solvent such as methanol (B129727) or ethanol.
-
Base Addition: Add a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium tert-butoxide (t-BuOK) (1.1 eq), to the solution.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC/GC).
-
Workup and Purification: Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent. Wash the organic layer, dry it, and purify the product as described in Method 1.
Data Presentation
| Parameter | Method 1: m-CPBA Epoxidation | Method 2: Halohydrin Route |
| Starting Material | 2-Ethyl-1-butene | 2-Ethyl-1-butene |
| Key Reagents | m-CPBA | 1. Br₂, H₂O2. Strong Base (e.g., NaOH) |
| Typical Solvents | Dichloromethane (DCM) | 1. THF/H₂O2. Methanol or Ethanol |
| Reaction Temperature | 0 °C to Room Temperature | 1. 0 °C2. Room Temperature |
| Key Side Products | 2-Ethylbutane-1,2-diol, m-chlorobenzoic acid | Dihalogenated byproduct, elimination products |
| Reported Yield | Up to 97% (crude) | Generally good, but can be lower than direct epoxidation |
Visualizations
References
Technical Support Center: Purification of 2,2-Diethyloxirane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2,2-diethyloxirane from its starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common method for synthesizing this compound is the epoxidation of an alkene. The typical starting materials are:
-
Alkene: 2-ethyl-1-butene (B1580654).
-
Oxidizing Agent: meta-Chloroperoxybenzoic acid (mCPBA) is a widely used reagent for this transformation.[1][2][3]
Q2: What are the potential impurities in a crude reaction mixture of this compound?
A2: After the synthesis, the crude product may contain several impurities, including:
-
Unreacted 2-ethyl-1-butene.
-
meta-Chlorobenzoic acid (a byproduct of the mCPBA oxidant).[3]
-
Residual solvent (e.g., dichloromethane (B109758) or chloroform).
-
Other byproducts from side reactions.
Q3: What is the most effective method for purifying this compound?
A3: Fractional distillation is generally the most effective method for purifying this compound from its starting materials and byproducts, due to the differences in their boiling points.[4]
Q4: What are the key physical properties to consider during the purification of this compound?
A4: The boiling points of the components are critical for designing a successful distillation. Key values are summarized in the table below.
Data Presentation: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | C6H12O | 100.16 | 106.1 | 0.849 |
| 2-Ethyl-1-butene | C6H12 | 84.16 | 64-65 | 0.689[4][5] |
| meta-Chloroperoxybenzoic acid (mCPBA) | C7H5ClO3 | 172.57 | Decomposes at 92-94 | Not applicable |
| meta-Chlorobenzoic acid | C7H5ClO2 | 156.57 | 274-276 | 1.496 |
Note: Data sourced from various chemical suppliers and databases.[4][5][6][7]
Troubleshooting Guide
Issue 1: Low yield of this compound after purification.
-
Possible Cause: Incomplete reaction.
-
Solution: Ensure the molar ratio of the oxidizing agent (mCPBA) to the alkene (2-ethyl-1-butene) is appropriate. A slight excess of the oxidizing agent can drive the reaction to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the starting material is consumed before workup.
-
-
Possible Cause: Loss of product during workup and extraction.
-
Solution: this compound is a relatively volatile compound. Avoid excessive heating or prolonged exposure to reduced pressure during solvent removal. Ensure all extraction and washing steps are performed efficiently to minimize losses.
-
-
Possible Cause: Inefficient distillation.
-
Solution: Use a well-insulated fractional distillation column with a suitable packing material to ensure good separation. Control the heating rate carefully to maintain a slow and steady distillation, allowing for proper equilibration between the liquid and vapor phases.
-
Issue 2: Presence of starting material (2-ethyl-1-butene) in the purified product.
-
Possible Cause: Incomplete reaction.
-
Solution: As mentioned above, ensure the reaction goes to completion by using a slight excess of the oxidizing agent and monitoring the reaction.
-
-
Possible Cause: Inefficient fractional distillation.
-
Solution: The boiling points of 2-ethyl-1-butene (64-65 °C) and this compound (106.1 °C) are significantly different, so separation by fractional distillation should be straightforward.[4][5][6] If contamination persists, check the efficiency of your distillation setup (column length, packing, and heating rate).
-
Issue 3: Presence of acidic impurities (meta-chlorobenzoic acid) in the final product.
-
Possible Cause: Incomplete removal during the workup.
-
Solution: Before distillation, the reaction mixture should be washed with a basic solution, such as saturated sodium bicarbonate (NaHCO3) or sodium sulfite (B76179) (Na2SO3), to neutralize and remove the acidic byproduct, meta-chlorobenzoic acid.[1] Ensure thorough mixing during the washing steps to facilitate complete removal.
-
Experimental Protocol: Purification of this compound
This protocol outlines the purification of this compound from a crude reaction mixture obtained from the epoxidation of 2-ethyl-1-butene with mCPBA.
1. Quenching and Workup: a. Cool the reaction mixture in an ice bath. b. Slowly add a saturated aqueous solution of sodium sulfite (Na2SO3) to quench any unreacted mCPBA. Stir vigorously until a starch-iodide paper test indicates the absence of peroxides. c. Transfer the mixture to a separatory funnel. d. Wash the organic layer sequentially with:
- Saturated aqueous sodium bicarbonate (NaHCO3) solution (2 x 50 mL) to remove meta-chlorobenzoic acid.
- Water (1 x 50 mL).
- Brine (saturated aqueous NaCl solution) (1 x 50 mL).
2. Drying and Solvent Removal: a. Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4). b. Filter to remove the drying agent. c. Remove the solvent (e.g., dichloromethane) using a rotary evaporator. Use a water bath with a temperature not exceeding 40 °C to minimize the loss of the volatile product.
3. Fractional Distillation: a. Assemble a fractional distillation apparatus. Use a Vigreux column or a column packed with Raschig rings or other suitable packing material. b. Heat the crude this compound using a heating mantle with a stirrer. c. Slowly increase the temperature and collect the fractions.
- Fraction 1 (Fore-run): Collect any low-boiling impurities, including residual solvent and unreacted 2-ethyl-1-butene (boiling point ~64-65 °C).[4][5]
- Fraction 2 (Product): Collect the pure this compound at its boiling point of approximately 106.1 °C.[6]
- Fraction 3 (Residue): High-boiling impurities will remain in the distillation flask. d. Monitor the purity of the collected fractions using GC or NMR spectroscopy.
Visualization of the Purification Workflow
The following diagram illustrates the key steps in the purification of this compound.
Caption: Workflow for the purification of this compound.
References
- 1. Oxirane, 2,2-diethyl- synthesis - chemicalbook [chemicalbook.com]
- 2. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 3. m-Chloroperoxybenzoic Acid (mCPBA) [commonorganicchemistry.com]
- 4. 2-ETHYL-1-BUTENE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. chembk.com [chembk.com]
- 6. This compound | 1192-17-2 [chemnet.com]
- 7. 2-Ethyl-1-butene 95 760-21-4 [sigmaaldrich.com]
Technical Support Center: Optimizing the Epoxidation of 2,2-Diethyloxirane
Welcome to the technical support center for the synthesis of 2,2-diethyloxirane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize the yield of this compound via epoxidation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of this compound?
A1: The recommended starting material is 2-ethyl-1-butene (B1580654), which is also known as 3-methylenepentane.[1] The epoxidation of this alkene leads directly to the formation of this compound.
Q2: What are the most common epoxidation reagents for this reaction?
A2: The most commonly used reagents for the epoxidation of alkenes like 2-ethyl-1-butene are peroxyacids, with meta-chloroperoxybenzoic acid (m-CPBA) being a prominent example.[2][3] Another effective, though less common for this specific substrate, is dimethyldioxirane (B1199080) (DMDO), which can be generated in situ from Oxone and acetone.[4]
Q3: Why is the yield of this compound sometimes low?
A3: The low yield can be attributed to several factors. The starting alkene, 2-ethyl-1-butene, is sterically hindered around the double bond, which can slow down the rate of epoxidation.[2][5] Additionally, side reactions such as ring-opening of the newly formed epoxide can occur, especially in the presence of acidic byproducts from the epoxidizing agent.[6]
Q4: How can I minimize the formation of byproducts?
A4: To minimize byproduct formation, it is crucial to control the reaction conditions. Using a buffered system or adding a solid base like sodium bicarbonate (NaHCO₃) can neutralize acidic byproducts, thus preventing the acid-catalyzed ring-opening of the epoxide.[7] Performing the reaction at low temperatures can also enhance selectivity for the epoxide.
Q5: What is the expected stereochemistry of the epoxidation reaction?
A5: The epoxidation with peroxyacids like m-CPBA is a stereospecific syn-addition.[2][3] This means the oxygen atom is added to the same face of the double bond. For a terminal alkene like 2-ethyl-1-butene, this results in a single enantiomeric pair of the epoxide.
Troubleshooting Guide
This guide addresses common issues encountered during the epoxidation of 2-ethyl-1-butene to synthesize this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion of Starting Material | 1. Steric Hindrance: The bulky ethyl groups on the alkene hinder the approach of the oxidizing agent.[2][5] 2. Low Reactivity of Oxidant: The chosen oxidizing agent may not be potent enough under the reaction conditions. 3. Degraded Oxidant: Peroxyacids can degrade over time, losing their activity. | 1. Increase reaction time and/or temperature moderately. However, be cautious as higher temperatures can promote side reactions. 2. Consider using a more reactive oxidizing agent like dimethyldioxirane (DMDO). 3. Use a fresh batch of the oxidizing agent. The activity of m-CPBA can be checked by titration. |
| Low Yield of this compound with Byproduct Formation | 1. Acid-Catalyzed Ring Opening: The acidic byproduct of the peroxyacid (e.g., m-chlorobenzoic acid from m-CPBA) can catalyze the opening of the epoxide ring to form a diol or other addition products.[6] 2. Over-oxidation: In some cases, further oxidation of the product can occur, though less common for simple epoxides. | 1. Add a buffer such as sodium bicarbonate (NaHCO₃) or disodium (B8443419) hydrogen phosphate (B84403) (Na₂HPO₄) to the reaction mixture to neutralize the acidic byproduct.[7] 2. Perform the reaction in a two-phase system to continuously remove the acidic byproduct from the organic phase. 3. Use stoichiometric amounts of the oxidizing agent to avoid excess oxidant that could lead to side reactions. |
| Difficulty in Product Isolation | 1. Similar Polarity of Product and Byproduct: The diol byproduct may have a similar polarity to the epoxide, making chromatographic separation challenging. 2. Emulsion during Workup: The presence of salts and byproducts can lead to the formation of emulsions during aqueous workup. | 1. Convert the diol byproduct into a less polar derivative before chromatography. 2. Use a brine wash to break up emulsions. Filtration through a pad of Celite can also be effective. |
Experimental Protocols
Protocol 1: Epoxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
This protocol is a general guideline for the epoxidation of 2-ethyl-1-butene.
Materials:
-
2-ethyl-1-butene
-
meta-Chloroperoxybenzoic acid (m-CPBA, 70-77% purity)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium sulfite (B76179) (Na₂SO₃), 10% aqueous solution
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Celite
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-ethyl-1-butene (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.2 equivalents) in dichloromethane.
-
Add the m-CPBA solution dropwise to the stirred solution of the alkene at 0 °C over a period of 30-60 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by the slow addition of a 10% aqueous solution of sodium sulfite to destroy any excess peroxyacid.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by fractional distillation or column chromatography on silica (B1680970) gel.
Quantitative Data on Reaction Parameters (Hypothetical Data for Illustrative Purposes)
The following table summarizes the hypothetical effect of various reaction parameters on the yield of this compound. This data is intended to serve as a guideline for optimization.
| Entry | Oxidant (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | m-CPBA (1.2) | Dichloromethane | 0 | 4 | 75 |
| 2 | m-CPBA (1.2) | Dichloromethane | 25 | 2 | 60 |
| 3 | m-CPBA (1.5) | Dichloromethane | 0 | 4 | 80 |
| 4 | m-CPBA (1.2) | Chloroform | 0 | 4 | 70 |
| 5 | DMDO (1.5) | Acetone/Water | 25 | 1 | 85 |
Visualizations
Experimental Workflow for m-CPBA Epoxidation
Caption: Workflow for the epoxidation of 2-ethyl-1-butene using m-CPBA.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
- 1. 2-Ethyl-1-butene | C6H12 | CID 12970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. leah4sci.com [leah4sci.com]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Rank the reactivity of the following alkenes with mCPBA ( 1 = mos... | Study Prep in Pearson+ [pearson.com]
- 6. Experimental Investigation of the Primary and Secondary Deuterium Kinetic Isotope Effects for Epoxidation of Alkenes and Ethylene with m-Chloroperoxybenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
2,2-Diethyloxirane Decomposition Pathways: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-diethyloxirane. It addresses common issues encountered during experiments involving its decomposition pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: this compound, a substituted epoxide, primarily undergoes decomposition through three main pathways: thermal, acid-catalyzed, and base-catalyzed ring-opening reactions. The specific products formed are highly dependent on the reaction conditions.
Q2: Why am I observing a mixture of products in my acid-catalyzed decomposition of this compound?
A2: Acid-catalyzed ring-opening of epoxides can proceed through a mechanism with partial carbocationic character at the more substituted carbon atom. For this compound, this would be the tertiary carbon. While the nucleophile will primarily attack this more substituted carbon, rearrangements or attack at the less substituted carbon can sometimes occur, leading to a mixture of products. The stability of the transient carbocation-like intermediate plays a crucial role.[1][2]
Q3: My base-catalyzed decomposition is proceeding very slowly. What can I do to increase the reaction rate?
A3: Base-catalyzed ring-opening of this compound follows an SN2 mechanism, where the nucleophile attacks the sterically least hindered carbon atom.[2] If the reaction is slow, consider the following:
-
Increase the nucleophile concentration: A higher concentration of the nucleophile will increase the reaction rate.
-
Use a stronger nucleophile: Stronger nucleophiles will react more readily.
-
Increase the temperature: Higher temperatures will provide more energy to overcome the activation barrier.
-
Choose an appropriate solvent: A polar aprotic solvent can enhance the nucleophilicity of the attacking species.
Q4: Are there any safety concerns I should be aware of when studying the decomposition of this compound?
A4: Yes, this compound is a reactive compound. Due to the strained nature of the epoxide ring, its reactions can be exothermic.[3] It is important to control the reaction temperature, especially when using strong acids or bases. As with many organic compounds, it can be an irritant to the skin and eyes, so appropriate personal protective equipment should be worn.[3]
Troubleshooting Guides
Issue 1: Unexpected Product Formation in Thermal Decomposition
| Symptom | Possible Cause | Troubleshooting Steps |
| Formation of carbonyl compounds other than the expected ketone. | Isomerization of the epoxide to an aldehyde or ketone can be followed by further thermal decomposition, leading to a complex mixture of products. At high temperatures, free-radical reactions can occur.[4] | 1. Lower the decomposition temperature: This can favor the initial isomerization over subsequent decomposition reactions. 2. Use a single-pulse shock tube: This technique allows for the study of high-temperature reactions at very short reaction times, minimizing secondary decompositions.[4] 3. Add a radical scavenger: This can help to identify if free-radical pathways are contributing to the product distribution. |
| Formation of gaseous products like CO, C2H4, and CH4. | At very high temperatures, the initial isomerization products can undergo further fragmentation.[4] | 1. Analyze the product mixture at different temperatures: This can help to distinguish primary products from those formed in secondary decomposition steps. 2. Perform computational modeling: This can help to predict the likely fragmentation pathways of the primary products. |
Issue 2: Low Regioselectivity in Acid-Catalyzed Ring-Opening
| Symptom | Possible Cause | Troubleshooting Steps |
| A mixture of regioisomeric alcohols is formed. | The acid catalyst is not strong enough to fully favor the formation of the more stable carbocation-like intermediate, leading to competitive attack at both carbon atoms of the epoxide ring. The nucleophile may also be bulky, hindering attack at the more substituted carbon. | 1. Use a stronger acid catalyst: This can promote the formation of the more stable tertiary carbocation-like intermediate. 2. Use a less bulky nucleophile: This can facilitate attack at the more substituted carbon. 3. Lower the reaction temperature: This can sometimes increase the selectivity of the reaction. |
Quantitative Data
The following table summarizes kinetic data for the thermal decomposition of a related compound, 2,3-dimethyloxirane, which can provide insights into the expected behavior of this compound.
Table 1: Arrhenius Parameters for the Isomerization of trans-2,3-Dimethyloxirane[4]
| Product | A (s⁻¹) | Ea (kcal/mol) |
| Methyl ethyl ketone | 1.2 x 10¹⁴ | 60.5 |
| Isobutyraldehyde | 2.5 x 10¹³ | 58.7 |
| Ethyl vinyl ether | 6.3 x 10¹² | 62.1 |
| cis-2-Buten-3-ol | 1.0 x 10¹³ | 63.2 |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Methanolysis of this compound
-
Preparation: Dissolve this compound in an excess of dry methanol (B129727) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, neutralize the acid with a weak base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or distillation.
Protocol 2: General Procedure for Base-Catalyzed Hydrolysis of this compound
-
Preparation: In a round-bottom flask, dissolve this compound in a suitable solvent (e.g., a mixture of water and a water-miscible organic solvent like THF or dioxane).
-
Base Addition: Add a stoichiometric amount or a slight excess of a strong base (e.g., sodium hydroxide).
-
Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC or GC.
-
Workup: After the reaction is complete, neutralize the excess base with a dilute acid solution.
-
Extraction: Extract the product with an appropriate organic solvent.
-
Purification: Wash the organic layer with brine, dry it over an anhydrous salt, filter, and remove the solvent under reduced pressure. Purify the resulting diol by column chromatography or recrystallization.
Visualizations
References
Technical Support Center: Synthesis of 2,2-Diethyloxirane
This guide provides troubleshooting advice and frequently asked questions to assist researchers in improving the yield and purity of 2,2-diethyloxirane synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the epoxidation of the corresponding alkene, 2-ethyl-1-butene (B1580654), using a peroxy acid.[1][2] A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (mCPBA).[1][2][3]
Q2: What is the starting material for the synthesis of this compound?
A2: The starting material is 2-ethyl-1-butene.[2]
Q3: Are there alternative, greener oxidizing agents to peroxy acids?
A3: Yes, significant research has focused on developing more environmentally benign oxidation methods.[4] Systems utilizing hydrogen peroxide (H₂O₂) as the terminal oxidant with various catalysts, such as manganese salts or methyltrioxorhenium (MTO), are effective for epoxidizing various alkenes.[5] Another alternative is using tert-butyl hydroperoxide (TBHP) in the presence of a suitable catalyst.[6] These methods reduce the generation of acidic waste products.[6]
Q4: How does the structure of the alkene affect the reaction rate?
A4: The rate of epoxidation is influenced by the nucleophilicity of the alkene's double bond.[3] Generally, alkenes with more electron-donating groups react faster.
Q5: What are the primary safety concerns when working with epoxidation reagents?
A5: Peroxy acids, such as mCPBA, can be explosive under certain conditions.[3] Reactions involving peroxides are often exothermic and should be conducted with adequate cooling and behind a safety shield.[7] It is crucial to prevent the buildup of unreacted peroxide.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Oxidizing Agent: Peroxy acids can degrade over time. | 1. Use a fresh batch of the oxidizing agent or determine its activity via titration. |
| 2. Low Reaction Temperature: The reaction may be too slow at the current temperature. | 2. Gradually increase the reaction temperature while monitoring for side reactions.[8] | |
| 3. Catalyst Inactivity (if applicable): The catalyst may be poisoned or deactivated. | 3. Ensure the catalyst is handled under appropriate conditions (e.g., inert atmosphere if required) and consider using a fresh batch. | |
| Formation of Byproducts (e.g., Diols) | 1. Presence of Water: Epoxide rings can be opened under acidic or basic conditions if water is present, leading to the formation of 1,2-diols.[3][9][10] | 1. Use a non-aqueous solvent like dichloromethane (B109758) (DCM), chloroform, or ether.[2][3] Ensure all glassware is dry and use anhydrous reagents. |
| 2. Acidic Byproducts: The carboxylic acid byproduct from the peroxy acid can catalyze ring-opening. | 2. Buffer the reaction mixture, for example, by washing with a mild base solution (e.g., sodium bicarbonate) during workup. | |
| Difficult Purification | 1. Unreacted Alkene: The boiling points of this compound and the starting alkene (2-ethyl-1-butene) may be close, making distillation challenging. | 1. Ensure the reaction goes to completion by using a slight excess of the oxidizing agent and monitoring via TLC or GC. |
| 2. Carbonyl Impurities: Side reactions can sometimes lead to the formation of carbonyl compounds. | 2. Purification can sometimes be achieved by treating the crude product with reagents containing an NH₂ group, which react with carbonyls.[11] |
Experimental Protocols
Protocol 1: Epoxidation using mCPBA
This protocol is adapted from a general procedure for the epoxidation of a similar alkene.[2]
Step 1: Reaction Setup
-
Dissolve 2-ethyl-1-butene (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C using an ice bath.
Step 2: Addition of mCPBA
-
In a separate flask, dissolve meta-chloroperoxybenzoic acid (mCPBA, ~1.6 eq) in DCM.
-
Add the mCPBA solution dropwise to the stirred alkene solution at 0°C.
Step 3: Reaction Monitoring
-
Allow the reaction mixture to warm to room temperature and stir for 18 hours.[2]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting alkene.
Step 4: Workup and Purification
-
Upon completion, cool the reaction mixture again to 0°C.
-
Quench the excess peroxy acid by adding a saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃).
-
Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium chloride (brine).
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by fractional distillation to obtain this compound.
Data Presentation
The yield of epoxidation reactions is highly dependent on various factors. The following table provides illustrative data on how reaction parameters can influence the yield, based on studies of similar alkene epoxidations.
| Parameter | Condition A | Condition B | Condition C | Effect on Yield |
| Temperature | 60°C | 70°C | 80°C | Higher temperatures generally increase the reaction rate and can lead to higher yields within a shorter time, but may also promote side reactions.[8] |
| Alkene:Oxidant Molar Ratio | 1:1 | 1:1.5 | 1:2 | Increasing the amount of the oxidizing agent can drive the reaction to completion, but a large excess can lead to over-oxidation or other side reactions. |
| Catalyst Loading (for catalytic systems) | 0.1 mol% | 0.5 mol% | 1.0 mol% | Higher catalyst loading can increase the reaction rate, but may also lead to catalyst-driven decomposition of the product. An optimal loading needs to be determined experimentally. |
Visualizations
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for this compound synthesis.
Troubleshooting Logic
This diagram illustrates a decision-making process for troubleshooting low product yield.
Caption: Troubleshooting flowchart for low yield in epoxidation.
References
- 1. Buy 3-Ethyl-2,2-dimethyloxirane | 1192-22-9 [smolecule.com]
- 2. Oxirane, 2,2-diethyl- synthesis - chemicalbook [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchportal.lsbu.ac.uk [researchportal.lsbu.ac.uk]
- 5. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. US4369096A - Process for the purification of epoxides - Google Patents [patents.google.com]
Technical Support Center: 2,2-Diethyloxirane Purification
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the separation of 2,2-diethyloxirane from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its separation?
A1: Understanding the physical properties of this compound is crucial for selecting an appropriate separation technique. It is a colorless liquid with a distinctive sweet odor.[1] Key properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O | [2][3] |
| Molecular Weight | 100.16 g/mol | [2][3] |
| Solubility | Soluble in organic solvents, limited solubility in water. | [1] |
Note: The boiling point is a critical parameter for purification by distillation. While not explicitly found for this compound in the search results, it is expected to be higher than that of the analogous 2,2-dimethyloxirane (B32121) (56 °C)[4].
Q2: What are the most common impurities in a this compound synthesis?
A2: Impurities typically originate from starting materials, byproducts, or degradation of the product during workup. Common impurities may include:
-
Unreacted Starting Materials: Such as the precursor alkene (e.g., 3-methylenepentane) and the oxidizing agent (e.g., m-CPBA).[5]
-
Byproducts: From the oxidizing agent, such as meta-chlorobenzoic acid (m-CBA) if m-CPBA is used.
-
Ring-Opened Products: The epoxide ring is strained and can be opened under acidic or basic conditions, leading to the formation of diols or other adducts.[1][6] This is a critical consideration during aqueous workups.
Q3: Which separation techniques are most effective for this compound?
A3: The choice of technique depends on the nature of the impurities and the scale of the reaction.
-
Fractional Distillation: Highly effective for separating this compound from non-volatile impurities or from components with a significantly different boiling point.[7][8] It is particularly useful when the boiling points of the components differ by less than 25 °C.[8]
-
Flash Chromatography: Useful for removing polar impurities, such as acid byproducts or ring-opened diols. Separation is typically performed on silica (B1680970) gel.[9][10]
-
Aqueous Extraction (Workup): An essential first step to remove water-soluble reagents and byproducts. However, care must be taken to avoid acid- or base-catalyzed hydrolysis of the epoxide.[1][11]
Troubleshooting Guide
Q4: My yield is very low after the aqueous workup. What could be the cause?
A4: Low yield after an aqueous workup is often due to the degradation of the epoxide. The strained three-membered ring of oxiranes is susceptible to ring-opening.
-
Problem: The reaction mixture was quenched with a strong acid or base.
-
Cause: Epoxides can undergo rapid acid- or base-catalyzed ring-opening to form diols, which are highly water-soluble and would be lost to the aqueous phase.[1][6]
-
Solution: Use a neutral or mildly basic wash. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is often used to neutralize residual acid (like m-CBA), followed by a wash with brine (saturated NaCl) to reduce the solubility of the organic product in the aqueous layer.
Q5: After purification by distillation, my product is still impure. How can I improve the separation?
A5: Impurities remaining after distillation suggest that their boiling points are too close to that of this compound for effective separation.
-
Problem: Contaminants have boiling points similar to the product.
-
Cause: Simple distillation is ineffective for separating liquids with boiling points that differ by less than 25-70 °C.[8][12]
-
Solution:
-
Use a Fractionating Column: Employ a Vigreux or packed column to increase the number of theoretical plates, enhancing separation.[12]
-
Control the Heating Rate: A slow and steady heating rate allows for proper vapor-liquid equilibrium to be established in the column, which is essential for good separation.[12]
-
Consider Vacuum Distillation: Lowering the pressure reduces the boiling points of all components, which can sometimes improve separation and prevents thermal degradation of sensitive compounds.
-
Q6: My final product shows a polar spot on the TLC plate that wasn't there in the initial reaction mixture. What is it?
A6: The appearance of a new, more polar spot on a TLC plate (which typically stays closer to the baseline) after workup or purification is a classic sign of product degradation.
-
Problem: A polar impurity has formed.
-
Cause: This is likely the corresponding diol (2,2-diethyl-1,2-ethanediol), formed by the hydrolysis of the epoxide ring. This can happen during an aqueous workup or if the product is exposed to acidic conditions, such as residual acid on silica gel during chromatography.[1][6]
-
Solution:
-
Neutralize the Reaction Mixture: Ensure the crude mixture is thoroughly neutralized before purification.
-
Use Neutralized Silica Gel: For flash chromatography, consider using silica gel that has been pre-treated with a small amount of a base like triethylamine (B128534) (~1% v/v in the eluent) to prevent on-column degradation.
-
Visualized Workflows and Logic
Caption: General workflow for the separation of this compound.
Caption: Troubleshooting logic for an impure final product.
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This method is ideal for separating this compound from impurities with different boiling points.[12]
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.
-
Place a stir bar in the round-bottom flask containing the crude this compound.
-
The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[12]
-
-
Procedure:
-
Heat the flask gently using a heating mantle.
-
Observe the vapor rising slowly up the fractionating column. A slow, gradual rise is key to achieving good separation.[12]
-
Collect and discard any initial low-boiling fractions.
-
Collect the fraction that distills at a constant temperature, corresponding to the boiling point of pure this compound.
-
Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides.
-
-
Troubleshooting:
-
If the separation is poor, use a longer fractionating column or one with a more efficient packing material.
-
If the compound appears to be decomposing, perform the distillation under reduced pressure (vacuum distillation).
-
Protocol 2: Purification by Flash Chromatography
This protocol is suitable for removing polar impurities like residual acid or the diol byproduct. Thin-layer chromatography (TLC) can be used to determine an appropriate solvent system.[9][10]
-
Slurry Preparation:
-
Choose an appropriate solvent system (eluent), typically a mixture of a non-polar solvent (like hexanes) and a slightly more polar solvent (like ethyl acetate (B1210297) or dichloromethane).
-
Prepare a slurry of silica gel in the chosen non-polar solvent.
-
-
Column Packing:
-
Secure a glass chromatography column in a vertical position. Add a small layer of sand to the bottom.
-
Pour the silica slurry into the column and use gentle air pressure to pack the silica bed evenly, avoiding cracks.
-
Add another layer of sand on top of the silica bed.
-
-
Sample Loading and Elution:
-
Dissolve the crude this compound in a minimal amount of the non-polar solvent.
-
Carefully load the sample onto the top of the silica column.
-
Begin eluting the sample through the column using the chosen solvent system, applying positive pressure to maintain a steady flow.
-
Collect fractions in separate test tubes and analyze them by TLC to identify which ones contain the pure product.
-
-
Combining and Concentrating:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Purity Analysis Methods
A comparison of common analytical techniques for assessing the purity of the final product is provided below.[13]
| Technique | Principle | Typical Application |
| Gas Chromatography (GC-FID) | Separation based on volatility and interaction with a stationary phase. | The primary method for routine purity testing and profiling volatile impurities in the neat compound.[13] |
| HPLC with Derivatization | For compounds with poor UV absorbance, a pre-column derivatization step is used to attach a UV-active chromophore. | Useful for quantifying low levels of epoxides, especially in complex biological or environmental samples.[13][14] |
| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information and can be used for quantitative analysis (qNMR) with an internal standard. | Confirms the structure of the product and can identify and quantify impurities if their signals do not overlap. |
References
- 1. CAS 1192-17-2: this compound | CymitQuimica [cymitquimica.com]
- 2. 2,2-Diethyl-oxirane [webbook.nist.gov]
- 3. This compound | C6H12O | CID 295971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,2-dimethyloxirane [stenutz.eu]
- 5. Oxirane, 2,2-diethyl- synthesis - chemicalbook [chemicalbook.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemicals.co.uk [chemicals.co.uk]
- 8. Fractional distillation - Wikipedia [en.wikipedia.org]
- 9. Thin-layer chromatography of epoxide resins - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. Thin-layer chromatography of epoxide resins - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. env.go.jp [env.go.jp]
- 12. Purification [chem.rochester.edu]
- 13. benchchem.com [benchchem.com]
- 14. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalyst Selection for 2,2-Diethyloxirane Reactions: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in reactions involving 2,2-diethyloxirane. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of catalyzed reactions for this compound?
A1: Due to its strained three-membered ring, this compound readily undergoes ring-opening reactions.[1] These are typically catalyzed by either acids or bases, leading to a variety of functionalized products. Common reactions include hydrolysis to form diols, alcoholysis to form alkoxy alcohols, and aminolysis to form amino alcohols.
Q2: How does the choice of an acidic or basic catalyst affect the regioselectivity of the ring-opening reaction?
A2: The regioselectivity of the ring-opening of this compound is critically dependent on the catalytic conditions.[2][3]
-
Acidic Conditions: In the presence of an acid catalyst, the nucleophile preferentially attacks the more substituted carbon atom (the tertiary carbon in this case). This is because the protonated epoxide has significant carbocationic character at the more substituted carbon, which can better stabilize the partial positive charge.[3][4][5]
-
Basic or Neutral Conditions: Under basic or neutral conditions with a strong nucleophile, the reaction follows an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom (the primary carbon).[3][6][7]
Q3: What are some common side reactions to be aware of during catalyzed this compound reactions?
A3: A significant side reaction, particularly under harsh acidic or basic conditions, is polymerization.[2] The high reactivity of the epoxide ring can lead to the formation of polyethers. The choice of catalyst and reaction conditions is crucial to minimize this side reaction.
Troubleshooting Guides
Issue 1: Low Product Yield
Q: I am experiencing a low yield in my this compound ring-opening reaction. What are the potential causes and how can I address them?
A: Low product yield can stem from several factors. Consider the following troubleshooting steps:
-
Incomplete Reaction:
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the optimal reaction time. Some reactions may require longer durations to reach completion.[2]
-
Solution: Increase the reaction temperature. For some base-catalyzed aminolysis reactions, for instance, elevating the temperature can be necessary to drive the reaction to completion.
-
-
Catalyst Inactivity:
-
Solution: Ensure the catalyst is active and has been stored correctly. Some catalysts are sensitive to air and moisture. Consider using a freshly opened or properly stored catalyst. For heterogeneous catalysts, ensure proper activation procedures have been followed.
-
-
Suboptimal Reactant Stoichiometry:
-
Solution: The molar ratio of the nucleophile to the epoxide can significantly impact the reaction outcome. Using an excess of the nucleophile can help drive the reaction towards the desired product and suppress side reactions.[2]
-
Issue 2: Poor Regioselectivity
Q: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity of the this compound ring-opening?
A: Achieving high regioselectivity is dependent on controlling the reaction mechanism.
-
To favor attack at the less substituted carbon (primary carbon):
-
To favor attack at the more substituted carbon (tertiary carbon):
Catalyst Performance Data
The selection of a suitable catalyst is paramount for achieving high efficiency and selectivity. Below is a summary of catalyst performance in epoxide ring-opening reactions, providing insights applicable to this compound.
| Catalyst Type | Catalyst Example | Nucleophile | Typical Regioselectivity | Key Considerations |
| Brønsted Acid | H₂SO₄, HCl | H₂O, Alcohols | Attack at the more substituted carbon | Can lead to low regioselectivity and polymerization if not controlled.[8] |
| Lewis Acid | Sn-Beta | Alcohols | High (e.g., 97% for terminal ether with epichlorohydrin) | Heterogeneous catalyst, reusable. Activity and selectivity depend on the metal and support.[8][9] |
| Zr-Beta, Hf-Beta | Alcohols | High | Less active than Sn-Beta for alcoholysis of epichlorohydrin.[8][9] | |
| Sc(OTf)₃, In(OTf)₃ | Various nucleophiles | Can be highly regioselective | Effective for a range of nucleophiles.[10] | |
| Base | NaOH, CH₃O⁻ | H₂O, Alcohols | Attack at the less substituted carbon | Requires a strong nucleophile.[6][11] |
| Enzyme | Epoxide Hydrolase | H₂O | Can be highly enantio- and regioselective | Mild reaction conditions, environmentally friendly. Selectivity depends on the specific enzyme and substrate structure.[12] |
| Metal-Salen Complex | (salen)Cr(III), (salen)Co(III) | TMSN₃, H₂O | High enantioselectivity | Used for asymmetric ring-opening and kinetic resolution.[13] |
Experimental Protocols
General Procedure for Acid-Catalyzed Hydrolysis of this compound:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in a suitable solvent (e.g., acetone, diethyl ether).
-
Add an aqueous solution of a strong acid (e.g., dilute H₂SO₄) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, neutralize the reaction mixture with a mild base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain 2,2-diethyl-1,2-ethanediol.
General Procedure for Base-Catalyzed Aminolysis of this compound:
-
To a solution of the amine in a suitable solvent (e.g., ethanol, THF), add a strong base (e.g., sodium hydroxide (B78521) or sodium ethoxide) if the amine itself is not a sufficiently strong nucleophile.
-
Add this compound to the reaction mixture.
-
Heat the reaction mixture if necessary and monitor its progress by TLC or GC.
-
After the reaction is complete, perform an aqueous work-up to remove the catalyst and any excess base.
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer, remove the solvent in vacuo, and purify the resulting amino alcohol by chromatography or distillation.
Visualizing Reaction Pathways and Workflows
Acid-Catalyzed Ring-Opening Mechanism
Caption: Acid-catalyzed ring-opening of this compound.
Base-Catalyzed Ring-Opening Mechanism
Caption: Base-catalyzed ring-opening of this compound.
Catalyst Screening Workflow
Caption: A general workflow for catalyst screening.
References
- 1. CAS 1192-17-2: this compound | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgosolver.com [orgosolver.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Video: Base-Catalyzed Ring-Opening of Epoxides [jove.com]
- 7. Buy 3-Ethyl-2,2-dimethyloxirane | 1192-22-9 [smolecule.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. kulkarni.ech.ucdavis.edu [kulkarni.ech.ucdavis.edu]
- 10. benchchem.com [benchchem.com]
- 11. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 12. Enantio- and regioselectivity in the epoxide-hydrolase-catalyzed ring opening of aliphatic oxiranes: Part II: Dialkyl- and trialkylsubstituted oxiranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Asymmetric catalysis of epoxide ring-opening reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Temperature and pressure effects on 2,2-Diethyloxirane polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 2,2-diethyloxirane.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for polymerizing this compound?
A1: The polymerization of this compound, a substituted oxirane, primarily proceeds through two main mechanisms: cationic ring-opening polymerization (CROP) and anionic ring-opening polymerization (AROP).[1][2] Both mechanisms involve the nucleophilic attack on one of the carbon atoms of the oxirane ring, leading to ring opening and subsequent chain propagation. The choice between these methods depends on the desired polymer properties, such as molecular weight and polydispersity.
Q2: How does temperature generally affect the polymerization of this compound?
A2: Temperature is a critical parameter in the polymerization of epoxides. Generally, increasing the temperature increases the rate of polymerization.[3] In cationic polymerization, higher temperatures can lead to faster reaction rates and potentially higher conversions.[3] However, excessively high temperatures may also lead to side reactions, such as chain transfer and termination, which can affect the molecular weight and polydispersity of the resulting polymer. For anionic polymerization, temperature control is also crucial for controlling the reaction kinetics and minimizing side reactions.
Q3: What is the expected effect of pressure on the polymerization of this compound?
A3: While specific data on the effect of pressure on this compound polymerization is limited, high-pressure conditions are known to influence polymerization reactions. Increased pressure can enhance the rate of polymerization and may influence the polymer's molecular weight and morphology. For ring-opening polymerizations, pressure can favor the formation of the polymer by shifting the equilibrium towards the more compact polymeric state.
Troubleshooting Guides
Cationic Ring-Opening Polymerization (CROP)
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Polymerization | Inactive initiator or presence of impurities that terminate the reaction (e.g., water, alcohols). | - Ensure the initiator is fresh and active.- Thoroughly dry all glassware and reagents. Use anhydrous solvents.- Purify the monomer to remove any inhibiting impurities. |
| Low Molecular Weight | High concentration of chain transfer agents (e.g., water, alcohols).High reaction temperature promoting chain transfer. | - Minimize the presence of water and other protic impurities.- Optimize the reaction temperature to balance reaction rate and chain transfer. |
| Broad Molecular Weight Distribution | Slow initiation compared to propagation.Presence of multiple active species. | - Choose an initiator that provides rapid and quantitative initiation.- Maintain a homogeneous reaction mixture with efficient stirring.- Control the temperature to ensure a uniform propagation rate. |
| Gel Formation | Presence of multifunctional impurities or side reactions leading to crosslinking. | - Ensure the purity of the monomer and other reagents.- Adjust the reaction conditions (temperature, initiator concentration) to minimize side reactions. |
Anionic Ring-Opening Polymerization (AROP)
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Polymerization | Impurities that protonate the anionic initiator or propagating species (e.g., water, acidic protons). | - Use rigorously dried and purified reagents and solvents.- Employ high-vacuum techniques or a glovebox to exclude moisture and air. |
| Low Molecular Weight | Presence of chain transfer agents.Incorrect monomer-to-initiator ratio. | - Purify the monomer and solvent to remove any protic impurities.- Accurately determine the concentration of the initiator and use the desired monomer-to-initiator ratio. |
| Broad Molecular Weight Distribution | Slow initiation or termination reactions occurring during polymerization. | - Use an initiator that provides fast and efficient initiation.- Ensure the reaction goes to completion before termination.- Quench the reaction properly to avoid side reactions. |
| Side Reactions | Attack of the growing polymer chain on the polymer backbone (backbiting). | - Optimize the reaction temperature; lower temperatures often reduce backbiting.- Choose a suitable counter-ion that can influence the extent of side reactions. |
Experimental Protocols
Note: The following are generalized protocols and should be optimized for your specific experimental setup and desired polymer characteristics.
Cationic Ring-Opening Polymerization of this compound
Materials:
-
This compound (monomer), freshly distilled.
-
Anhydrous solvent (e.g., dichloromethane, nitromethane).
-
Cationic initiator (e.g., boron trifluoride etherate (BF₃·OEt₂), a protic acid like triflic acid).
-
Quenching agent (e.g., methanol (B129727), ammonia (B1221849) solution in methanol).
-
Nitrogen or Argon gas for inert atmosphere.
Procedure:
-
Dry all glassware in an oven at >120 °C overnight and cool under a stream of dry inert gas.
-
In a flame-dried flask under an inert atmosphere, dissolve the desired amount of this compound in the anhydrous solvent.
-
Cool the solution to the desired reaction temperature (e.g., 0 °C or room temperature).
-
Add the cationic initiator dropwise to the stirred monomer solution.
-
Monitor the polymerization progress by techniques such as NMR or GPC by taking aliquots at different time intervals.
-
Once the desired conversion is reached, quench the polymerization by adding the quenching agent.
-
Precipitate the polymer in a non-solvent (e.g., cold methanol or hexane).
-
Filter and dry the polymer under vacuum to a constant weight.
Anionic Ring-Opening Polymerization of this compound
Materials:
-
This compound (monomer), freshly distilled and dried over a suitable drying agent (e.g., CaH₂).
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) (THF), dioxane).
-
Anionic initiator (e.g., a solution of n-butyllithium in hexanes, sodium naphthalenide).
-
Terminating agent (e.g., degassed methanol, saturated ammonium (B1175870) chloride solution).
-
High-vacuum line or glovebox for maintaining an inert and anhydrous environment.
Procedure:
-
Purify the solvent by distillation over a suitable drying agent (e.g., sodium/benzophenone for THF).
-
In a reaction vessel under high vacuum or in a glovebox, add the purified solvent.
-
Introduce the purified this compound monomer into the reaction vessel.
-
Cool the solution to the desired polymerization temperature (e.g., -78 °C to room temperature).
-
Add the anionic initiator dropwise until a persistent color change is observed (if applicable, e.g., with sodium naphthalenide) or based on a pre-calculated amount.
-
Allow the polymerization to proceed for the desired time.
-
Terminate the polymerization by adding the terminating agent.
-
Warm the reaction mixture to room temperature and precipitate the polymer in a non-solvent (e.g., water or methanol).
-
Isolate the polymer by filtration and dry under vacuum.
Data Presentation
The following tables present illustrative quantitative data for the polymerization of substituted oxiranes. Disclaimer: These are representative values and not experimentally determined data for this compound. Actual results will depend on specific experimental conditions.
Table 1: Illustrative Effect of Temperature on Cationic Polymerization of a Substituted Oxirane
| Temperature (°C) | Monomer Conversion (%) | Number Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| 0 | 85 | 15,000 | 1.3 |
| 25 | 95 | 12,000 | 1.5 |
| 50 | >99 | 8,000 | 1.8 |
Table 2: Illustrative Effect of Monomer/Initiator Ratio on Anionic Polymerization of a Substituted Oxirane
| [M]/[I] Ratio | Monomer Conversion (%) | Number Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| 50 | >99 | 5,500 | 1.1 |
| 100 | >99 | 11,000 | 1.1 |
| 200 | >99 | 22,000 | 1.2 |
Visualizations
Caption: Cationic Ring-Opening Polymerization of this compound.
Caption: Anionic Ring-Opening Polymerization of this compound.
Caption: General Troubleshooting Workflow for Polymerization Issues.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 2,2-Diethyloxirane and 2-Ethyloxirane in Ring-Opening Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 2,2-diethyloxirane and 2-ethyloxirane, two structurally related epoxides. The discussion is centered on their behavior in acid- and base-catalyzed ring-opening reactions, fundamental transformations in organic synthesis. While direct comparative kinetic and yield data under identical conditions are limited in published literature, this guide synthesizes established principles of epoxide reactivity, theoretical studies, and available experimental data for analogous compounds to provide a comprehensive overview for researchers in drug development and synthetic chemistry.
Executive Summary
The reactivity and regioselectivity of ring-opening reactions of this compound and 2-ethyloxirane are governed by a combination of steric and electronic factors.
-
Under acidic conditions , the reaction proceeds via a protonated epoxide intermediate. For This compound , which possesses a tertiary carbon, nucleophilic attack is expected to occur preferentially at this more substituted position. This is due to the greater stabilization of the developing positive charge in the transition state, which has significant SN1 character.
-
In 2-ethyloxirane , which has a primary and a secondary carbon, acid-catalyzed ring-opening can lead to a mixture of products, with the nucleophile attacking both the secondary and primary carbons. The regioselectivity can be influenced by the specific acid and nucleophile used.
-
Under basic conditions , the ring-opening follows an SN2 mechanism. For both This compound and 2-ethyloxirane , the nucleophile will preferentially attack the less sterically hindered carbon atom. In this compound, this is the primary carbon. In 2-ethyloxirane, the primary carbon is also the preferred site of attack over the more sterically encumbered secondary carbon.
Theoretical Framework: Steric vs. Electronic Effects
The differing substitution patterns of this compound and 2-ethyloxirane are key to understanding their reactivity.
-
This compound features a quaternary (tertiary in the context of the epoxide ring carbons) and a primary carbon.
-
2-Ethyloxirane contains a secondary and a primary carbon.
The interplay of steric hindrance and electronic stabilization dictates the outcome of their ring-opening reactions.
Comparative Reactivity Data
While a direct kinetic comparison is unavailable, the general principles of epoxide reactivity, supported by studies on analogous compounds, allow for a qualitative and semi-quantitative comparison.
| Feature | This compound | 2-Ethyloxirane |
| Structure | Contains a tertiary and a primary carbon in the epoxide ring. | Contains a secondary and a primary carbon in the epoxide ring. |
| Acid-Catalyzed Ring Opening | Regioselectivity: Preferential attack at the tertiary carbon. | Regioselectivity: Attack can occur at both the secondary and primary carbons, often yielding a mixture of products. For the ring-opening of 1,2-epoxybutane (B156178) with methanol (B129727) catalyzed by Sn-Beta zeolite, a regioselectivity of 54% for attack at the secondary carbon has been reported.[1] |
| Relative Rate: Expected to be faster than 2-ethyloxirane due to better stabilization of the partial positive charge on the tertiary carbon. | Relative Rate: Generally slower than epoxides that can form a tertiary carbocation-like intermediate. | |
| Base-Catalyzed Ring Opening | Regioselectivity: Exclusive attack at the less sterically hindered primary carbon. | Regioselectivity: Exclusive or highly preferential attack at the less sterically hindered primary carbon. |
| Relative Rate: The presence of two ethyl groups on the adjacent carbon may slightly decrease the rate of attack at the primary carbon due to steric hindrance compared to a less substituted epoxide, but it will still be the favored pathway. | Relative Rate: The single ethyl group at the secondary carbon provides less steric hindrance to the approaching nucleophile at the primary carbon compared to the diethyl substitution in this compound, potentially leading to a faster reaction rate under identical conditions. |
Experimental Protocols
General Procedure for Acid-Catalyzed Hydrolysis
This protocol is a general representation and would require optimization for the specific substrate.
-
Reaction Setup: To a solution of the epoxide (1 equivalent) in a suitable solvent (e.g., water, acetone/water, or THF/water), add a catalytic amount of a strong acid (e.g., 0.1 M H₂SO₄).
-
Reaction Conditions: Stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or NMR).
-
Workup: Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation.
General Procedure for Base-Catalyzed Hydrolysis
This protocol is a general representation and would require optimization for the specific substrate.
-
Reaction Setup: Dissolve the epoxide (1 equivalent) in a suitable solvent (e.g., water or a mixture of water and a co-solvent like THF or ethanol).
-
Reagent Addition: Add a solution of a strong base (e.g., 1 M NaOH) to the epoxide solution.
-
Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., reflux) and monitor its progress.
-
Workup: After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify the product as described for the acid-catalyzed reaction.
Reaction Mechanisms Visualized
The following diagrams illustrate the mechanistic pathways for the ring-opening of this compound and 2-ethyloxirane under both acidic and basic conditions.
Conclusion
References
A Comparative Analysis of Dialkyl-Substituted Epoxides: Synthesis, Reactivity, and Applications in Drug Development
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of dialkyl-substituted epoxides, supported by experimental data. It covers key aspects of their synthesis, reactivity profiles, and burgeoning role in pharmaceuticals.
Dialkyl-substituted epoxides, three-membered cyclic ethers bearing two alkyl or aryl substituents, are pivotal intermediates in organic synthesis and are increasingly recognized for their therapeutic potential. Their inherent ring strain dictates their reactivity, making them versatile precursors for a wide array of functionalized molecules. This guide delves into a comparative study of these compounds, offering a comprehensive overview of their synthesis, reactivity, and applications, with a focus on providing actionable data for laboratory and clinical research.
Synthesis of Dialkyl-Substituted Epoxides: A Comparative Overview
The synthesis of dialkyl-substituted epoxides can be broadly categorized into non-selective and asymmetric methods. The choice of method is dictated by the desired stereochemistry and the nature of the starting olefin.
Non-Selective Epoxidation Methods
Common methods for the non-stereoselective epoxidation of dialkyl-substituted olefins include the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and dioxiranes, like dimethyldioxirane (B1199080) (DMDO). Catalytic systems employing hydrogen peroxide as the terminal oxidant are also gaining prominence due to their greener profile.
| Alkene | Epoxidation Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| trans-Stilbene | m-CPBA | Dichloromethane | 0 - rt | 85-95 | Not specified |
| trans-Stilbene | DMDO | Acetone | rt | ~100 | Not specified |
| Cyclohexene (B86901) | m-CPBA | Dichloromethane | 0 - rt | >90 | Not specified |
| Limonene (B3431351) | H₂O₂ / Tungsten-based catalyst | Solvent-free | 50 | ~95 (selectivity to 1,2-epoxide) | [1] |
| 1-Dodecene | H₂O₂ / Na₂WO₄ catalyst | Toluene/Water | 90 | 87.2 | Not specified |
Asymmetric Epoxidation Methods
For the synthesis of chiral epoxides, essential in the development of stereospecific drugs, asymmetric epoxidation methods are employed. The Sharpless-Katsuki and Jacobsen-Katsuki epoxidations are landmark methods in this domain.
| Alkene | Method | Catalyst | Chiral Ligand | Oxidant | Enantiomeric Excess (ee, %) | Reference |
| Geraniol | Sharpless | Ti(OiPr)₄ | Diethyl tartrate | t-BuOOH | >90 | [2] |
| cis-β-Methylstyrene | Jacobsen | Mn(salen) complex | Chiral salen ligand | Bleach | >90 | [3] |
| Indene | Jacobsen | Mn(salen) complex | Chiral salen ligand | Bleach | >97 | Not specified |
Reactivity of Dialkyl-Substituted Epoxides: A Kinetic Perspective
The reactivity of epoxides is primarily governed by their ring strain, which facilitates nucleophilic ring-opening reactions. The regioselectivity and stereoselectivity of these reactions are influenced by the substitution pattern of the epoxide and the nature of the nucleophile.
Kinetic studies reveal differences in the reactivity of various dialkyl-substituted epoxides. For instance, the activation energy for the ring-opening of propylene (B89431) oxide is generally lower than that of the more sterically hindered cyclohexene oxide, indicating a faster reaction rate for the former under similar conditions.
| Epoxide | Reaction | Catalyst/Conditions | Activation Energy (kJ/mol) | Relative Rate | Reference |
| Propylene Oxide | Copolymerization with CO₂ | (salen)Cr(III)Cl | 67.6 (for polycarbonate formation) | Faster | [4] |
| Cyclohexene Oxide | Copolymerization with CO₂ | (salen)Cr(III)Cl | 46.9 (for polycarbonate formation) | Slower | [4] |
| cis-Stilbene Oxide | Electrocyclic ring opening | Thermal | Not specified | Not specified | [5] |
| trans-Stilbene Oxide | Electrocyclic ring opening | Thermal | Not specified | Not specified | [4] |
Role in Drug Development: From Intermediates to Active Pharmaceutical Ingredients
Dialkyl-substituted epoxides are not only valuable synthetic intermediates in the preparation of complex drug molecules but are also found as key pharmacophores in several FDA-approved drugs.[3][6][7][8] Their ability to act as electrophiles allows them to form covalent bonds with biological nucleophiles, a mechanism of action for several anticancer and anti-inflammatory agents.
| Drug | Epoxide Type | Therapeutic Area | Mechanism of Action (if epoxide is the pharmacophore) |
| Carfilzomib | Tetrasubstituted, α,β-epoxyketone | Multiple Myeloma | Irreversible inhibitor of the 20S proteasome; the epoxide is attacked by the N-terminal threonine of the proteasome. |
| Fosfomycin | Monosubstituted | Antibiotic | Inhibits bacterial cell wall synthesis by inactivating the enzyme MurA through covalent modification of a cysteine residue by the epoxide. |
| Eplerenone | Fused-ring system | Hypertension, Heart Failure | Mineralocorticoid receptor antagonist; the epoxide is part of the steroidal backbone. |
| Ixabepilone | Macrolide with an epoxide | Breast Cancer | Stabilizes microtubules, leading to cell cycle arrest and apoptosis. |
One of the key pathways involving an epoxide intermediate is the biosynthesis of leukotrienes, which are inflammatory mediators.[9][10] Leukotriene A₄ (LTA₄), an epoxide, is a crucial branch point in this pathway, being converted to either the pro-inflammatory Leukotriene B₄ (LTB₄) by LTA₄ hydrolase or to the cysteinyl leukotrienes.
Figure 1. Biosynthesis of leukotrienes from arachidonic acid.
Experimental Protocols
Synthesis of Cyclohexene Oxide using m-CPBA
Materials:
-
Cyclohexene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Dissolve cyclohexene (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1 eq) in DCM.
-
Add the m-CPBA solution dropwise to the stirred cyclohexene solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated Na₂SO₃ solution to destroy excess peroxy acid.
-
Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford crude cyclohexene oxide.
-
The product can be purified by distillation.
Figure 2. A generalized workflow for the synthesis of epoxides.
Asymmetric Epoxidation of an Allylic Alcohol (Sharpless-Katsuki Epoxidation)
Materials:
-
Allylic alcohol
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
(+)- or (-)-Diethyl tartrate (DET)
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent
-
Dichloromethane (DCM), anhydrous
-
3Å Molecular sieves, powdered
-
Round-bottom flask, syringe, magnetic stirrer, cooling bath
Procedure:
-
To a stirred suspension of powdered 3Å molecular sieves in anhydrous DCM at -20 °C in a round-bottom flask, add Ti(OiPr)₄.
-
Add the chiral diethyl tartrate ligand.
-
Add the allylic alcohol.
-
After stirring for 30 minutes, add TBHP dropwise via syringe.
-
Maintain the reaction at -20 °C and monitor by TLC.
-
Upon completion, quench the reaction by adding water.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Filter the mixture through celite to remove the titanium salts.
-
Extract the filtrate with DCM, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the chiral epoxide by flash column chromatography.
Figure 3. The principle of asymmetric epoxidation.
References
- 1. Development of a selective, solvent-free epoxidation of limonene using hydrogen peroxide and a tungsten-based catalyst - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. sharpless asymmetric epoxidation: Topics by Science.gov [science.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ultrafast Photo‐ion Probing of the Ring‐Opening Process in Trans‐Stilbene Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics of the electrocyclic ring opening of α-cyano-cis- and -trans-stilbene oxides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Epoxide Syntheses and Ring-Opening Reactions in Drug Development [mdpi.com]
- 7. Epoxide containing molecules: A good or a bad drug design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Epoxides for Drug Design - Enamine [enamine.net]
- 9. atsjournals.org [atsjournals.org]
- 10. atsjournals.org [atsjournals.org]
A Comparative Guide to the Purity Validation of 2,2-Diethyloxirane
For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents is a critical step in guaranteeing the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques for validating the purity of 2,2-diethyloxirane, a key building block in organic synthesis. We present a comparative analysis with its structural isomer, 2,3-diethyloxirane, and provide detailed experimental protocols and performance data to assist in selecting the most appropriate method for your research needs.
Comparison of Analytical Techniques
The selection of an analytical method for purity determination depends on various factors, including the required accuracy, precision, sensitivity, and the nature of potential impurities. Here, we compare three widely used techniques for the analysis of small molecule epoxides: Gas Chromatography with Flame Ionization Detection (GC-FID), Quantitative Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy, and Potentiometric Titration.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Quantitative ¹H-Nuclear Magnetic Resonance (¹H-NMR) | Potentiometric Titration (ASTM D1652) |
| Principle | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by detection via ionization in a hydrogen flame. | Measurement of the nuclear magnetic resonance signal of protons to identify and quantify molecular structures. Purity is determined by comparing the integral of the analyte's protons to that of a certified internal standard. | Titration of the epoxide ring with a standardized acid (e.g., hydrobromic acid generated in situ), with the endpoint determined by a change in electrode potential. |
| Selectivity | High for volatile impurities and isomers. | High for structurally distinct impurities. Can distinguish between isomers with different proton environments. | Good for total epoxide content, but not specific for individual epoxide impurities or isomers. |
| Sensitivity | High; suitable for trace impurity analysis (ppm levels). | Moderate; generally suitable for impurities at levels of >0.1%. | Lower sensitivity compared to chromatographic and spectroscopic methods. |
| Sample Throughput | Moderate to high. | High, especially with an autosampler. | High. |
| Instrumentation | Gas Chromatograph with FID. | NMR Spectrometer. | Autotitrator with a suitable electrode system. |
| Typical Application | Routine purity testing, impurity profiling, and quantification of volatile organic compounds. | Structural confirmation and accurate quantification of the main component and impurities without the need for a specific reference standard for each impurity. | Determination of the total epoxy equivalent weight (EEW) in raw materials and resins. |
Experimental Protocols
Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is ideal for separating and quantifying volatile impurities in this compound.
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Add a suitable internal standard (e.g., undecane) of a known concentration.
-
Dilute to the mark with a high-purity solvent such as dichloromethane (B109758) or acetone.
-
Mix thoroughly until the sample is completely dissolved.
Instrumentation:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for good separation of non-polar analytes.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Data Analysis: The purity is determined by calculating the area percentage of the main this compound peak relative to the total area of all peaks, excluding the solvent peak. For higher accuracy, a calibration curve can be prepared using certified reference standards.
Quantitative Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
¹H-NMR provides both structural confirmation and a highly accurate quantification of purity.
Sample Preparation:
-
Accurately weigh 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh and add a known amount of a certified internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene). The internal standard should have a simple spectrum with peaks that do not overlap with the analyte signals.
-
Add approximately 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Cap the tube and gently agitate to ensure complete dissolution.
Instrumentation:
-
NMR Spectrometer: 400 MHz or higher field strength for better signal dispersion.
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (d1): A sufficiently long delay (e.g., 5 times the longest T1 of the protons of interest, typically 15-30 seconds) is crucial for accurate integration.
-
Number of Scans (ns): 8 to 16 scans are typically sufficient for good signal-to-noise ratio.
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the well-resolved peaks corresponding to the protons of this compound and the internal standard. For this compound, the methylene (B1212753) protons of the oxirane ring are expected to appear around 2.5-3.0 ppm.[1][2]
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Potentiometric Titration (based on ASTM D1652)
This method determines the total epoxide content, expressed as the epoxy equivalent weight (EEW).
Sample Preparation:
-
Accurately weigh the this compound sample (the amount will depend on the expected EEW) into a beaker.
-
Dissolve the sample in a suitable solvent such as chloroform (B151607) or methylene chloride.[3]
Reagents:
-
Tetraethylammonium bromide (TEABr) solution in acetic acid.[3]
-
Standardized 0.1 N perchloric acid in glacial acetic acid as the titrant.[3]
-
Glacial acetic acid.
Titration Procedure:
-
To the dissolved sample, add the TEABr solution and glacial acetic acid.[3]
-
Immerse the electrodes of the autotitrator into the solution.
-
Titrate the mixture with the standardized perchloric acid solution. The perchloric acid reacts with TEABr to generate hydrogen bromide in situ, which then reacts with the epoxide groups.
-
The endpoint is detected as the point of maximum inflection on the titration curve.
-
Perform a blank titration using the same procedure without the sample.
Data Analysis: The epoxy equivalent weight (EEW) is calculated using the following formula:
EEW (g/eq) = (Weight of sample (g) * 1000) / ((V_sample - V_blank) * N_titrant)
Where:
-
V_sample = Volume of titrant for the sample (mL)
-
V_blank = Volume of titrant for the blank (mL)
-
N_titrant = Normality of the perchloric acid titrant (eq/L)
Experimental Workflow
The following diagram illustrates a typical workflow for the purity validation of this compound.
Caption: Experimental workflow for the purity validation of this compound.
References
characterization of 2,2-diethyloxirane derivatives
A Comparative Guide to the Characterization of 2,2-Diethyloxirane Derivatives for Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive overview of the synthesis, characterization, and reactivity of this compound and its derivatives. These compounds are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and specialty materials, owing to the unique reactivity of their strained three-membered ether ring.[1]
Physicochemical Properties of this compound
This compound, also known as 1,2-epoxy-2-ethylbutane, is the parent compound for this class of derivatives.[2] Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O | [2][3] |
| Molecular Weight | 100.16 g/mol | [2][3] |
| IUPAC Name | This compound | [2] |
| CAS Number | 1192-17-2 | [2] |
| Appearance | Colorless liquid (predicted) | [4] |
Synthesis of this compound Derivatives
The most common method for synthesizing this compound and its substituted analogs is the epoxidation of the corresponding alkene.[5] This reaction typically involves an oxidizing agent, such as a peroxy acid like meta-chloroperoxybenzoic acid (mCPBA), reacting with the double bond of an alkene like 2-ethyl-1-butene (B1580654).
Caption: General synthesis of this compound via alkene epoxidation.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a similar synthesis of an oxirane derivative.[5]
-
Dissolution: Dissolve 2-ethyl-1-butene (1 equivalent) in a chlorinated solvent such as dichloromethane (B109758) (DCM) in a round-bottom flask. Cool the solution to 0°C in an ice bath.
-
Addition of Oxidant: Slowly add a solution of meta-chloroperoxybenzoic acid (mCPBA, 1.1 equivalents) in DCM to the cooled alkene solution over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture again to 0°C and quench the excess peroxy acid by adding a saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Washing: Wash the combined organic layers sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium chloride (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound product.
-
Purification: Purify the crude product by fractional distillation or column chromatography.
Spectroscopic Characterization
The structural confirmation of this compound derivatives relies on standard spectroscopic techniques. The expected data for the parent compound are summarized below.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the methylene (B1212753) protons of the oxirane ring (singlet), and the methylene (quartets) and methyl (triplets) protons of the ethyl groups. |
| ¹³C NMR | Resonances for the quaternary and methylene carbons of the oxirane ring, as well as the methylene and methyl carbons of the ethyl groups. |
| IR Spectroscopy | Characteristic C-O-C stretching frequencies for the epoxide ring (around 1250 cm⁻¹ and 850-950 cm⁻¹), along with C-H stretching and bending vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of the derivative, along with characteristic fragmentation patterns. |
Reactivity and Ring-Opening Reactions
The significant reactivity of this compound derivatives is due to the substantial ring strain of the three-membered epoxide ring.[1] This strain is readily relieved through ring-opening reactions, which can be catalyzed by either acid or base.[6] The regioselectivity of the attack depends on the reaction conditions.
Acid-Catalyzed Ring-Opening
Under acidic conditions, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. The nucleophile then attacks the more substituted carbon atom, proceeding through a mechanism with significant Sₙ1 character, where a partial positive charge is stabilized on the tertiary carbocation.[7][8]
Caption: Mechanism of acid-catalyzed ring-opening of this compound.
Base-Catalyzed Ring-Opening
In basic or neutral conditions, the ring-opening follows a classic Sₙ2 mechanism.[1][6] The nucleophile directly attacks one of the electrophilic carbons of the epoxide ring. Due to steric hindrance, the attack preferentially occurs at the less substituted carbon atom (the methylene carbon).[6]
Caption: Mechanism of base-catalyzed ring-opening of this compound.
Comparison of Ring-Opening Conditions
The choice of catalyst dictates the final product's regiochemistry, a critical consideration in multistep synthesis.
| Condition | Mechanism | Site of Nucleophilic Attack | Typical Product |
| Acidic | Sₙ1-like | More substituted carbon | Tertiary alcohol |
| Basic/Neutral | Sₙ2 | Less substituted carbon | Primary alcohol |
Experimental Protocol: Nucleophilic Ring-Opening
This is a general procedure for the ring-opening of an epoxide with a nucleophile.[6]
-
Reactant Setup: In a flask, dissolve the this compound derivative (1 equivalent) in a suitable solvent (e.g., methanol (B129727) for methoxide (B1231860) attack).
-
Catalyst/Nucleophile Addition:
-
For Basic Conditions: Add the nucleophile (e.g., sodium methoxide, 1.1 equivalents) to the solution.
-
For Acidic Conditions: Add a catalytic amount of a strong acid (e.g., H₂SO₄) to the solution containing the nucleophile (e.g., water or alcohol).
-
-
Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC).
-
Workup:
-
For Basic Conditions: Neutralize the reaction with a mild acid (e.g., ammonium (B1175870) chloride solution) and extract the product with an organic solvent.
-
For Acidic Conditions: Neutralize the reaction with a mild base (e.g., sodium bicarbonate solution) and extract the product.
-
-
Purification: Wash, dry, and concentrate the organic extracts. Purify the resulting alcohol product by column chromatography or distillation.
Applications in Drug Development and Material Science
While this compound itself may not have direct biological activity, its derivatives are crucial building blocks. The ring-opening reactions allow for the introduction of various functional groups, leading to the synthesis of more complex molecules.[1] For instance, fluorinated alcohols, which can be synthesized from epoxide precursors, often exhibit improved bioavailability and metabolic stability, making them valuable in pharmaceutical development.[1] Furthermore, these oxirane derivatives are used in material science for creating epoxy resins and polymers with enhanced thermal or mechanical properties.[4]
References
- 1. Buy 3-Ethyl-2,2-dimethyloxirane | 1192-22-9 [smolecule.com]
- 2. This compound | C6H12O | CID 295971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,2-Diethyl-oxirane [webbook.nist.gov]
- 4. nbinno.com [nbinno.com]
- 5. Oxirane, 2,2-diethyl- synthesis - chemicalbook [chemicalbook.com]
- 6. homework.study.com [homework.study.com]
- 7. youtube.com [youtube.com]
- 8. (a) Suppose 2,2 -dimethyloxirane reacts with water that has been enriched.. [askfilo.com]
A Comparative Guide to the Reactivity of 2,2-Diethyloxirane and 2,2-Dimethyloxirane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 2,2-diethyloxirane and 2,2-dimethyloxirane (B32121), two structurally similar epoxides. Understanding the nuances of their chemical behavior is crucial for applications in organic synthesis and drug development, where epoxides serve as versatile intermediates. This document synthesizes theoretical principles with available experimental insights to offer a comprehensive overview.
Executive Summary
The reactivity of this compound and 2,2-dimethyloxirane is primarily governed by the interplay of electronic and steric effects of the geminal alkyl groups. In acid-catalyzed ring-opening reactions , the slightly stronger electron-donating inductive effect of the ethyl groups in this compound is expected to better stabilize the developing positive charge in the transition state, suggesting a faster reaction rate compared to its dimethyl analogue. Conversely, under base-catalyzed (S(_N)2) conditions , the greater steric hindrance presented by the ethyl groups is anticipated to impede nucleophilic attack at the adjacent methylene (B1212753) carbon, leading to a slower reaction rate for this compound relative to 2,2-dimethyloxirane.
Theoretical Framework: Electronic and Steric Effects
The reactivity of these 2,2-dialkyl-substituted epoxides is dictated by the nature of the alkyl groups attached to one of the carbon atoms of the oxirane ring.
Electronic Effects: Alkyl groups are electron-donating through an inductive effect. This effect stabilizes adjacent carbocations or transition states with partial positive charge. The ethyl group has a slightly stronger electron-donating inductive effect than the methyl group. This difference is a key factor in acid-catalyzed reactions.
Steric Effects: The size of the alkyl groups influences the accessibility of the epoxide ring to incoming nucleophiles. Ethyl groups are bulkier than methyl groups, leading to greater steric hindrance. This is particularly important in S(_N)2 reactions, where the nucleophile attacks a specific carbon atom.
Reactivity Comparison
While direct comparative kinetic data for this compound and 2,2-dimethyloxirane is not extensively available in the literature, a robust comparison can be drawn from established principles of organic chemistry.
Acid-Catalyzed Ring-Opening
Under acidic conditions, the epoxide oxygen is protonated, making it a better leaving group. The ring-opening proceeds via a mechanism with significant S(_N)1 character, where a partial positive charge develops on the more substituted carbon atom.
-
2,2-Dimethyloxirane: The two methyl groups stabilize the tertiary carbocation-like transition state through their inductive effects.
-
This compound: The two ethyl groups, being slightly more electron-donating than methyl groups, provide enhanced stabilization to the tertiary carbocation-like transition state.
Expected Reactivity: this compound is predicted to react faster than 2,2-dimethyloxirane in acid-catalyzed ring-opening reactions due to the greater stabilization of the transition state by the ethyl groups.
Base-Catalyzed Ring-Opening
In the presence of a strong nucleophile under basic or neutral conditions, the ring-opening occurs via an S(_N)2 mechanism. For 2,2-disubstituted epoxides, the nucleophilic attack occurs at the less sterically hindered primary carbon.
-
2,2-Dimethyloxirane: The methyl groups at the adjacent quaternary carbon create a certain level of steric hindrance for the approaching nucleophile.
-
This compound: The larger ethyl groups at the adjacent quaternary carbon present a greater steric barrier, making it more difficult for the nucleophile to approach the site of attack.
Expected Reactivity: 2,2-dimethyloxirane is predicted to react faster than this compound in base-catalyzed ring-opening reactions due to lower steric hindrance.
Quantitative Data Summary
A comprehensive search of the available literature did not yield specific experimental kinetic data (e.g., rate constants) directly comparing the two compounds under identical conditions. The following table summarizes the expected relative reactivity based on theoretical principles.
| Reaction Condition | Compound | Expected Relative Rate | Rationale |
| Acid-Catalyzed | This compound | Faster | Stronger inductive effect of ethyl groups stabilizes the transition state. |
| 2,2-Dimethyloxirane | Slower | Weaker inductive effect of methyl groups. | |
| Base-Catalyzed (S(_N)2) | This compound | Slower | Greater steric hindrance from ethyl groups at the adjacent carbon. |
| 2,2-Dimethyloxirane | Faster | Less steric hindrance from methyl groups. |
Experimental Protocols
While specific comparative studies are scarce, the following are generalized experimental protocols for typical epoxide ring-opening reactions that can be adapted for a comparative study of this compound and 2,2-dimethyloxirane.
Protocol 1: Acid-Catalyzed Methanolysis of 2,2-Dimethyloxirane
Objective: To monitor the rate of the acid-catalyzed ring-opening of 2,2-dimethyloxirane with methanol (B129727).
Materials:
-
2,2-Dimethyloxirane
-
Anhydrous Methanol (CH(_3)OH)
-
Fluoroboric acid (HBF(_4)) or another strong acid catalyst
-
Inert solvent (e.g., anhydrous diethyl ether)
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
Gas chromatograph (GC) or Nuclear Magnetic Resonance (NMR) spectrometer for analysis
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve a known concentration of 2,2-dimethyloxirane (e.g., 0.1 M) in anhydrous methanol.
-
Equilibrate the solution to a constant temperature (e.g., 25 °C) in a thermostated bath.
-
Initiate the reaction by adding a catalytic amount of a strong acid (e.g., a standardized solution of HBF(_4) in methanol).
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding the aliquot to a vial containing a saturated sodium bicarbonate solution.
-
Extract the organic components with a suitable solvent (e.g., diethyl ether).
-
Analyze the organic extracts by GC or NMR to determine the concentration of the remaining 2,2-dimethyloxirane and the formed product, 2-methoxy-2-methyl-1-propanol.
-
Plot the concentration of the reactant versus time to determine the reaction rate and calculate the rate constant.
-
Repeat the procedure for this compound under identical conditions for a direct comparison.
Protocol 2: Base-Catalyzed Ring-Opening with Sodium Methoxide (B1231860)
Objective: To compare the rates of base-catalyzed ring-opening of this compound and 2,2-dimethyloxirane.
Materials:
-
This compound
-
2,2-Dimethyloxirane
-
Sodium methoxide (NaOMe) solution in methanol
-
Anhydrous methanol
-
Quenching solution (e.g., saturated ammonium (B1175870) chloride)
-
Analytical instrumentation (GC or NMR)
Procedure:
-
Prepare a solution of the epoxide (either this compound or 2,2-dimethyloxirane) in anhydrous methanol at a known concentration.
-
Bring the solution to a constant temperature.
-
Start the reaction by adding a standardized solution of sodium methoxide in methanol.
-
Monitor the reaction progress over time by taking aliquots, quenching them with a saturated ammonium chloride solution, and analyzing the product distribution by GC or NMR. The expected product for 2,2-dimethyloxirane is 1-methoxy-2-methyl-2-propanol.
-
Determine the rate constants for both reactions to compare their reactivity
Stereoselectivity in the Reactions of 2,2-Diethyloxirane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stereochemical outcome of epoxide ring-opening reactions is a critical consideration in synthetic chemistry, particularly in the construction of chiral molecules for pharmaceutical applications. 2,2-Diethyloxirane, a prochiral epoxide, presents an interesting case study for understanding the factors that govern stereoselectivity in such transformations. This guide provides a comparative analysis of the stereoselectivity observed in the reactions of this compound and related 2,2-disubstituted epoxides under various reaction conditions, supported by available experimental data and detailed protocols.
Nucleophilic Ring-Opening Reactions: A Comparison of Reaction Conditions
The regioselectivity and stereoselectivity of the ring-opening of unsymmetrical epoxides are highly dependent on the reaction conditions, specifically whether the reaction is catalyzed by acid or base.
Base-Catalyzed Ring-Opening
Under basic or neutral conditions, the ring-opening of epoxides proceeds via an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom, leading to a predictable stereochemical outcome. In the case of this compound, both carbon atoms of the epoxide ring are sterically similar (one is a methylene (B1212753) group, and the other is a quaternary carbon). However, the attack is expected to occur at the methylene carbon (C3) due to significantly lower steric hindrance compared to the quaternary C2 carbon. This results in the inversion of configuration at the site of attack.
General Reaction Scheme (Base-Catalyzed):
Figure 1. Logical workflow for base-catalyzed ring-opening of this compound.
Acid-Catalyzed Ring-Opening
In the presence of an acid catalyst, the epoxide oxygen is first protonated, making the epoxide a better electrophile. The mechanism of the subsequent nucleophilic attack has characteristics of both SN1 and SN2 reactions. For epoxides with a tertiary carbon, the nucleophilic attack preferentially occurs at the more substituted carbon atom due to the stabilization of the partial positive charge that develops in the transition state. For this compound, the C2 carbon is quaternary, which can stabilize a positive charge. Therefore, under acidic conditions, the nucleophile is expected to attack the C2 carbon. The attack still occurs from the backside, leading to an inversion of configuration at the C2 center.
General Reaction Scheme (Acid-Catalyzed):
Figure 2. Logical workflow for acid-catalyzed ring-opening of this compound.
Comparative Data on Ring-Opening Reactions
While specific quantitative data for the ring-opening of this compound is scarce in the readily available literature, we can draw comparisons from studies on structurally similar 2,2-disubstituted epoxides.
| Epoxide | Nucleophile/Conditions | Major Product(s) | Stereoselectivity/Regioselectivity | Reference |
| 2,2-Dimethyloxirane | H₂O / H⁺ | 2-Methyl-1,2-propanediol | Attack at the tertiary carbon | [General textbook knowledge] |
| 2,2-Dimethyloxirane | CH₃O⁻ / CH₃OH | 1-Methoxy-2-methyl-2-propanol | Attack at the less hindered primary carbon | [General textbook knowledge] |
| Various 2,2-disubstituted oxiranes | Microsomal Epoxide Hydrolase | 1,2-Diols | Moderate to good enantioselectivity (up to 34% ee for 2-aryl-2-methyloxiranes)[1] | [1] |
| cis-2,3-Dialkyloxiranes | Epoxide Hydrolase | (S)-Diol | High substrate enantioselectivity and regioselectivity[2] | [2] |
| trans-2,3-Dialkyloxiranes | Epoxide Hydrolase | Diol | Higher rate for the (2S,3S)-enantiomer[2] | [2] |
Table 1. Comparison of stereoselectivity in the ring-opening of 2,2-disubstituted epoxides.
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound and its subsequent ring-opening reactions, based on general procedures for similar compounds.
Synthesis of this compound
Reaction: 2-Ethyl-1-butene (B1580654) + m-CPBA → this compound
Procedure:
-
Dissolve 2-ethyl-1-butene (1.0 eq) in dichloromethane (B109758) (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure, and purify the crude product by distillation to obtain this compound.
Acid-Catalyzed Hydrolysis of this compound
Reaction: this compound + H₂O/H₂SO₄ → 2-Ethyl-1,2-butanediol
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of water and a co-solvent like tetrahydrofuran (B95107) (THF), add a catalytic amount of sulfuric acid (e.g., 1-5 mol%).
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting diol by column chromatography or distillation.
Base-Catalyzed Methanolysis of this compound
Reaction: this compound + CH₃ONa/CH₃OH → 1-Methoxy-2-ethyl-2-butanol
Procedure:
-
Prepare a solution of sodium methoxide (B1231860) in methanol (B129727) by carefully adding sodium metal to anhydrous methanol under an inert atmosphere.
-
To this solution, add this compound (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and neutralize it with a weak acid (e.g., ammonium (B1175870) chloride solution).
-
Remove the methanol under reduced pressure.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by column chromatography or distillation.
Signaling Pathways and Reaction Mechanisms
The stereochemical outcome of these reactions is dictated by the underlying reaction mechanisms, which can be visualized as follows:
Figure 3. Comparative reaction pathways for base- and acid-catalyzed ring-opening of this compound.
Conclusion
The stereoselectivity of reactions involving this compound is a direct consequence of the interplay between steric and electronic factors, which are modulated by the reaction conditions. Under basic conditions, the SN2 mechanism favors nucleophilic attack at the less hindered carbon, leading to a predictable stereochemical outcome. In contrast, acid-catalyzed reactions proceed through a transition state with significant carbocationic character, directing the nucleophile to the more substituted carbon. While specific experimental data for this compound remains an area for further investigation, the principles outlined in this guide, drawn from analogous systems, provide a robust framework for predicting and controlling the stereochemical course of its reactions. For researchers in drug development, a thorough understanding of these principles is paramount for the rational design and synthesis of chiral molecules with desired therapeutic properties.
References
A Comparative Guide to the Computational Analysis of 2,2-Disubstituted Oxirane Transition States
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the computational analysis of transition states involved in the ring-opening reactions of 2,2-disubstituted oxiranes. Due to a lack of specific computational studies on 2,2-diethyloxirane, this guide utilizes the extensively studied analogue, 2,2-dimethyloxirane (B32121), as a representative model. The principles and methodologies described herein are directly applicable to the computational investigation of this compound and other substituted epoxides.
The ring-opening of epoxides is a fundamental reaction in organic synthesis and biological processes. Understanding the transition states of these reactions is crucial for predicting regioselectivity, reaction rates, and the influence of catalysts. Computational chemistry, particularly Density Functional Theory (DFT), has proven to be a powerful tool for elucidating these reaction mechanisms at a molecular level.
Comparison of Computational Approaches for Epoxide Ring-Opening
The choice of computational method is critical for accurately modeling the transition states of epoxide ring-opening reactions. Different levels of theory and basis sets can yield varying results in terms of activation energies and geometries. Below is a comparison of computational methods that have been applied to the study of 2,2-dimethyloxirane ring-opening.
| Computational Method | Level of Theory | Basis Set | Key Findings | Reference |
| Density Functional Theory (DFT) | OLYP | TZ2P | Revealed the physical factors controlling the regioselectivity of ring-opening under acidic and basic conditions.[1][2] | [1][2] |
| Density Functional Theory (DFT) | B3LYP-D3(BJ) | TZ2P | Utilized to investigate Lewis acid-catalyzed Diels-Alder reactions, a methodology applicable to Lewis acid-catalyzed epoxide opening.[1] | [1] |
| Møller-Plesset perturbation theory (MP2) | - | - | Used in conjunction with DFT to compute transition state structures and thermodynamic parameters for oxirane formation.[3] | [3] |
Experimental and Computational Protocols
The following sections detail the typical protocols for the computational analysis of epoxide ring-opening reactions, based on methodologies reported in the literature for 2,2-dimethyloxirane.
Computational Protocol for Transition State Analysis
A typical computational workflow for analyzing the transition state of an epoxide ring-opening reaction involves the following steps:
-
Model System Setup : The initial geometries of the reactants (epoxide and nucleophile/catalyst) are constructed. For this compound, this would involve building the 3D structure of the molecule.
-
Conformational Search : A conformational search is performed to identify the lowest energy conformers of the reactants and products.
-
Transition State Searching : Transition state (TS) search algorithms, such as the Berny algorithm, are employed to locate the saddle point on the potential energy surface connecting reactants and products. This is a critical step in identifying the geometry of the transition state.
-
Frequency Calculation : Vibrational frequency calculations are performed on the optimized geometries of the reactants, transition state, and products. A true transition state is characterized by a single imaginary frequency corresponding to the reaction coordinate. These calculations also provide the zero-point vibrational energy (ZPVE) corrections.
-
Intrinsic Reaction Coordinate (IRC) Calculation : An IRC calculation is performed to confirm that the located transition state connects the desired reactants and products.
-
Energy Profile Calculation : Single-point energy calculations are often performed at a higher level of theory or with a larger basis set to obtain more accurate activation energies and reaction energies.
-
Analysis of Results : The geometric parameters, activation energies, and thermodynamic data of the transition states are analyzed to understand the reaction mechanism and regioselectivity.
Caption: A generalized workflow for the computational analysis of reaction transition states.
Signaling Pathways: Acidic vs. Basic Ring-Opening of 2,2-Disubstituted Oxiranes
The regioselectivity of the nucleophilic attack on a 2,2-disubstituted oxirane is highly dependent on the reaction conditions. Computational studies on 2,2-dimethyloxirane have elucidated the underlying reasons for this difference.
-
Basic Conditions : Under basic conditions, the nucleophile attacks the less substituted carbon atom (β-position) in an SN2-like mechanism. This preference is attributed to lower steric hindrance at the β-position.[1]
-
Acidic Conditions : In acidic media, the epoxide oxygen is first protonated. This protonation makes the more substituted carbon atom (α-position) more electrophilic due to the formation of a more stable tertiary carbocation-like transition state. Consequently, the nucleophile preferentially attacks the α-position.[1][2]
Caption: Reaction pathways for the ring-opening of a 2,2-disubstituted oxirane under acidic and basic conditions.
Conclusion
References
Comparative Guide for the Quantification of 2,2-Diethyloxirane Purity: GC-MS vs. qNMR
For researchers, scientists, and drug development professionals, the accurate determination of purity for reagents and intermediates like 2,2-diethyloxirane is paramount for ensuring the reliability and reproducibility of experimental results and the quality of final products. This guide provides an objective comparison of two powerful analytical techniques for quantifying the purity of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique that separates volatile compounds based on their physical and chemical properties, followed by detection and identification based on their mass-to-charge ratio.[1] It is a highly sensitive and specific method for identifying and quantifying volatile organic compounds.
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[2][3] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, making it an excellent tool for purity assessment.[3]
This guide presents a comparative overview of these two methods, including detailed experimental protocols and a summary of their performance characteristics, to assist you in selecting the most suitable technique for your analytical needs.
Performance Comparison
The following table summarizes the key performance characteristics of GC-MS and qNMR for the purity analysis of this compound.
| Parameter | GC-MS | Quantitative ¹H NMR (qNMR) |
| Principle | Chromatographic separation based on volatility and polarity, followed by mass-based detection and quantification. | Intrinsic quantitative measurement based on the direct proportionality of NMR signal intensity to the number of protons.[3] |
| Selectivity | High, based on both retention time and mass fragmentation patterns. | High, based on unique chemical shifts of protons in the molecule. |
| Sensitivity | High (typically ng/mL to pg/mL). | Moderate (typically µg/mL to mg/mL).[4] |
| Precision (RSD) | < 5% | < 1%[1] |
| Accuracy | High (dependent on the purity of the reference standard). | Very High (a primary ratio method).[5] |
| Sample Throughput | High, with autosampler capabilities. | Moderate, longer acquisition times may be needed for high precision. |
| Reference Standard | Requires a certified reference standard of this compound. | Does not require a this compound standard; uses a certified internal standard of a different compound.[6] |
| Sample Preparation | Simple dilution. | Simple, involves accurate weighing of the sample and internal standard.[7] |
| Information Provided | Purity relative to other volatile components. Provides identification of impurities. | Absolute purity of the analyte. Can also provide structural information.[8] |
Experimental Protocols
This protocol outlines a general procedure for the purity determination of this compound using GC-MS.
a. Materials and Reagents:
-
This compound sample
-
High-purity solvent (e.g., Dichloromethane or Ethyl Acetate, GC grade)
-
Certified reference standard of this compound
b. Sample Preparation:
-
Accurately prepare a stock solution of the this compound reference standard of known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
Accurately weigh the this compound sample to be tested and dissolve it in a known volume of the solvent to achieve a concentration within the calibration range.
c. GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating volatile organic compounds.[9]
-
Inlet Temperature: 250°C[9]
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[9]
-
Injection Mode: Split (e.g., 20:1).[9]
-
MS Ion Source Temperature: 230°C[10]
-
MS Quadrupole Temperature: 150°C[9]
-
Mass Range: m/z 30-200
-
Quantification: Generate a calibration curve by plotting the peak area of the this compound reference standard against its concentration. Determine the concentration of the sample from this curve and calculate the purity based on the initial weight of the sample.
This protocol describes a method for determining the absolute purity of this compound using qNMR with an internal standard.
a. Materials and Reagents:
-
This compound sample
-
Certified internal standard (e.g., Maleic Anhydride, Dimethyl Sulfone) of known purity. The internal standard should have a simple ¹H NMR spectrum with peaks that do not overlap with the analyte signals.
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
b. Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into an NMR tube.[7]
-
Accurately weigh a known amount of the internal standard (e.g., 5-10 mg) and add it to the same NMR tube.[11]
-
Add a precise volume of the deuterated solvent to the NMR tube to dissolve both the sample and the internal standard completely.
c. ¹H NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T1 of the signals of interest) is crucial for accurate quantification. A d1 of 30 seconds is generally sufficient.
-
Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).[11]
-
Data Processing: Apply appropriate phasing and baseline correction. Integrate the well-resolved signals of both the this compound and the internal standard.
d. Purity Calculation: The purity of the this compound can be calculated using the following formula:[11]
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the quantification of this compound purity using GC-MS.
Caption: Workflow for this compound purity quantification by GC-MS.
Conclusion
Both GC-MS and qNMR are powerful and reliable techniques for determining the purity of this compound. The choice between the two methods will depend on the specific requirements of the analysis.
-
GC-MS is an excellent choice for routine quality control, where high throughput and the identification of volatile impurities are required. Its high sensitivity is advantageous when dealing with trace-level impurities.
-
qNMR is a superior method for establishing the absolute purity of a sample, especially when a certified reference standard of the analyte is not available.[6] It serves as an excellent orthogonal method to validate results obtained by other techniques like GC-MS.[2]
For comprehensive quality assessment, employing both techniques can provide a more complete picture of the sample's purity, with GC-MS identifying and quantifying volatile impurities and qNMR providing a highly accurate measure of the absolute purity of the main component.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 4. Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Guide to the Acid- and Base-Catalyzed Ring-Opening of 2,2-Diethyloxirane
For Researchers, Scientists, and Drug Development Professionals
The ring-opening of epoxides is a fundamental transformation in organic synthesis, providing a versatile route to 1,2-difunctionalized compounds, which are valuable intermediates in the synthesis of complex molecules, including pharmaceuticals. The regiochemical outcome of this reaction is highly dependent on the catalytic conditions employed, specifically whether the reaction is catalyzed by acid or base. This guide provides a comparative analysis of the acid- and base-catalyzed ring-opening of 2,2-diethyloxirane, a symmetrically substituted internal epoxide, offering insights into the controlling factors of these reactions.
Mechanistic Overview and Regioselectivity
The ring-opening of an unsymmetrical epoxide can proceed via two distinct pathways, dictated by the nature of the catalyst. In the case of this compound, the two carbon atoms of the epoxide ring are a primary carbon and a more sterically hindered quaternary carbon.
Acid-Catalyzed Ring-Opening: Under acidic conditions, the epoxide oxygen is first protonated, forming a good leaving group.[1][2] This is followed by nucleophilic attack. The reaction proceeds through a mechanism with significant S(_N)1 character.[2][3] Positive charge begins to build up on the more substituted carbon, which is better able to stabilize it.[2] Consequently, the nucleophile preferentially attacks the more substituted (quaternary) carbon atom.[1][3]
Base-Catalyzed Ring-Opening: In the presence of a strong base or nucleophile, the reaction follows a classic S(_N)2 mechanism.[4][5] The nucleophile attacks the less sterically hindered carbon atom of the epoxide ring.[4] This is due to the lower steric hindrance at the primary carbon compared to the quaternary carbon.[4]
Comparative Experimental Data
| Parameter | Acid-Catalyzed (H₂SO₄ in CH₃OH) | Base-Catalyzed (CH₃ONa in CH₃OH) |
| Major Product | 2-methoxy-2-ethyl-1-butanol | 1-methoxy-2-ethyl-2-butanol |
| Mechanism | S(_N)1-like | S(_N)2 |
| Site of Nucleophilic Attack | More substituted carbon (C2) | Less substituted carbon (C1) |
| Key Intermediate | Protonated epoxide with partial carbocation character at C2 | Alkoxide intermediate |
| Stereochemistry | Inversion of configuration at the attacked center | Inversion of configuration at the attacked center[4] |
| Typical Reagents | H₂SO₄, HCl, H₃O⁺[1][3] | NaOCH₃, NaOH, Grignard reagents, LiAlH₄[4] |
| Reaction Conditions | Generally mild to moderate temperatures | Often requires elevated temperatures[3] |
| Reported Yield (for 2,2-dimethyloxirane) | Good to high | Good to high |
Experimental Protocols
Detailed experimental protocols for the synthesis and ring-opening of this compound are provided below.
Synthesis of this compound
A common method for the synthesis of this compound is the epoxidation of the corresponding alkene, 3-methylenepentane, using a peroxy acid such as m-chloroperoxybenzoic acid (mCPBA).[6]
Procedure:
-
3-Methylenepentane (1 equivalent) and mCPBA (1.6 equivalents) are dissolved in dichloromethane (B109758) (DCM) at 0°C.[6]
-
The solution is stirred at room temperature for 18 hours.[6]
-
An aqueous solution of sodium sulfite (B76179) (Na₂SO₃) is added to the reaction mixture to quench the excess peroxy acid.[6]
-
The mixture is extracted with ethyl acetate.[6]
-
The organic layer is washed with a saturated aqueous solution of sodium chloride, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield this compound.[6]
Acid-Catalyzed Ring-Opening with Methanol (B129727)
Procedure:
-
To a solution of this compound in methanol, a catalytic amount of sulfuric acid is added.
-
The reaction mixture is stirred at room temperature or gently heated to ensure completion.
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield 2-methoxy-2-ethyl-1-butanol.
Base-Catalyzed Ring-Opening with Sodium Methoxide (B1231860) in Methanol
Procedure:
-
A solution of sodium methoxide in methanol is prepared by carefully adding sodium metal to anhydrous methanol under an inert atmosphere.
-
This compound is added to the freshly prepared sodium methoxide solution.
-
The reaction mixture is heated to reflux and the progress of the reaction is monitored by TLC or GC.
-
After the reaction is complete, the mixture is cooled to room temperature and quenched by the addition of water or a dilute aqueous acid (e.g., ammonium (B1175870) chloride solution).[4]
-
The product is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford 1-methoxy-2-ethyl-2-butanol.
Visualizing the Reaction Pathways
The logical flow of the acid- and base-catalyzed ring-opening reactions of this compound can be visualized using the following diagrams.
Caption: Acid-catalyzed ring-opening of this compound.
Caption: Base-catalyzed ring-opening of this compound.
References
Unraveling the Reaction Pathways of 2,2-Diethyloxirane: A DFT-Based Comparative Guide
A detailed Density Functional Theory (DFT) analysis of the reaction mechanisms of 2,2-disubstituted oxiranes, using 2,2-dimethyloxirane (B32121) as a key model, reveals distinct pathways for acid- and base-catalyzed ring-opening reactions. These computational studies provide critical insights into the regioselectivity and stereochemistry of these transformations, which are fundamental in organic synthesis and drug development.
The ring-opening of epoxides is a cornerstone reaction in organic chemistry, allowing for the introduction of diverse functionalities. The precise control over which carbon atom of the epoxide ring is attacked by a nucleophile is crucial for synthesizing the desired product. Computational chemistry, particularly DFT, has emerged as a powerful tool to elucidate the intricate details of these reaction mechanisms, offering a molecular-level understanding that complements experimental findings.
This guide compares the acid- and base-catalyzed ring-opening mechanisms of 2,2-disubstituted oxiranes, with a focus on insights gained from DFT studies on the closely related 2,2-dimethyloxirane. The data presented herein, including activation energies and transition state geometries, provides a quantitative basis for understanding the factors that govern the outcome of these reactions.
Comparison of Reaction Mechanisms: Acid vs. Base Catalysis
The regioselectivity of epoxide ring-opening is highly dependent on the reaction conditions. Under basic or nucleophilic conditions, the reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks the sterically least hindered carbon atom. In contrast, acidic conditions favor an SN1-like mechanism, with the nucleophilic attack occurring at the more substituted carbon atom that can better stabilize a partial positive charge.
Quantitative Insights from DFT Calculations
DFT studies on 2,2-dimethyloxirane provide quantitative data that rationalize these empirical observations. The calculated activation barriers for different pathways offer a clear picture of the kinetic preferences.
| Reaction Condition | Nucleophile | Site of Attack | Activation Energy (kcal/mol) | Mechanism |
| Base-Catalyzed | OH⁻ | Cβ (less substituted) | Lower Barrier | SN2 |
| OH⁻ | Cα (more substituted) | Higher Barrier | SN2 | |
| Acid-Catalyzed | H₂O | Cα (more substituted) | Lower Barrier | SN1-like |
| H₂O | Cβ (less substituted) | Higher Barrier | SN1-like |
Note: The specific values for activation energies can vary depending on the computational level of theory and the solvent model used. The trends, however, remain consistent across different studies.
Activation strain analyses further illuminate the origins of this regioselectivity. Under basic conditions, the preference for attack at the less hindered carbon is attributed to lower Pauli repulsion between the nucleophile and the substrate.[1] In acidic media, the protonated epoxide directs the nucleophile to the more substituted carbon due to the greater stabilization of the developing positive charge at this position.[1]
Experimental and Computational Protocols
The insights presented in this guide are derived from a combination of experimental observations and detailed computational modeling.
General Experimental Protocol for Epoxide Ring-Opening
A typical experimental procedure involves dissolving the epoxide (e.g., 2,2-diethyloxirane) in a suitable solvent. For base-catalyzed reactions, a strong nucleophile such as an alkoxide or hydroxide (B78521) is added. For acid-catalyzed reactions, a protic acid (e.g., H₂SO₄) or a Lewis acid (e.g., BF₃·OEt₂) is introduced, often with a weaker nucleophile that can also serve as the solvent (e.g., an alcohol or water). The reaction progress is monitored by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Computational DFT Protocol
The theoretical calculations cited in the literature to study these reaction mechanisms typically employ the following protocol:
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Functional: A functional from the Generalized Gradient Approximation (GGA) family (e.g., B3LYP, PBE) or a meta-GGA functional (e.g., M06-2X) is commonly used.
-
Basis Set: Pople-style basis sets (e.g., 6-31G(d), 6-311++G(d,p)) or Dunning's correlation-consistent basis sets (e.g., cc-pVDZ) are frequently employed.
-
Solvation Model: The effect of the solvent is often included using implicit solvation models like the Polarizable Continuum Model (PCM).
-
Calculations: Geometry optimizations are performed to locate stationary points (reactants, products, intermediates, and transition states). Frequency calculations are then carried out to characterize these stationary points and to obtain zero-point vibrational energies and thermal corrections. Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a transition state connects the correct reactants and products.
Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the acid- and base-catalyzed ring-opening reactions of a 2,2-disubstituted oxirane.
Base-Catalyzed Ring-Opening Pathway
Acid-Catalyzed Ring-Opening Pathway
References
A Comparative Guide to Analytical Methods for 2,2-Diethyloxirane Purity Determination
Introduction
2,2-Diethyloxirane is a cyclic ether with a strained three-membered ring, making it a reactive and valuable intermediate in organic synthesis for producing various chemicals and polymers.[1] Given its reactivity, ensuring the purity of this compound is critical for researchers and drug development professionals to guarantee reaction specificity, yield, and the safety of final products. This guide provides an objective comparison of common analytical methods for determining the purity of this compound, complete with experimental protocols and performance data to aid in method selection.
Comparison of Key Analytical Techniques
The choice of an analytical method depends on factors such as the required sensitivity, specificity, available instrumentation, and the analytical goal—whether it's a routine purity check, quantification of total epoxide content, or identification of unknown impurities. The primary methods for a volatile, non-chromophoric compound like this compound are Gas Chromatography (GC), Titrimetry, Quantitative NMR (qNMR), and derivatization-based HPLC.
| Parameter | Gas Chromatography (GC-FID) | Titrimetry | Quantitative ¹H NMR (qNMR) | HPLC with Derivatization |
| Principle | Separation based on volatility and interaction with a stationary phase; detection by flame ionization.[2] | Chemical reaction of the epoxide ring with a titrant (e.g., HBr), with endpoint determination.[3][4] | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. Signal intensity is directly proportional to the number of nuclei.[5] | Chemical derivatization to attach a UV-absorbing chromophore, followed by separation based on polarity.[6][7] |
| Selectivity | High for volatile impurities and isomers. Can separate structurally similar compounds. | Good for total epoxide content but is not specific and cannot distinguish between different epoxides or identify non-epoxide impurities.[8] | High. Can distinguish subtle structural differences and identify impurities if their signals do not overlap with the analyte or standard. | High, resulting from both the chromatographic separation and the specificity of the derivatization reaction. |
| Primary Use | Routine purity testing, impurity profiling, and quantification of volatile components.[2] | Determination of total epoxy content, expressed as Epoxy Equivalent Weight (EEW).[3][4] | Absolute purity determination without a specific analyte reference standard, structural confirmation, and impurity identification.[5][9] | Quantification of low-level epoxides, especially in complex matrices like biological fluids.[6] |
| Sample Throughput | Moderate to High | High | Moderate | Low (due to the required derivatization step)[2] |
| Instrumentation | Gas Chromatograph with FID | Autotitrator or manual titration apparatus.[4] | NMR Spectrometer | HPLC system with a UV detector.[7] |
| Pros | Robust, reliable, high resolution, and widely available. | Inexpensive, rapid, and follows established standards (e.g., ASTM D1652).[3][4] | Provides structural information, requires no analyte-specific standard for absolute purity, and is non-destructive.[9] | Very high sensitivity for trace-level analysis.[6] |
| Cons | Not suitable for non-volatile impurities. Requires heated injection, which can degrade thermally labile compounds. | Does not provide an impurity profile. Can be subject to interferences from other basic or acidic compounds. | Lower sensitivity than chromatographic methods, high instrument cost. | Indirect method, derivatization can be complex and introduce errors. |
Quantitative Performance Data
The following table summarizes typical performance metrics for the discussed analytical methods. These values are representative for the analysis of small, volatile organic molecules and serve as a general guideline.
| Parameter | GC-FID | Titrimetry | Quantitative ¹H NMR | HPLC with Derivatization |
| Typical LOD | 1-10 ng/mL | ~0.1% (w/w) | ~0.05% (mol/mol) | 5 pmol[6] |
| Typical LOQ | 5-50 ng/mL | ~0.3% (w/w) | ~0.15% (mol/mol) | 15-20 pmol |
| Linearity (R²) | >0.999 | N/A | >0.999 | >0.995 |
| Precision (RSD) | < 2% | < 1%[4] | < 1% | < 5% |
Experimental Protocols
Purity by Gas Chromatography with Flame Ionization Detection (GC-FID)
This is the most common and effective method for determining the purity of volatile compounds like this compound by area percent.
Methodology:
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID), a split/splitless inlet, and an autosampler.
-
Column: A non-polar capillary column, such as a DB-1 or DB-5 (30 m x 0.25 mm ID x 0.25 µm film thickness), is recommended.
-
Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a high-purity solvent such as dichloromethane (B109758) or acetone.
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Split Ratio: 50:1
-
Carrier Gas: Helium or Hydrogen, constant flow at 1.0 mL/min.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.[2]
-
Detector Temperature: 280°C
-
Injection Volume: 1 µL
-
-
Data Analysis: The purity is calculated based on the area percent of the main this compound peak relative to the total area of all observed peaks in the chromatogram.[2]
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Total Epoxide Content by Titrimetry
This method determines the epoxy equivalent weight (EEW), a measure of the total epoxide content, based on the reaction of the epoxide with hydrogen bromide generated in situ.[3][4]
Methodology:
-
Reagents:
-
Solvent: Chloroform or methylene (B1212753) chloride.[4]
-
Tetraethylammonium bromide (TEABr) solution.
-
Titrant: Standardized 0.1 N perchloric acid in glacial acetic acid.[3][4]
-
-
Sample Preparation: Accurately weigh an appropriate amount of the this compound sample into a 150 mL beaker and dissolve it in 25 mL of chloroform.[4]
-
Titration Procedure:
-
Add 10 mL of TEABr solution to the dissolved sample.
-
Place the beaker on a magnetic stirrer and immerse the electrode of an autotitrator.
-
Titrate the solution with standardized 0.1 N perchloric acid. The hydrogen bromide generated reacts with the epoxide ring.
-
The endpoint is detected as the point of maximum inflection on the titration curve.
-
Perform a blank titration using the same procedure without the sample.
-
-
Calculation:
-
EEW (g/eq) = (Weight of sample in g x 1000) / [(V_sample - V_blank) x N_titrant]
-
Where V is the volume of titrant in mL and N is the normality of the titrant.
-
Absolute Purity by Quantitative ¹H NMR (qNMR)
qNMR allows for the determination of absolute purity by comparing the integral of an analyte signal to the integral of a certified internal standard of known purity and weight.[10]
Methodology:
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Internal Standard (IS): A high-purity, stable compound with a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh ~10 mg of the this compound sample into a vial.
-
Accurately weigh ~10 mg of the chosen internal standard into the same vial.
-
Dissolve the mixture in a known volume of deuterated solvent (e.g., 0.75 mL of CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals being integrated.
-
-
Data Analysis:
-
Integrate a well-resolved signal from this compound (e.g., the CH₂ protons of the oxirane ring) and a signal from the internal standard.
-
Calculate the purity using the following formula:[10]
-
Purity_analyte (%) = (I_analyte / I_IS) x (N_IS / N_analyte) x (MW_analyte / MW_IS) x (W_IS / W_analyte) x Purity_IS (%)
-
Where: I = Integral area, N = Number of protons for the signal, MW = Molecular weight, W = Weight, Purity = Purity of the internal standard.
-
Visualized Workflows and Logic
The following diagrams illustrate the general workflow for purity analysis and a decision tree for selecting the appropriate method.
Figure 1. General Workflow for Purity Analysis
Figure 2. Decision Tree for Method Selection
References
- 1. CAS 1192-17-2: this compound | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. Epoxide equivalents in epoxy resin | Metrohm [metrohm.com]
- 4. metrohm.com [metrohm.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Comparative Reactivity of 2,2-Diethyloxirane and Other Epoxides: A Guide for Researchers
Introduction
Epoxides, or oxiranes, are three-membered cyclic ethers that serve as versatile intermediates in organic synthesis and are key components in numerous pharmaceuticals.[1][2] Their high reactivity, stemming from significant ring strain (approximately 25 kcal/mol), allows for a variety of ring-opening reactions with a wide range of nucleophiles.[3][4] This reactivity is crucial in drug development, where epoxides can be used to build complex molecular architectures or act as electrophilic agents to covalently modify biological targets, a strategy employed in certain anticancer drugs.[2][5][6]
This guide provides a comparative analysis of the reactivity of 2,2-diethyloxirane against two other common epoxides: the simple, unsymmetrical propylene (B89431) oxide and the electronically activated styrene (B11656) oxide. We will explore their behavior under both acidic and basic ring-opening conditions, supported by experimental data and detailed protocols.
General Principles of Epoxide Ring-Opening
The regioselectivity of epoxide ring-opening is highly dependent on the reaction conditions. The two primary mechanisms are acid-catalyzed and base-catalyzed pathways.
-
Acid-Catalyzed Ring-Opening : Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group.[7][8] The reaction then proceeds via nucleophilic attack on one of the epoxide carbons. This process has significant SN1 character, meaning the nucleophile preferentially attacks the carbon atom that can best stabilize a positive charge—typically the most substituted carbon.[8][9][10][11][12]
-
Base-Catalyzed Ring-Opening : In the presence of a strong, basic nucleophile, the reaction follows a classic SN2 mechanism.[10] The nucleophile directly attacks one of the epoxide carbons, and due to steric hindrance, the attack occurs at the less substituted carbon.[9][13]
The following diagram illustrates the general workflow for assessing epoxide reactivity.
Caption: Workflow for the comparative analysis of epoxide reactivity.
Reactivity Comparison: this compound vs. Alternatives
The substitution pattern on the oxirane ring dictates the outcome of the ring-opening reaction. We compare this compound, a gem-disubstituted aliphatic epoxide, with propylene oxide (monosubstituted) and styrene oxide (monosubstituted with a phenyl group).
Acid-Catalyzed Ring-Opening
Under acidic conditions (e.g., using H₂SO₄ as a catalyst with an alcohol nucleophile), the reaction regioselectivity is governed by electronic factors. The nucleophile attacks the more substituted carbon, which can better stabilize the developing positive charge in the transition state.
Caption: Mechanism for acid-catalyzed ring-opening of this compound.
Table 1: Regioselectivity of Acid-Catalyzed Methanolysis
| Epoxide | Major Product (Attack at More Substituted Carbon) | Minor Product (Attack at Less Substituted Carbon) | Approximate Ratio (Major:Minor) |
|---|---|---|---|
| This compound | 2-methoxy-2-ethyl-1-butanol | 1-methoxy-2-ethyl-2-butanol | >95 : <5 |
| Propylene Oxide | 2-methoxy-1-propanol | 1-methoxy-2-propanol | ~50 : 50 (Varies with acid) |
| Styrene Oxide | 2-methoxy-2-phenylethanol (B1584293) | 1-methoxy-2-phenylethanol | >90 : <10 |
Note: Ratios are approximate and can vary based on the specific acid catalyst and reaction conditions. For propylene oxide, the electronic and steric effects are more balanced, leading to lower regioselectivity.[11] Styrene oxide shows high selectivity due to the strong stabilizing effect of the phenyl group on the benzylic carbon.[14][15]
Base-Catalyzed Ring-Opening
With a strong nucleophile like sodium methoxide (B1231860) in methanol (B129727), the reaction proceeds via an SN2 mechanism, where steric hindrance is the dominant factor. The nucleophile attacks the less sterically hindered carbon atom.
Caption: Mechanism for base-catalyzed ring-opening of this compound.
Table 2: Regioselectivity of Base-Catalyzed Methanolysis
| Epoxide | Major Product (Attack at Less Substituted Carbon) | Minor Product (Attack at More Substituted Carbon) | Approximate Ratio (Major:Minor) |
|---|---|---|---|
| This compound | 1-methoxy-2-ethyl-2-butanol | 2-methoxy-2-ethyl-1-butanol | >98 : <2 |
| Propylene Oxide | 1-methoxy-2-propanol | 2-methoxy-1-propanol | >95 : <5 |
| Styrene Oxide | 1-methoxy-2-phenylethanol | 2-methoxy-2-phenylethanol | >90 : <10 |
Note: In all cases, the SN2 attack strongly favors the less sterically crowded carbon. For this compound, this is the methylene (B1212753) (CH₂) carbon. For propylene oxide, it's the primary carbon, and for styrene oxide, it's the non-benzylic carbon.
Epoxides in Biological Systems and Drug Design
The electrophilic nature of epoxides allows them to react with nucleophilic residues in biomolecules, such as cysteine, histidine, or lysine. This covalent modification is a mechanism of action for several drugs. For example, some anti-cancer agents containing epoxide moieties can alkylate DNA or proteins, leading to apoptosis in cancer cells.[5] Understanding the relative reactivity and regioselectivity of different epoxides is therefore critical for designing targeted covalent inhibitors and assessing potential off-target effects.
Caption: Covalent modification of a target protein by an epoxide-containing drug.
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Ring-Opening of an Epoxide
-
Preparation : To a solution of the epoxide (1.0 eq) in anhydrous methanol (0.2 M), add a catalytic amount of concentrated sulfuric acid (0.05 eq) at 0 °C under a nitrogen atmosphere.
-
Reaction : Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup : Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction : Extract the mixture with ethyl acetate (B1210297) (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification : Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the regioisomers.
-
Analysis : Characterize the products using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures and determine the regioselectivity.
Protocol 2: General Procedure for Base-Catalyzed Ring-Opening of an Epoxide
-
Preparation : Prepare a solution of sodium methoxide by dissolving sodium metal (1.2 eq) in anhydrous methanol (0.5 M) at 0 °C under a nitrogen atmosphere.
-
Reaction : Add the epoxide (1.0 eq) dropwise to the sodium methoxide solution at 0 °C. Allow the mixture to warm to room temperature and then heat to reflux (approx. 65 °C) for 6-12 hours, monitoring by TLC or GC.
-
Workup : After the reaction is complete, cool the mixture to room temperature and neutralize with a 1 M aqueous solution of HCl.
-
Extraction : Remove the methanol under reduced pressure. Extract the aqueous residue with diethyl ether (3 x 20 mL).
-
Purification and Analysis : Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash chromatography and analyze the products as described in Protocol 1.
The reactivity of epoxides is a well-defined yet nuanced area of organic chemistry with significant implications for drug discovery and development. This compound exhibits predictable regioselectivity based on classic electronic and steric principles: acid-catalyzed opening favors attack at the more substituted carbon, while base-catalyzed reactions favor the less substituted carbon. This behavior is consistent with other aliphatic and aromatic epoxides, although the degree of selectivity can vary. By understanding these principles and utilizing robust experimental protocols, researchers can effectively leverage the unique reactivity of substituted epoxides to synthesize complex molecules and novel therapeutic agents.
References
- 1. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01834F [pubs.rsc.org]
- 2. Epoxide containing molecules: A good or a bad drug design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. Predict the major products of the following reactions, inclu... | Study Prep in Pearson+ [pearson.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Enantioselective Synthesis of 2,2-Diethyloxirane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral epoxides is a cornerstone of modern organic chemistry, providing versatile building blocks for the synthesis of complex molecules, particularly in the pharmaceutical industry. Among these, 2,2-disubstituted oxiranes, such as 2,2-diethyloxirane, present a unique synthetic challenge due to the steric hindrance around the prochiral center. This guide provides an objective comparison of the leading methodologies for the enantioselective synthesis of this compound and its derivatives, supported by available experimental data and detailed protocols.
Comparison of Synthetic Strategies
The asymmetric synthesis of this compound can be approached through two primary strategies: the epoxidation of a prochiral alkene (2-ethyl-1-butene) or the asymmetric addition of a methylene (B1212753) group to a prochiral ketone (diethyl ketone). The selection of the optimal method depends on factors such as substrate availability, desired enantiomeric purity, and scalability. This guide evaluates four key methodologies: Jacobsen-Katsuki Epoxidation, Organocatalytic Epoxidation, Biocatalytic Epoxidation, and the Asymmetric Corey-Chaykovsky Reaction.
| Method | Catalyst/Reagent | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Key Advantages | Key Limitations |
| Jacobsen-Katsuki Epoxidation | Chiral Mn(III)-salen complex | 2-ethyl-1-butene (B1580654) | Moderate | Moderate to Good | Broad substrate scope for some alkene classes. | Generally less effective for 1,1-disubstituted alkenes. |
| Organocatalytic Epoxidation | Chiral Ketones (e.g., Shi catalyst) | 2-ethyl-1-butene | Good to High | Moderate | Metal-free, environmentally benign. | Lower enantioselectivity for simple 1,1-dialkylalkenes. |
| Biocatalytic Epoxidation | P450 Monooxygenases | 2-ethyl-1-butene | Variable | Good to Excellent | High enantioselectivity, mild reaction conditions. | Substrate specificity can be narrow; requires specialized equipment. |
| Asymmetric Corey-Chaykovsky | Chiral Sulfur Ylide or Chiral Lewis Acid/Ylide | Diethyl ketone | Good to High | Good to Excellent[1][2] | Direct approach from a common ketone. | Development of highly enantioselective catalysts is ongoing. |
Methodologies and Experimental Protocols
Jacobsen-Katsuki Epoxidation
The Jacobsen-Katsuki epoxidation utilizes a chiral manganese-salen complex to catalyze the enantioselective transfer of an oxygen atom to an alkene. While highly effective for cis-disubstituted and trisubstituted alkenes, its application to 1,1-disubstituted alkenes like 2-ethyl-1-butene often results in lower enantioselectivities.
Reaction Scheme:
Figure 1: General workflow for the Jacobsen-Katsuki epoxidation.
Experimental Protocol (General Procedure for a closely related substrate):
To a stirred solution of the alkene (1.0 mmol) in dichloromethane (B109758) (5 mL) at 0 °C is added the chiral (R,R)-Jacobsen's catalyst (0.05 mmol). A buffered solution of sodium hypochlorite (B82951) (1.5 mmol in 2 mL of phosphate (B84403) buffer, pH 11.3) is then added dropwise over 1 hour. The reaction is stirred at 0 °C for 24 hours. The organic layer is then separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the epoxide. The enantiomeric excess is determined by chiral HPLC or GC analysis.
Organocatalytic Epoxidation
Organocatalysis offers a metal-free alternative for asymmetric epoxidation. Chiral ketones, such as the Shi catalyst, generate a chiral dioxirane (B86890) in situ which then acts as the epoxidizing agent. While effective for a broad range of alkenes, simple 1,1-dialkylalkenes often exhibit moderate enantioselectivity.
Reaction Scheme:
Figure 2: Workflow for organocatalytic epoxidation using a chiral ketone.
Experimental Protocol (General Procedure):
To a mixture of the alkene (1.0 mmol), the chiral ketone catalyst (0.1 mmol), and acetonitrile (B52724) (5 mL) is added a solution of Oxone® (2.0 mmol) and sodium bicarbonate (4.0 mmol) in water (5 mL). The biphasic mixture is stirred vigorously at room temperature for 48 hours. The reaction mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash chromatography to yield the epoxide. Enantiomeric excess is determined by chiral HPLC or GC.
Biocatalytic Epoxidation
Enzymes, particularly cytochrome P450 monooxygenases, can catalyze the epoxidation of alkenes with high enantioselectivity under mild, aqueous conditions. The primary challenge lies in identifying an enzyme with high activity and selectivity for the specific, non-natural substrate, 2-ethyl-1-butene.
Reaction Scheme:
Figure 3: Biocatalytic epoxidation workflow.
Experimental Protocol (General Procedure):
A whole-cell biocatalyst expressing a suitable P450 monooxygenase is cultured in a suitable medium. The cells are harvested, washed, and resuspended in a buffer solution. The substrate, 2-ethyl-1-butene (typically dissolved in a co-solvent like DMSO), is added to the cell suspension along with a glucose source for cofactor regeneration. The reaction is incubated with shaking at a controlled temperature (e.g., 30 °C) for 24-48 hours. The reaction mixture is then extracted with an organic solvent (e.g., ethyl acetate), and the organic phase is dried and concentrated. The product is purified by chromatography, and the enantiomeric excess is determined.
Asymmetric Corey-Chaykovsky Reaction
The Corey-Chaykovsky reaction provides a direct route to epoxides from ketones. The asymmetric variant involves the reaction of a prochiral ketone, such as diethyl ketone, with a sulfur ylide in the presence of a chiral catalyst. Recent advancements have utilized chiral Lewis acids to control the facial selectivity of the ylide addition.
Reaction Scheme:
Figure 4: Workflow for the Asymmetric Corey-Chaykovsky reaction.
Experimental Protocol (Based on a similar substrate): [1][2]
To a solution of the chiral ligand (e.g., (R)-BINOL, 0.1 mmol) in THF (2 mL) at room temperature is added n-butyllithium (0.3 mmol). After stirring for 30 minutes, a solution of La(O-i-Pr)₃ (0.1 mmol) in THF is added, and the mixture is stirred for another 2 hours. The catalyst solution is then cooled to -20 °C, and a solution of diethyl ketone (1.0 mmol) in THF is added. In a separate flask, a sulfur ylide is prepared by treating trimethylsulfoxonium (B8643921) iodide (1.2 mmol) with sodium hydride (1.2 mmol) in THF. This ylide solution is then added dropwise to the ketone-catalyst mixture at -20 °C. The reaction is stirred for 12 hours at this temperature. The reaction is quenched with saturated aqueous ammonium (B1175870) chloride, and the mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by flash chromatography. The enantiomeric excess is determined by chiral GC or HPLC. It has been noted that for ethyl ketones, enantioselectivity can range from 67-88% ee.[1][2]
Conclusion
The enantioselective synthesis of this compound remains a challenging yet achievable goal. For direct epoxidation of 2-ethyl-1-butene, biocatalysis holds the most promise for achieving high enantioselectivity, although it requires specific enzyme discovery and optimization. For a more readily accessible chemical approach, the asymmetric Corey-Chaykovsky reaction of diethyl ketone offers a direct and promising route, with good to excellent enantioselectivities reported for analogous substrates. The Jacobsen-Katsuki and organocatalytic epoxidations, while powerful for other alkene classes, currently appear less suited for producing highly enantioenriched this compound. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development project, including the desired level of enantiopurity, scale, and available resources.
References
Safety Operating Guide
Proper Disposal of 2,2-Diethyloxirane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. 2,2-Diethyloxirane, a reactive epoxide, requires meticulous disposal procedures due to its potential hazards. This guide provides essential, immediate safety and logistical information for the proper management of this compound waste.
Immediate Safety and Handling Precautions
Due to its chemical nature as an epoxide, this compound should be handled as a hazardous substance. Epoxides are reactive compounds and potential mutagens and irritants.[1] All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.
Summary of Hazards and Disposal Data
The following table summarizes key information for the safe handling and disposal of this compound and related epoxides.
| Parameter | Information | Citation |
| Chemical Class | Epoxide | [1] |
| Primary Hazards | Potential mutagen, alkylating agent, skin and eye irritant. | [1] |
| Reactivity | Reacts with acids, bases, amines, and other nucleophiles. Can undergo hydrolysis. | [1] |
| Disposal Consideration | Must be treated as hazardous waste. Direct disposal down the drain or in regular trash is strictly prohibited. | [1] |
| Incompatible Materials | Avoid mixing with incompatible materials in waste containers. | [1] |
Step-by-Step Disposal Protocol
The primary and safest method for the disposal of this compound is through a licensed chemical waste contractor. On-site chemical neutralization should not be attempted without a validated protocol and authorization from your institution's Environmental Health and Safety (EHS) department.
1. Waste Identification and Segregation:
-
Solid Waste: Collect any unused or waste this compound powder or absorbed material in a clearly labeled, sealed container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled container.
-
Contaminated Materials: Any items that have come into contact with this compound, such as pipette tips, gloves, and bench paper, must be treated as hazardous waste and collected in a designated, sealed waste container.[1]
2. Packaging and Labeling:
-
Use containers that are compatible with this compound.
-
Clearly label each waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the approximate quantity and concentration of the waste.
3. Storage:
-
Store waste containers in a designated, secure hazardous waste accumulation area.
-
Ensure segregation from incompatible materials to prevent accidental reactions.
4. Arranging for Disposal:
-
Contact your institution's EHS department or a licensed chemical waste contractor to schedule a pickup.[1]
-
Provide a complete inventory of the waste being disposed of.
-
Never attempt to transport hazardous waste off-site yourself.[1]
Decontamination of Glassware
For non-disposable glassware contaminated with this compound, follow this decontamination procedure. The rinsate from this procedure must be collected and disposed of as hazardous waste.[1]
-
Initial Rinse: Rinse the glassware three times with a suitable organic solvent in which this compound is soluble (e.g., acetone (B3395972) or ethanol). Collect all rinsate in a labeled hazardous waste container.[1]
-
Aqueous Rinse: Thoroughly wash the glassware with soap and water.
-
Final Rinse: Rinse the glassware with deionized water.
-
Drying: Allow the glassware to air dry completely before reuse.
Chemical Neutralization (For Trained Personnel Only)
While acid-catalyzed hydrolysis can open the epoxide ring to form a diol, this procedure should only be performed by trained personnel with a validated and approved protocol. The reaction can be exothermic and requires careful control of conditions.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for 2,2-Diethyloxirane
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational plans, and disposal procedures for handling 2,2-Diethyloxirane (CAS: 1192-17-2). As a member of the epoxide class, this compound is a reactive and flammable liquid that necessitates stringent safety measures to mitigate risks in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance.
Immediate Safety and Hazard Information
This compound is classified as a highly flammable liquid and vapor. It is known to cause skin and eye irritation and may lead to skin sensitization upon repeated contact. Inhalation of its vapors may also cause respiratory irritation. Due to its chemical structure as a cyclic ether, there is a potential for the formation of explosive peroxides, especially when exposed to air and light over time.
Emergency Contact Information: In case of an emergency, immediately contact your institution's Environmental Health and Safety (EHS) department and local emergency services.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, and eye contact. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical splash goggles compliant with ANSI Z87.1 standards. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash hazard. | Protects eyes and face from splashes and vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Consult the glove manufacturer's compatibility chart for specific breakthrough times. | Prevents direct skin contact with the chemical. |
| Body Protection | A flame-retardant lab coat or a 100% cotton lab coat must be worn. Long pants and closed-toe shoes are required at all times. | Protects against accidental spills and splashes. |
| Respiratory Protection | All handling of this compound must be conducted in a certified chemical fume hood. If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required. | Minimizes the inhalation of flammable and potentially harmful vapors. |
Quantitative Hazard Data
The following table summarizes key quantitative data for this compound. This information is essential for conducting a thorough risk assessment before beginning any experimental work.
| Property | Value | Source |
| CAS Number | 1192-17-2 | PubChem[1] |
| Molecular Formula | C₆H₁₂O | PubChem[1] |
| Molecular Weight | 100.16 g/mol | PubChem[1] |
| Boiling Point | 106.1 °C at 760 mmHg | ChemNet |
| Flash Point | 10.4 °C | ChemNet |
| Vapor Pressure | 33.4 mmHg at 25 °C | ChemNet |
Occupational Exposure Limits (OELs) for this compound have not been established by major regulatory bodies. In the absence of specific limits, it is crucial to handle this compound with engineering controls and PPE to minimize exposure to the lowest achievable levels.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for the safe handling of this compound.
1. Preparation and Engineering Controls:
- Ventilation: All manipulations involving this compound must be performed inside a certified chemical fume hood to control vapor exposure.[2]
- Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, hot plates, and non-intrinsically safe electrical equipment.[2]
- Static Discharge: Ensure all metal containers and equipment are properly grounded during the transfer of the liquid to prevent the buildup of static electricity.
- Emergency Equipment: Verify that a safety shower, eyewash station, and a fire extinguisher appropriate for flammable liquids (e.g., dry chemical or CO₂) are readily accessible and in good working order.[3]
2. Chemical Handling:
- Wear all required PPE as specified in the table above.
- Before use, carefully inspect the container for any signs of peroxide formation, such as crystal formation or discoloration. If peroxides are suspected, do not handle the container and contact your EHS department immediately.
- When transferring the liquid, pour slowly to minimize splashing and the generation of vapors.
- Keep the container tightly closed when not in use.
3. Storage:
- Store this compound in a cool, dry, and well-ventilated area designated for flammable liquids.
- Keep containers away from heat, sparks, open flames, and direct sunlight.
- Store away from strong oxidizing agents, acids, and bases.
- Label all containers with the chemical name, hazard information, date of receipt, and date of opening.
Disposal Plan
The disposal of this compound and its contaminated materials must be handled as hazardous waste.
1. Waste Collection:
- Collect all waste containing this compound, including contaminated lab supplies (e.g., pipette tips, gloves, absorbent materials), in a designated and clearly labeled hazardous waste container.[4]
- The waste container must be compatible with the chemical and have a secure, tight-fitting lid.
- Do not mix this compound waste with other incompatible waste streams.
2. Waste Storage:
- Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
- The storage area should be away from ignition sources and general work areas.
3. Waste Disposal:
- Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a certified hazardous waste disposal vendor.[5]
- Follow all local, state, and federal regulations for the disposal of flammable and reactive chemical waste.[5]
Emergency Procedures
In the event of an emergency, follow these procedures and report the incident to your supervisor and EHS department.
Spill Response:
-
Small Spill (contained within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[6]
-
Clean the spill area with soap and water.
-
-
Large Spill (outside of a fume hood):
-
Evacuate the immediate area and alert others.
-
If it is safe to do so, eliminate all ignition sources.
-
Close the doors to the affected area to contain the vapors.
-
Activate the fire alarm if there is a significant fire risk.
-
Contact your institution's emergency response team and EHS department.
-
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
Visual Workflow for Handling and Disposal
The following diagram illustrates the key decision points and steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Safety Precautions when Using Epoxy – Professional Epoxy Coatings [pecepoxy.co.uk]
- 2. scienceready.com.au [scienceready.com.au]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. 2,2-Dimethyloxirane(558-30-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. entropyresins.com [entropyresins.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
